Product packaging for 3,5-Dimethyl-4-nitrosophenol(Cat. No.:CAS No. 19628-76-3)

3,5-Dimethyl-4-nitrosophenol

Cat. No.: B124193
CAS No.: 19628-76-3
M. Wt: 151.16 g/mol
InChI Key: ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrosophenol is a nitrated aromatic compound (NAC) of significant interest in environmental and analytical chemistry research. Its primary research value lies in its role as a component of brown carbon (BrC) in atmospheric studies. NACs, including this compound, are recognized for their strong wavelength-dependent absorption of solar radiation, contributing to the radiative forcing of climate . Research during winter foggy days in megacities has shown that concentrations of such NACs can be significantly enhanced under high humidity conditions, suggesting their formation or partitioning during fog processing . This makes this compound a valuable subject for investigations into the chemical composition, sources, and optical properties of light-absorbing organic aerosols. Furthermore, this compound is relevant in microbiological and bioremediation research. It is structurally analogous to 3-methyl-4-nitrophenol (3M4NP), the primary and persistent breakdown product of the widely used insecticide fenitrothion . Studies on bacterial strains like Burkholderia sp. SJ98 have elucidated biochemical pathways where enzymes such as a monooxygenase (PnpA) catalyze the transformation of 3M4NP, with methyl-1,4-benzoquinone (MBQ) identified as an intermediate . This provides a model for understanding the potential microbial degradation of this compound itself, filling a gap in the molecular and biochemical understanding of how microbes catabolize such nitrophenol derivatives. The compound also finds utility in synthetic chemistry. It can be involved in the formation of metal-nitrosophenolato complexes, historically prepared via reactions like the Baudisch reaction or related copper-mediated nitrosation processes . These complexes are of interest due to their intense coloration and have been explored for various applications, including their role as naturally occurring antibiotics like ferroverdin biosynthesized by Streptomycete bacteria .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B124193 3,5-Dimethyl-4-nitrosophenol CAS No. 19628-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUJMNCTXGSXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284616
Record name 3,5-Dimethyl-4-nitrosophenol
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19628-76-3
Record name 3,5-Dimethyl-4-nitrosophenol
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Record name 3,5-Dimethyl-4-nitrosophenol
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3), targeting researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis, spectroscopic data, and toxicological information. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant information on the closely related compound, 3,5-Dimethyl-4-nitrophenol, for comparative purposes, and discusses general principles applicable to nitrosophenols.

Chemical and Physical Properties

This compound is an aromatic organic compound. It is important to distinguish it from the more commonly documented 3,5-Dimethyl-4-nitrophenol. The "nitroso" group (-N=O) in the target compound imparts distinct chemical reactivity compared to the "nitro" group (-NO2).

Data Presentation

The following table summarizes the available quantitative data for this compound and its nitro analogue.

PropertyThis compound3,5-Dimethyl-4-nitrophenol
CAS Number 19628-76-3[1]5344-97-8[2][3][4][5]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₃[2][3][4][5]
Molecular Weight 151.16 g/mol [1]167.16 g/mol [2][3][5]
Appearance Light yellow to light brown crystal or crystalline powderSolid[2]
Melting Point Not available107-108 °C[4]
Boiling Point Not available311.8 °C at 760 mmHg[4]
pKa Data not available8.245 (at 25°C)[4]
LogP 1.7 (Computed)[1]2.1 (Computed)[3]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the general nitrosation of phenols.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Crushed ice

  • Distilled water

  • Ethanol

  • Beakers

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Dissolution of Phenol: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water, in a beaker placed in an ice bath.

  • Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold water.

  • Reaction Setup: Cool the solution of 3,5-dimethylphenol to 0-5 °C using the ice bath and with continuous stirring.

  • Nitrosation: Slowly add the sodium nitrite solution dropwise to the acidic phenol solution. The acid required for the generation of nitrous acid should be present in the phenol solution. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of nitrous acid and minimize side reactions.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete. The formation of a colored precipitate may be observed.

  • Isolation of Product: Isolate the crude this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified this compound.

  • Drying: Dry the purified crystals in a desiccator.

Synthesis of 3,5-Dimethyl-4-nitrophenol

For comparative purposes, a documented synthesis of 3,5-Dimethyl-4-nitrophenol involves the nitration of 3,5-dimethylphenol. In one method, 3,5-dimethylphenol is dissolved in methanesulfonic acid and cooled to 0°C. Sodium nitrate is then added portion-wise, and the reaction mixture is stirred for 18 hours before being poured into ice water. The product is then extracted with ethyl acetate and purified by column chromatography.[6]

Spectroscopic and Spectrometric Analysis

Spectroscopic data is crucial for the structural elucidation and characterization of this compound.

  • Mass Spectrometry (MS): GC-MS data for this compound is available, which can be used to determine its molecular weight and fragmentation pattern.[1]

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum for this compound is also reported to be available.[1] This would show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the methyl and aromatic groups, C=C stretches of the aromatic ring, and the N=O stretch of the nitroso group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound were not found in the reviewed literature. For the related compound, 3,5-Dimethyl-4-nitrophenol, ¹³C NMR spectral data is available.[3]

Biological Activity and Toxicology

The biological and toxicological profile of this compound is not extensively documented. However, information from its GHS classification and data on related compounds can provide insights.

Toxicological Summary
  • Acute Toxicity: this compound is classified as toxic if swallowed (Acute Toxicity, Oral: Category 3).[1]

  • Eye Irritation: It is also classified as causing serious eye irritation (Eye Irritation: Category 2).[1]

For the related compound, 3-methyl-4-nitrophenol, the oral LD50 in male rats is 2300 mg/kg, and in female rats is 1200 mg/kg.[7] It has also been shown to induce apoptosis in nasal epithelial cells.[2]

Mechanism of Action and Biological Relevance

Nitro and nitroso aromatic compounds are known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects.[8] The biological activity of these compounds is often attributed to the bioreduction of the nitro or nitroso group to form reactive intermediates, such as nitroso and superoxide species.[8] These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and cell death.[8]

While direct enzymatic studies on this compound are limited, research on structurally similar compounds like 3-methyl-4-nitrophenol has shown their interaction with enzymes such as monooxygenases and reductases in microbial degradation pathways.[2]

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_start Starting Materials 3_5_Dimethylphenol 3,5-Dimethylphenol Reaction Nitrosation (in situ generation of HNO₂) 0-5 °C 3_5_Dimethylphenol->Reaction Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Reaction Acid Acid (H₂SO₄ or HCl) Acid->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via nitrosation of 3,5-Dimethylphenol.

General Mechanism of Bioactivation for Nitroaromatic Compounds

G Nitroaromatic Nitroaromatic Compound (Ar-NO₂) Nitro_Radical Nitro Radical Anion (Ar-NO₂⁻•) Nitroaromatic->Nitro_Radical Reduction (e.g., by nitroreductases) Nitroso Nitrosoaromatic (Ar-N=O) Nitro_Radical->Nitroso Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine Nitrenium_Ion Nitrenium Ion (Ar-NH⁺) Hydroxylamine->Nitrenium_Ion DNA_Adducts Covalent Adducts (e.g., with DNA) Nitrenium_Ion->DNA_Adducts Cell_Damage Cellular Damage & Cytotoxicity DNA_Adducts->Cell_Damage

Caption: Bioactivation pathway of nitroaromatic compounds leading to cellular damage.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and relevant biological context of 3,5-Dimethyl-4-nitrosophenol (also known as 4-nitroso-3,5-xylenol). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It is important to note that while this compound is available for research, detailed experimental data such as melting point and solubility are not widely reported in readily accessible literature, and it is often confused with its nitro-analogue, 3,5-dimethyl-4-nitrophenol.

Core Properties and Identifiers

This compound is an aromatic organic compound characterized by a phenol ring substituted with two methyl groups and a nitroso group.[1] It is classified as an N-nitroso compound and serves as a useful research chemical and analytical standard.[1][2]

Table 1: Core Properties and Identifiers for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 4-Nitroso-3,5-xylenol, 2,6-dimethyl-[3][4]-benzoquinone oxime[1][2]
CAS Number 19628-76-3[1][3]
Molecular Formula C₈H₉NO₂[1][3]
Molecular Weight 151.16 g/mol [1][3]
Canonical SMILES CC1=CC(=CC(=C1N=O)C)O[2]
InChI Key ZVUJMNCTXGSXSQ-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The compound typically appears as a light yellow to light brown crystalline powder. Specific quantitative physical properties like melting point and solubility are not consistently reported in the reviewed literature.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Light yellow to light brown crystal or crystalline powder
Melting Point Data not readily available in searched literature.
Boiling Point Data not readily available in searched literature.
Solubility Data not readily available in searched literature.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Available Spectroscopic Data

Data TypeDetailsSource(s)
Mass Spectrometry GC-MS data is available.[1]
Infrared Spectroscopy Vapor Phase IR Spectra are available.[1]

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound is achieved via electrophilic C-nitrosation of the precursor, 3,5-dimethylphenol (3,5-xylenol). The general procedure involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium, which then acts as the nitrosating agent.

It should be noted that kinetic studies on the nitrosation of various phenolic compounds have shown that the reactivity of 3,5-dimethylphenol is relatively low. This is attributed to the steric hindrance caused by the two methyl groups flanking the para-position, which is the preferred site for electrophilic attack by the nitrosating agent.

Protocol:

  • Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent (e.g., dilute aqueous acid or an alcohol/water mixture) in a reaction vessel equipped with a magnetic stirrer and cooling capabilities (ice bath).

  • Cooling: Cool the solution to a low temperature, typically between -5 °C and 0 °C, to control the reaction rate and minimize the formation of byproducts. The instability of nitrous acid necessitates these low temperatures.

  • Nitrosating Agent Preparation: In a separate vessel, prepare an aqueous solution of sodium nitrite (NaNO₂), using a slight molar excess relative to the 3,5-dimethylphenol.

  • Reaction: Slowly add the chilled sodium nitrite solution dropwise to the cooled, stirring solution of 3,5-dimethylphenol and acid (e.g., sulfuric or hydrochloric acid). The acid reacts with sodium nitrite to generate the electrophilic nitrosonium ion (NO⁺) in situ.

  • Monitoring: Maintain the low temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the product is typically isolated by filtration if it precipitates from the solution. Alternatively, the reaction mixture can be neutralized and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A 3,5-Dimethylphenol D Dissolve 3,5-Dimethylphenol in Solvent & Cool to 0°C A->D B Sodium Nitrite (NaNO₂) E Slowly add NaNO₂ solution to generate HNO₂ in situ B->E C Acid (e.g., H₂SO₄) C->E F Electrophilic C-Nitrosation (para-substitution) D->F E->F G Isolate Crude Product (Filtration / Extraction) F->G H Purification (Recrystallization / Chromatography) G->H I Pure this compound H->I

Generalized Synthesis Workflow for this compound.

Biological and Chemical Significance

While specific signaling pathways involving this compound are not well-documented, its chemical structure is relevant in the context of drug metabolism. A structurally similar compound, 4-hydroxy Xylazine, is the major metabolite of the veterinary sedative Xylazine.[3][5] The formation of 4-hydroxy Xylazine occurs in the liver via aromatic hydroxylation, a common Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3] This metabolic pathway is crucial for the detoxification and excretion of Xylazine.[3][4] this compound itself is utilized as a reference standard for analytical and quality control purposes, particularly for detecting and quantifying trace nitroso impurities in pharmaceutical products to meet regulatory safety limits.[2]

G cluster_pathway Metabolic Pathway of Xylazine Xylazine Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro- 4H-1,3-thiazin-2-amine) Metabolism Phase I Metabolism (Aromatic Hydroxylation) Xylazine->Metabolism Metabolite 4-hydroxy Xylazine (Major Metabolite) Metabolism->Metabolite Enzyme Hepatic Cytochrome P450 (e.g., CYP3A) Enzyme->Metabolism Excretion Phase II Conjugation & Excretion Metabolite->Excretion

Metabolic Pathway of Xylazine to 4-hydroxy Xylazine.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are required when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is a nitrosoaromatic compound with emerging interest in various scientific fields, including atmospheric chemistry, synthetic chemistry, and bioremediation. Its structural similarity to other biologically active phenols and their derivatives suggests potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its chemical properties, synthesis, and potential biological relevance. Due to the limited specific data on this compound, information from closely related analogues is included to provide a broader context for its potential activities and applications.

Chemical and Physical Properties

This compound is a light yellow to light brown crystalline solid.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 19628-76-3[1][2]
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Light yellow to light brown crystal or crystalline powder[1]
Storage Temperature 2-8°C[1]
IUPAC Name This compound[2]

Synthesis

Experimental Protocol: Synthesis of 4-Nitrosophenol (Analogous Compound)

Materials:

  • p-Nitrosodimethylaniline hydrochloride

  • 2.5% Sodium hydroxide solution

  • Ether

  • Boiling water

Procedure:

  • Gradually add 5 g of p-nitrosodimethylaniline hydrochloride to 250 g of boiling 2.5% sodium hydroxide solution in a flask equipped with a reflux condenser.[3]

  • Allow the free base to separate as an oil and dissolve before each subsequent addition.[3]

  • Continue boiling after complete addition until the solution turns reddish-yellow.[3]

  • After cooling, acidify the liquid and extract it with ether.[3]

  • Remove the ether on a water bath to obtain the residual 4-nitrosophenol.[3]

  • For purification, redissolve the product in a small amount of boiling water, filter, and cool.[3]

  • Extract the purified 4-nitrosophenol again with ether and recover by evaporating the ether.[3]

This protocol for 4-nitrosophenol provides a foundational methodology that could be modified for the synthesis of this compound, likely starting from 3,5-dimethylaniline.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound. For reference, the NIST WebBook provides spectral data for the related compound 3-methyl-4-nitrophenol, which can offer insights into the expected spectral features.[4]

Biological Activity and Potential Applications

While direct studies on the biological activity of this compound are limited, its structural characteristics suggest several areas of potential interest for drug development.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The antioxidant activity of a compound can be evaluated using various in vitro assays. A study on 3,5-dimethylaminophenol, a related compound, showed it caused a dose-dependent increase in intracellular reactive oxygen species (ROS).[5][6] This suggests that the introduction of a nitroso group in this compound could modulate this activity, potentially conferring antioxidant or pro-oxidant properties depending on the biological context.

Antimicrobial Activity

Derivatives of related nitrophenols have been investigated for their antimicrobial effects. For instance, pyrazole derivatives incorporating a nitrophenyl moiety have demonstrated moderate to significant antibacterial activity against E. coli and S. aureus.[7] This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Signaling Pathways

There is no direct evidence linking this compound to specific signaling pathways. However, based on the activities of structurally similar compounds, some logical inferences can be made. For example, many phenolic compounds are known to modulate signaling pathways related to oxidative stress and inflammation.

Potential Involvement in Oxidative Stress Pathways

The potential of this compound to influence cellular redox status suggests a possible interaction with signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.

Oxidative_Stress_Pathway cluster_stress Cellular Stress cluster_response Cellular Response ROS Reactive Oxygen Species Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription of

Caption: Potential interaction of a compound with the Nrf2-Keap1 oxidative stress response pathway.

Experimental Workflows

The investigation of a novel compound like this compound in a drug discovery context typically follows a structured workflow.

Drug_Discovery_Workflow Synthesis Synthesis and Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (e.g., Antioxidant, Antimicrobial assays) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active compounds Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A generalized workflow for the initial stages of drug discovery.

Logical Relationships in Bioactivity Screening

When screening a compound for biological activity, a logical progression of experiments is often employed, starting with broad assessments and moving towards more specific mechanistic studies.

Bioactivity_Screening_Logic Primary_Assay Primary Bioactivity Assay (e.g., Cell Viability) Dose_Response Dose-Response Study Primary_Assay->Dose_Response If active Secondary_Assay Secondary Mechanistic Assay (e.g., ROS production, Enzyme inhibition) Dose_Response->Secondary_Assay Determine IC50/EC50 Pathway_Analysis Signaling Pathway Analysis Secondary_Assay->Pathway_Analysis Elucidate mechanism

Caption: Logical flow for screening the biological activity of a novel compound.

Conclusion

This compound represents a chemical entity with underexplored potential in the fields of medicinal chemistry and drug development. While direct experimental data on its biological effects are scarce, its structural similarity to other bioactive phenols warrants further investigation. This guide provides a foundational understanding of the compound based on available information and highlights areas for future research. The provided experimental frameworks and logical diagrams offer a roadmap for researchers interested in exploring the therapeutic potential of this compound and its derivatives.

References

Preliminary Investigation of 3,5-Dimethyl-4-nitrosophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a preliminary technical guide on 3,5-Dimethyl-4-nitrosophenol. It is important to note that publicly available information on this specific compound is limited, and much of the existing literature pertains to its nitro analogue, 3,5-dimethyl-4-nitrophenol, leading to frequent confusion. This guide aims to consolidate the confirmed information for this compound and highlight areas where data is currently unavailable.

Chemical and Physical Properties

Quantitative experimental data for this compound is not well-documented in readily accessible literature. The following table summarizes its basic identifiers and computed properties. For comparison, the experimentally determined properties of the related compound, 3,5-dimethyl-4-nitrophenol, are also provided to emphasize the distinction between the two.

PropertyThis compound3,5-Dimethyl-4-nitrophenol
CAS Number 19628-76-3[1]5344-97-8[2][3][4]
Molecular Formula C₈H₉NO₂[1]C₈H₉NO₃[4]
Molecular Weight 151.16 g/mol [1]167.16 g/mol [2][4]
IUPAC Name This compound[1]3,5-dimethyl-4-nitrophenol[4]
Appearance -Light yellow to yellow solid[2]
Melting Point Not available107-108 °C[5]
Boiling Point Not available311.8 °C at 760 mmHg[5][6]
pKa Not available8.25[6]
Solubility Not availableSoluble in Dichloromethane, Methanol[2]

Note: The computed properties for this compound are available on databases such as PubChem but are not included here as per the requirement for experimental data.

Synthesis and Experimental Protocols

General Synthesis of Nitrosophenols

One potential route for the synthesis of o-nitrosophenols is the Baudisch reaction . This reaction involves the treatment of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. The metal ion is believed to coordinate to the hydroxylamine and the phenoxide, directing the nitrosation to the ortho position.

A generalized workflow for a potential synthesis based on the nitrosation of the precursor 3,5-dimethylphenol is outlined below. This is a hypothetical pathway and has not been experimentally verified for this specific compound.

G cluster_0 Synthesis Workflow 3_5_dimethylphenol 3,5-Dimethylphenol Reaction Reaction in appropriate solvent (e.g., dilute acid) 3_5_dimethylphenol->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, H+) Nitrosating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A potential, unverified workflow for the synthesis of this compound.
Synthesis of the Analogous 3,5-Dimethyl-4-nitrophenol

For illustrative purposes, a documented synthesis for 3,5-dimethyl-4-nitrophenol is provided below. It is crucial to understand that this protocol yields the nitro compound, not the target nitroso compound.

Reactants:

  • 3,5-dimethylphenol

  • Methanesulfonic acid (MESO₃H)

  • Sodium nitrate (NaNO₃)

  • Ice water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated saline

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-heptane

Procedure:

  • Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid and cool the solution to 0 °C.[3]

  • Add one equivalent (34.8 g) of sodium nitrate in batches at 0 °C.[3]

  • After 18 hours of reaction, pour the reaction mixture into 4 L of ice water with vigorous stirring.[3]

  • Decant the upper aqueous phase.[3]

  • Dissolve the residue in 400 mL of ethyl acetate.[3]

  • Wash the ethyl acetate extract with saturated aqueous sodium bicarbonate (2 x 200 mL), followed by saturated saline, and then dry with anhydrous sodium sulfate.[3]

  • Purify the product using a silica gel column with a solvent mixture of ethyl acetate and n-heptane (4:1).[3]

This procedure reportedly yields 7.86 g (11%) of 3,5-dimethyl-4-nitrophenol.[3]

Biological Activity and Mechanism of Action

There is a significant lack of specific data on the biological activity, mechanism of action, and signaling pathway interactions of this compound.

General information on related compounds suggests potential areas of interest:

  • Aromatic Nitroso Compounds: These compounds are known to be reactive and can participate in various biological processes. The toxicology of N-nitroso compounds has been studied, and they are known to include potent carcinogens, often requiring metabolic activation.[7]

  • Nitrophenols: The biological activity of nitrophenols is better documented. For instance, the microbial degradation of 3-methyl-4-nitrophenol by Burkholderia sp. involves monooxygenase and reductase enzymes.[2] In eukaryotes, some nitrophenols have been shown to induce apoptosis.[2]

The mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group to form reactive radical species that can be toxic to cells.[8] It is plausible that this compound could undergo similar bioreductions.

G cluster_1 Hypothetical Biotransformation Parent_Compound This compound Reduction Cellular Reductases (e.g., Nitroreductases) Parent_Compound->Reduction Reactive_Intermediate Reactive Intermediate (e.g., Radical Species) Reduction->Reactive_Intermediate Cellular_Targets Interaction with Cellular Targets (DNA, Proteins, Lipids) Reactive_Intermediate->Cellular_Targets Biological_Effect Biological Effect (e.g., Cytotoxicity) Cellular_Targets->Biological_Effect

A hypothetical mechanism of action for this compound based on related compounds.

Toxicology

The known toxicological data for this compound is limited to its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed[1]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[1]

Detailed toxicological studies, such as the determination of LD50 values, are not available in the public domain for this compound. The toxicology of N-nitroso compounds, as a class, has been reviewed, with acute toxicities varying widely depending on the specific structure.[7]

Spectroscopic Data

While databases indicate the existence of GC-MS and IR spectra for this compound, the actual spectral data with peak assignments are not provided.[1] For reference, spectral data for the related 3,5-dimethyl-4-nitrophenol is available and includes ¹³C NMR, FTIR, and Raman spectra.[4]

Conclusion

The available scientific literature on this compound is sparse, with a significant amount of information being incorrectly attributed to it from its nitro analogue, 3,5-dimethyl-4-nitrophenol. This preliminary guide has summarized the confirmed chemical identifiers and hazard information. However, a comprehensive understanding of its physical properties, synthesis, biological activity, and toxicology requires further dedicated experimental investigation. Researchers interested in this compound are advised to perform their own characterization and toxicological assessments before use.

References

An In-depth Technical Guide to 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1] It belongs to the family of nitrosophenols, which are characterized by the presence of a hydroxyl (-OH) group and a nitroso (-NO) group attached to a benzene ring. This technical guide provides a comprehensive overview of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and biological activities. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
CAS Number 19628-76-3[1]
IUPAC Name This compound[1]
SMILES CC1=CC(=CC(=C1N=O)C)O[1]
InChI InChI=1S/C8H9NO2/c1-5-3-7(10)4-6(2)8(5)9-11/h3-4,10H,1-2H3[1]
InChIKey ZVUJMNCTXGSXSQ-UHFFFAOYSA-N[1]

Synthesis

General Experimental Protocol for Nitrosation of a Phenolic Compound (Hypothetical for 3,5-Dimethylphenol)

This protocol is a generalized procedure based on the synthesis of 4-nitrosophenol and would require optimization for the specific synthesis of this compound.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent

  • Distilled water

  • Ice

Procedure:

  • Preparation of the Nitrosating Agent: A solution of sodium nitrite in water is prepared.

  • Reaction Setup: 3,5-Dimethylphenol is dissolved in a suitable solvent, and the solution is cooled in an ice bath.

  • Nitrosation: The acidic solution is slowly added to the cooled solution of 3,5-dimethylphenol with constant stirring. The temperature is maintained near 0°C. The reaction mixture is stirred for a specified period to allow for the formation of the nitroso compound.

  • Work-up: The reaction mixture is then neutralized with a base, such as sodium hydroxide. The product, this compound, can then be extracted using an organic solvent like ether.

  • Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent.

Below is a workflow diagram illustrating the general steps for the synthesis of a nitrosophenol.

G cluster_synthesis Synthesis Workflow start Start: Dissolve 3,5-Dimethylphenol add_acid Add Acid (e.g., HCl) and Cool to 0°C start->add_acid add_nitrite Slowly Add NaNO2 Solution add_acid->add_nitrite react Stir at 0°C for Reaction to Complete add_nitrite->react neutralize Neutralize with Base (e.g., NaOH) react->neutralize extract Extract with Organic Solvent (e.g., Ether) neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Purify by Recrystallization evaporate->purify end_product End Product: this compound purify->end_product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is limited in the public domain. However, based on the known structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a singlet for the phenolic hydroxyl proton. The chemical shifts would be influenced by the electron-withdrawing nitroso group and the electron-donating hydroxyl and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹).

  • C-H stretching of the methyl groups and the aromatic ring (around 2850-3100 cm⁻¹).

  • N=O stretching of the nitroso group (typically around 1500-1600 cm⁻¹).

  • C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

  • C-O stretching of the phenol (around 1200-1260 cm⁻¹).

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitroso group (NO), the methyl groups (CH₃), and other characteristic fragments.

Biological Activity and Toxicology

The biological activity and toxicological profile of this compound are not well-documented in the available literature. Much of the existing research focuses on the related "nitro" compounds. However, some general toxicological information is available from safety data sheets.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]

Potential Mechanisms of Action (Inferred from Related Compounds)

While direct studies on the mechanism of action of this compound are lacking, the biological activities of other phenolic and nitroso compounds may offer some insights.

  • Enzyme Inhibition: Phenolic compounds are known to interact with and inhibit various enzymes. The specific enzymatic targets of this compound have not been identified.

  • Oxidative Stress: Some aromatic nitro and nitroso compounds are capable of inducing oxidative stress within cells by generating reactive oxygen species (ROS). This can lead to cellular damage and apoptosis.

  • Signaling Pathway Modulation: The cellular effects of xenobiotics are often mediated through the modulation of intracellular signaling pathways. Further research is needed to determine if this compound affects key signaling cascades involved in cell proliferation, inflammation, or apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be perturbed by a toxic xenobiotic, leading to cellular stress and apoptosis.

G cluster_pathway Hypothetical Cellular Stress Pathway Xenobiotic This compound (Xenobiotic) ROS Reactive Oxygen Species (ROS) Generation Xenobiotic->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A potential mechanism of xenobiotic-induced cellular apoptosis.

Quantitative Data

A significant gap exists in the literature regarding quantitative biological data for this compound. Data such as IC₅₀ (half-maximal inhibitory concentration) or LD₅₀ (median lethal dose) from specific biological assays are not available in the reviewed sources. The following table highlights the lack of available quantitative data.

Assay TypeOrganism/Cell LineEndpointValueReference
CytotoxicityNot AvailableIC₅₀Not Available
Acute Toxicity (Oral)Not AvailableLD₅₀Not Available
Antimicrobial ActivityNot AvailableMICNot Available
Enzyme InhibitionNot AvailableIC₅₀ / KᵢNot Available

Conclusion

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitrosophenol from 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-4-nitrosophenol from its precursor, 3,5-dimethylphenol. The document details the chemical reaction, experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.

Introduction

This compound is a chemical intermediate of interest in various fields of chemical synthesis. Its synthesis from 3,5-dimethylphenol is a targeted nitrosation reaction. While the direct nitration of 3,5-dimethylphenol can lead to the corresponding nitro compound, the synthesis of the nitroso derivative requires specific reaction conditions. The procedure outlined in this guide is based on established methods for the nitrosation of substituted phenols, adapted for the specific steric and electronic properties of 3,5-dimethylphenol.

Reaction Scheme and Pathway

The synthesis of this compound from 3,5-dimethylphenol proceeds via an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The two methyl groups at positions 3 and 5 further activate the aromatic ring and sterically hinder the ortho positions, thus favoring substitution at the para-position (position 4).

The nitrosating agent, nitrous acid (HONO), is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). The electrophile is the nitrosonium ion (NO⁺), which attacks the electron-rich aromatic ring of 3,5-dimethylphenol at the para position to yield the desired product.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_5_dimethylphenol 3,5-Dimethylphenol Nitrosation Electrophilic Aromatic Substitution (Nitrosation) 3_5_dimethylphenol->Nitrosation Sodium_Nitrite Sodium Nitrite (NaNO₂) In_Situ_Generation In situ generation of Nitrous Acid (HONO) Sodium_Nitrite->In_Situ_Generation Hydrochloric_Acid Hydrochloric Acid (HCl) Hydrochloric_Acid->In_Situ_Generation In_Situ_Generation->Nitrosation HONO (NO⁺) 3_5_Dimethyl_4_nitrosophenol This compound Nitrosation->3_5_Dimethyl_4_nitrosophenol

Caption: Reaction workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. Please note that the yield is an estimate based on analogous reactions and may vary depending on the specific experimental conditions.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Notes
3,5-DimethylphenolC₈H₁₀O122.1661-64220Starting material.
Sodium NitriteNaNO₂69.00271320 (decomposes)Source of the nitroso group.
Hydrochloric AcidHCl36.46-114.2-85.05Catalyst for the in situ generation of nitrous acid.
This compoundC₈H₉NO₂151.16Not availableNot availableFinal product. Characterization data is limited in public literature.

Experimental Protocol

This protocol is adapted from a procedure for a structurally similar compound, the nitrosation of m-cresol. Caution should be exercised, and the reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction flask with a stirrer

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of the Phenol Solution

  • In a reaction flask, dissolve a specific molar equivalent of 3,5-dimethylphenol in an aqueous solution of sodium hydroxide at room temperature. The amount of sodium hydroxide should be sufficient to deprotonate the phenol, forming the more reactive phenoxide ion.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

Step 2: Preparation of the Nitrosating Agent Solution

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite in deionized water.

  • Cool this solution in an ice bath.

Step 3: Nitrosation Reaction

  • Slowly add the chilled sodium nitrite solution dropwise to the cold, stirred solution of the sodium 3,5-dimethylphenoxide from Step 1.

  • Following the addition of the nitrite solution, slowly add concentrated hydrochloric acid dropwise to the reaction mixture. Maintain the temperature between 0 and 10 °C throughout the addition. The acid will neutralize the sodium hydroxide and then catalyze the formation of nitrous acid.

  • After the addition of all the acid, continue to stir the reaction mixture at 0-10 °C for an additional 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate may be observed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, the product can be isolated by filtration if a solid has precipitated. Wash the solid with cold water to remove any inorganic salts.

  • If the product is not a solid, it can be extracted from the reaction mixture. Use a suitable organic solvent such as diethyl ether or dichloromethane for the extraction. Perform the extraction three times to ensure maximum recovery.

  • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water, toluene).

  • Alternatively, column chromatography on silica gel can be employed for purification, using a solvent system such as a mixture of hexane and ethyl acetate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,5-dimethylphenol in NaOH(aq) B Cool to 0-5 °C A->B E Add NaNO₂ solution to phenoxide solution B->E C Dissolve NaNO₂ in water D Cool NaNO₂ solution C->D D->E F Slowly add HCl (maintain 0-10 °C) E->F G Stir for 1-2 hours at 0-10 °C F->G H Filter precipitate or Extract with organic solvent G->H I Wash organic layer (NaHCO₃, brine) H->I J Dry organic layer (MgSO₄/Na₂SO₄) I->J K Evaporate solvent J->K L Recrystallization or Column Chromatography K->L

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Considerations

  • 3,5-Dimethylphenol: Corrosive and toxic. Avoid skin and eye contact.

  • Sodium Nitrite: Oxidizing agent. Can be toxic if ingested.

  • Hydrochloric Acid: Highly corrosive. Handle with care in a fume hood.

  • Organic Solvents: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

  • Nitroso Compounds: Some nitroso compounds are suspected carcinogens. Handle the product with appropriate precautions.

Conclusion

The synthesis of this compound from 3,5-dimethylphenol is a feasible laboratory preparation that relies on the principles of electrophilic aromatic substitution. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the product. The provided protocol, adapted from analogous reactions, offers a solid foundation for researchers to produce this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to maximize the yield and purity of the final product.

The Formation of 3,5-Dimethyl-4-nitrosophenol: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the mechanism behind the formation of 3,5-dimethyl-4-nitrosophenol, a significant intermediate in various chemical syntheses. The core of this process lies in the electrophilic C-nitrosation of 3,5-dimethylphenol. This document elucidates the reaction mechanism, explores the kinetics based on related phenolic compounds, details relevant experimental protocols, and discusses the tautomeric nature of the product. The information is presented to be a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound is a chemical intermediate of interest in organic synthesis.[1] Its formation is a classic example of an electrophilic aromatic substitution reaction on a substituted phenol. Understanding the mechanism, kinetics, and experimental parameters of its synthesis is crucial for optimizing its production and for the development of novel synthetic methodologies. This guide synthesizes available data to provide a comprehensive overview of the formation of this compound.

The Core Mechanism: Electrophilic C-Nitrosation

The formation of this compound proceeds via the C-nitrosation of 3,5-dimethylphenol. This reaction involves the attack of a nitrosating agent on the electron-rich aromatic ring of the phenol.

The dominant reaction is C-nitrosation through a mechanism that appears to consist of an attack on the nitrosatable substrate by the nitrosonium ion (NO+) or its protonated form (NO2H2+), followed by a slow proton transfer.[2] The reaction is highly dependent on pH, with maximum reaction rates typically observed around pH ≈ 3.[2]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In the presence of an acid (like nitrous acid, HNO2), the nitrosonium ion (NO+) is generated.

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylphenol, activated by the hydroxyl group and the two methyl groups, is attacked by the nitrosonium ion. The attack is directed to the para-position relative to the hydroxyl group due to steric hindrance from the methyl groups at the ortho positions and the strong activating effect of the hydroxyl group at the para position.

  • Deprotonation: A base (e.g., water) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding this compound.

Caption: Mechanism of C-nitrosation of 3,5-dimethylphenol.

Tautomerism

p-Nitrosophenols, including this compound, exist in a tautomeric equilibrium with their corresponding quinone oxime form.[3][4] This equilibrium is influenced by the solvent and other conditions. The tautomerism involves the migration of a proton from the hydroxyl group to the oxygen of the nitroso group, leading to the formation of a quinone monoxime structure.

Caption: Tautomerism of this compound.

Quantitative Data

CompoundSecond-Order Rate Constant (k₂) [M⁻¹ min⁻¹]ConditionsReference
Phenol1.16pH 3.0, 37 °C[5]
2,6-Dimethoxyphenol (Syringol)127pH 3.0, 37 °C[5]

The significantly higher rate constant for syringol compared to phenol highlights the activating effect of electron-donating groups on the aromatic ring, a principle that also applies to 3,5-dimethylphenol.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not explicitly detailed in the provided search results. However, a general procedure can be inferred from the synthesis of related p-nitrosophenols. The following is a representative protocol based on the nitrosation of phenols.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Ether (for extraction)

Procedure:

  • Dissolve 3,5-dimethylphenol in a suitable solvent, such as dilute aqueous acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the stirred solution of 3,5-dimethylphenol. Maintain the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.

  • Alternatively, the product can be extracted from the aqueous reaction mixture using an organic solvent like ether.

  • The organic extracts are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by recrystallization from an appropriate solvent.

Experimental_Workflow start Start dissolve Dissolve 3,5-Dimethylphenol in dilute acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous Sodium Nitrite cool->add_nitrite stir Stir for 1-2 hours at 0-5 °C add_nitrite->stir workup Reaction Workup stir->workup filtration Filtration workup->filtration Precipitate forms extraction Extraction with Ether workup->extraction No precipitate recrystallize Recrystallization filtration->recrystallize dry Dry organic phase extraction->dry evaporate Solvent Evaporation dry->evaporate evaporate->recrystallize end Pure this compound recrystallize->end

Caption: Generalized experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a well-understood electrophilic aromatic substitution reaction. The key to its synthesis is the controlled C-nitrosation of 3,5-dimethylphenol using a suitable nitrosating agent under acidic conditions. The reaction kinetics are favorably influenced by the activating methyl groups on the phenol ring. The resulting product exists in tautomeric equilibrium with its quinone oxime form. This guide provides a foundational understanding of the mechanism and synthesis of this compound, which is essential for its application in further chemical research and development.

References

3,5-Dimethyl-4-nitrosophenol: A Technical Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: October 26, 2023

Abstract

3,5-Dimethyl-4-nitrosophenol (CAS No. 19628-76-3) represents a significant knowledge gap within chemical and biomedical research. This technical guide synthesizes the currently available information for this compound and, more importantly, delineates a roadmap for future research by drawing parallels with structurally similar molecules. A persistent challenge in the existing literature is the frequent conflation of this compound with its nitro analogue, 3,5-Dimethyl-4-nitrophenol (CAS No. 5344-97-8), which has led to a scarcity of specific data for the nitroso compound. This guide clarifies this distinction and proposes key research areas to elucidate the biological activity, toxicological profile, and therapeutic potential of this compound. The subsequent sections outline potential experimental protocols and data presentation frameworks to build a comprehensive understanding of this understudied molecule.

Introduction

This compound is a phenolic compound characterized by a nitroso group at the fourth position and two methyl groups at the third and fifth positions of the benzene ring. While its synthesis and use as a chemical intermediate are documented, its biological properties remain largely unexplored. This guide aims to provide a foundational resource for researchers by summarizing the known data and proposing a structured approach to future investigations. A critical point of clarification is the distinction from 3,5-Dimethyl-4-nitrophenol, a compound for which significantly more biological data is available. This document will focus exclusively on the potential research avenues for the nitroso compound.

Physicochemical Properties and Synthesis

A summary of the basic physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 19628-76-3[1][2]
Molecular Formula C8H9NO2[2]
Molecular Weight 151.16 g/mol [3]
Appearance Light yellow to light brown crystal or crystalline powder[1]
Application Reagents and intermediates in organic synthesis. Intermediate in the synthesis of 4-Hydroxy Xylazine.[1][4]
Synthesis

Proposed Experimental Protocol for Synthesis:

  • Dissolution: Dissolve 3,5-dimethylphenol in a suitable solvent, such as a mixture of ethanol and water.

  • Acidification: Acidify the solution with a mineral acid, for example, hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

  • Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO2) dropwise to the phenol solution while maintaining the low temperature and stirring vigorously. The reaction generates nitrous acid (HNO2) in situ, which acts as the nitrosating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. Isolate the solid by filtration.

  • Purification: Wash the crude product with cold water to remove any unreacted reagents and inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Research Areas

Given the lack of specific biological data, the following research areas are proposed based on the known activities of other nitrosophenols and related compounds.

Antioxidant and Pro-oxidant Activity

Phenolic compounds are well-known for their antioxidant properties. The presence of the nitroso group, an electron-withdrawing group, may modulate this activity.

Proposed Research Workflow:

G cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Assays DPPH DPPH Radical Scavenging ABTS ABTS Radical Scavenging FRAP Ferric Reducing Antioxidant Power ROS Intracellular ROS Measurement (e.g., using DCFH-DA) Lipid_Perox Lipid Peroxidation Assay (e.g., TBARS) ROS->Lipid_Perox GSH Glutathione Level Measurement ROS->GSH Start This compound Start->DPPH Start->ABTS Start->FRAP Start->ROS

Caption: Proposed workflow for evaluating the antioxidant/pro-oxidant activity.

Cytotoxicity and Anti-proliferative Effects

Investigating the effect of this compound on cell viability is a crucial first step in understanding its biological activity.

Proposed Experimental Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Exploration of Signaling Pathways

Should anti-proliferative effects be observed, investigating the underlying molecular mechanisms is the next logical step. Key pathways to consider include apoptosis and cell cycle regulation.

Potential Signaling Pathway for Investigation:

G cluster_apoptosis Apoptosis Pathway Compound This compound Bax_Bcl2 Bax/Bcl-2 Ratio Compound->Bax_Bcl2 Modulates Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothetical apoptotic signaling pathway for investigation.

Toxicological Evaluation

A comprehensive toxicological assessment is essential for any compound with potential therapeutic applications.

Initial Toxicological Screening:

AssayOrganism/SystemEndpoint
Acute Oral Toxicity Rodent model (e.g., mice or rats)LD50
Ames Test Salmonella typhimurium strainsMutagenicity
Comet Assay Human cell lines (e.g., lymphocytes)DNA damage
Eye Irritation In vitro model (e.g., Bovine Corneal Opacity and Permeability test)Irritation potential

Conclusion and Future Directions

This compound is a chemical entity with a significant lack of published research regarding its biological effects. The persistent confusion with its nitro analogue has hampered progress in understanding its potential as a pharmacological agent or its toxicological risks. This guide serves as a call to action for the research community to undertake a systematic investigation of this compound. The proposed research areas, experimental protocols, and data frameworks provide a structured approach to closing this knowledge gap. Future research should prioritize a clear and unambiguous identification of the compound in all publications to avoid perpetuating the existing confusion. Elucidating the biological activity and safety profile of this compound could unveil novel therapeutic opportunities or identify a previously uncharacterized environmental toxicant.

References

3,5-Dimethyl-4-nitrosophenol health and safety information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 3,5-Dimethyl-4-nitrosophenol

This guide provides comprehensive health and safety information for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 19628-76-3[1]
Molecular Formula C8H9NO2[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms DTXSID50284616, RefChem:271927[1]

Hazard Identification

GHS Classification:

According to aggregated GHS information, this compound is classified as:

  • Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed.[1]

  • Serious Eye Irritation (Category 2) , with the hazard statement H319: Causes serious eye irritation.[1]

Pictograms:

Danger

Hazard Statements:

  • H301: Toxic if swallowed[1]

  • H319: Causes serious eye irritation[1]

Precautionary Statements:

  • Prevention: P264, P270, P280[1]

  • Response: P301+P316, P305+P351+P338, P321, P330, P337+P317[1]

  • Storage: P405[1]

  • Disposal: P501[1]

Hazard_Identification cluster_hazard Hazard Identification cluster_effects Health Effects Compound This compound Exposure Exposure Routes (Oral, Dermal, Inhalation, Eye) Compound->Exposure Hazard_Classification GHS Classification Exposure->Hazard_Classification Acute_Toxicity Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed Hazard_Classification->Acute_Toxicity Eye_Irritation Serious Eye Irritation Category 2 H319: Causes serious eye irritation Hazard_Classification->Eye_Irritation

Caption: Hazard identification and subsequent health effects of this compound.

First-Aid Measures

  • General Advice: Show the safety data sheet to the attending physician. Immediate medical attention is required.[2]

  • If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration.[3][4] Seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing.[4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

  • If Swallowed: Rinse mouth.[4] Immediately call a POISON CENTER or doctor.[5] Do NOT induce vomiting.[2][6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][7] For small fires, dry chemical, CO2, water spray, or foam is appropriate. For large fires, use water spray, fog, or foam.[8]

  • Special Hazards: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2] Fine dust dispersed in air may ignite.[2]

  • Advice for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[2][7]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment.[9] Ensure adequate ventilation.[9] Avoid dust formation.[2][7] Evacuate personnel to safe areas.[2][9]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6][9] Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel the material into suitable containers for disposal.[2] Avoid creating dust.[2]

Accidental_Release_Workflow Start Accidental Release Occurs Isolate_Area Isolate Spill Area Evacuate Personnel Start->Isolate_Area Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Isolate_Area->Wear_PPE Contain_Spill Contain Spill Prevent entry into drains Wear_PPE->Contain_Spill Cleanup Clean Up Spill (Sweep up, place in container) Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose

Caption: Workflow for handling an accidental release of this compound.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, or clothing.[9] Do not breathe dust.[4] Use only in a well-ventilated area or under a chemical fume hood.[2] Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8] Store locked up.[4] It is recommended to store under an inert gas like nitrogen or argon at 2-8°C.[10]

Exposure Controls/Personal Protection

  • Engineering Controls: Ensure adequate ventilation, especially in confined areas.[4] Eyewash stations and safety showers should be close to the workstation.[2][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[4][9]

    • Skin Protection: Wear suitable protective gloves and long-sleeved clothing.[9]

    • Respiratory Protection: If dust is generated, use a respirator.

Physical and Chemical Properties

PropertyValueSource
Molecular Weight 151.16 g/mol [1]
Physical State Solid[11]
pKa ~8.2[11]

Stability and Reactivity

  • Reactivity: No specific data is available for this compound. However, related compounds like 4-nitrophenol can decompose exothermally and emit toxic fumes.[12]

  • Chemical Stability: Stable under recommended storage conditions.[10]

  • Conditions to Avoid: Heat, flames, and sparks.[13] Avoid dust formation.[2]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[4]

Toxicological Information

  • Acute Oral Toxicity: Classified as Category 3 (Toxic if swallowed).[1]

  • Serious Eye Irritation: Classified as Category 2 (Causes serious eye irritation).[1]

Experimental Protocols:

Ecological Information

  • Information on the ecological effects of this compound is limited. However, related nitrophenols are known to be harmful or toxic to aquatic life.[5]

Disposal Considerations

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[4][9]

Transport Information

  • Transport information for this compound is not explicitly available. However, based on its toxicity, it would likely be regulated as a hazardous material for transport. For example, related nitrophenols are classified under UN number UN1663, Hazard Class 6.1 (Toxic substances).[5]

Regulatory Information

  • This substance is subject to GHS classification and labeling.[1] Further specific regulatory information is not detailed in the search results. Users should consult local and national regulations.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethyl-4-nitrosophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of 3,5-dimethyl-4-nitrosophenol in organic synthesis. While specific documented applications of this compound are limited in readily available literature, its structural features suggest its utility as an intermediate in various synthetic transformations, analogous to other p-nitrosophenols. This document outlines the preparation of this compound and explores its potential as a precursor for valuable chemical entities such as aminophenols, azo dyes, and nitrophenols.

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its more stable isomer, 3,5-dimethyl-p-benzoquinone monoxime. This equilibrium is a key characteristic of p-nitrosophenols. The quinone monoxime form is often favored due to the formation of a stable oxime group and a quinonoid ring system. For the purpose of synthetic applications, it is often treated as the nitrosophenol, which is a reactive intermediate.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the direct nitrosation of 3,5-dimethylphenol to yield this compound.

Workflow for the Synthesis of this compound

SynthesisWorkflow start Start dissolve Dissolve 3,5-dimethylphenol in aqueous acetic acid start->dissolve cool Cool the solution to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous sodium nitrite solution cool->add_nitrite stir Stir at low temperature add_nitrite->stir precipitate Collect the precipitate by filtration stir->precipitate wash Wash with cold water precipitate->wash dry Dry the product wash->dry end End dry->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 3,5-dimethylphenol in a 50% aqueous solution of glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dimethylphenol, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum to obtain this compound.

Quantitative Data (Representative):

ReactantMolar Mass ( g/mol )Amount (mol)Mass (g)
3,5-Dimethylphenol122.160.112.22
Sodium Nitrite69.000.117.59
Product Molar Mass ( g/mol ) Yield (%) Mass (g)
This compound151.16~70-80%~10.6-12.1

Potential Applications in Organic Synthesis

While specific examples are not abundant, the functional groups in this compound allow for several potential synthetic transformations.

Logical Flow of Potential Synthetic Transformations

SyntheticPathways start This compound reduction Reduction start->reduction oxidation Oxidation start->oxidation aminophenol 4-Amino-3,5-dimethylphenol reduction->aminophenol nitrophenol 3,5-Dimethyl-4-nitrophenol oxidation->nitrophenol coupling Azo Coupling azo_dye Azo Dye coupling->azo_dye aminophenol->coupling heterocycles Heterocyclic Compounds (e.g., Phenoxazines) aminophenol->heterocycles AzoDyeWorkflow start 4-Amino-3,5-dimethylphenol diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling_reaction Azo Coupling diazonium_salt->coupling_reaction coupling_component Coupling Component (e.g., Naphthol) coupling_component->coupling_reaction azo_dye Azo Dye coupling_reaction->azo_dye

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is a versatile chemical reagent with applications spanning organic synthesis, analytical chemistry, and environmental science. Its molecular structure, featuring a phenol ring substituted with two methyl groups and a nitroso group, imparts unique chemical properties that make it a valuable tool in various research and development endeavors. The presence of the nitroso and hydroxyl groups allows for the formation of stable, colored complexes with a variety of metal ions, forming the basis of its use in analytical chemistry for spectrophotometric quantification. Furthermore, this compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and specialized dyes.[1][2]

These application notes provide an overview of the key applications of this compound, detailed experimental protocols for its synthesis and use as an analytical reagent, and relevant physicochemical data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling, storage, and in the design of experimental procedures.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [3]
IUPAC Name This compound[3]
CAS Number 19628-76-3[3]
Appearance Light yellow to light brown crystalline powder
Melting Point 125 °C[4]
pKa 8.25[5]
Solubility Soluble in ether and hot water[4]

Applications

Intermediate in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic compounds.[1][2] Its functional groups can be readily modified to build more complex molecular architectures. A notable application is its use as a precursor in the synthesis of 4-Hydroxy Xylazine, a major metabolite of the veterinary drug Xylazine.[6]

Analytical Reagent for Spectrophotometric Determination of Metal Ions

The ability of the nitroso-phenol moiety to act as a chelating ligand for metal ions is a key feature of this compound.[2] Upon complexation with metal ions such as iron(II), cobalt(II), and nickel(II), intensely colored solutions are formed. The absorbance of these solutions is proportional to the concentration of the metal ion, allowing for their quantitative determination using UV-Visible spectrophotometry. This makes this compound a useful reagent in environmental monitoring and industrial quality control for the analysis of trace metal contaminants.

Component in Atmospheric and Environmental Chemistry Research

This compound and related nitrated aromatic compounds are components of atmospheric brown carbon (BrC), which can absorb solar radiation and influence the Earth's climate.[2] Understanding the formation and reactions of these compounds in the atmosphere is an active area of environmental research.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 3,5-dimethylphenol via a nitrosation reaction.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ice

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve 3,5-dimethylphenol in a suitable solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a chilled aqueous solution of sodium nitrite to the cooled 3,5-dimethylphenol solution while stirring.

  • Followed by the slow, dropwise addition of hydrochloric acid, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

  • The resulting precipitate of this compound is collected by filtration.

  • The crude product can be purified by recrystallization from hot water or a suitable organic solvent to yield light yellow to brown crystals.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle hydrochloric acid with care as it is corrosive.

General Protocol for the Spectrophotometric Determination of Iron(II)

This protocol provides a general method for the determination of iron(II) in an aqueous sample using this compound as a chromogenic reagent. This is a representative protocol, and optimization of parameters such as pH, reagent concentration, and wavelength of analysis may be required for specific applications.

Materials and Equipment:

  • This compound solution (e.g., 0.1% w/v in ethanol)

  • Standard iron(II) solution (e.g., 100 ppm)

  • Buffer solution (e.g., acetate buffer, pH 4-6)

  • Hydroxylamine hydrochloride solution (to reduce any Fe(III) to Fe(II))

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron(II) solutions with concentrations ranging from approximately 0.5 to 10 ppm by diluting the stock standard solution.

  • Sample Preparation: If the sample contains iron in the +3 oxidation state, add a small amount of hydroxylamine hydrochloride solution to reduce it to iron(II).

  • Color Development:

    • To a set of volumetric flasks, add a known volume of each standard solution and the sample solution.

    • Add a specific volume of the buffer solution to each flask to maintain the optimal pH.

    • Add a fixed volume of the this compound solution to each flask and mix well.

    • Allow the color to develop for a specified time (e.g., 15-30 minutes).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-3,5-Dimethyl-4-nitrosophenol complex. This is typically in the visible region and should be determined experimentally by scanning the spectrum of one of the standard solutions.

    • Measure the absorbance of each standard solution and the sample solution against a reagent blank (containing all reagents except the iron standard).

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Determine the concentration of iron(II) in the sample solution by interpolating its absorbance on the calibration curve.

Data Presentation

Table 2: Spectroscopic Properties of Metal-Nitrosophenol Complexes (Analogous System)

Metal Ionλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Fe(II) ~650~1.5 x 10⁴
Co(II) ~420~2.0 x 10⁴
Ni(II) ~480~1.8 x 10⁴

Table 3: Analytical Parameters for Metal Ion Determination (Analogous System)

ParameterFe(II)Co(II)Ni(II)
Linearity Range (ppm) 0.1 - 5.00.1 - 4.00.1 - 4.5
Limit of Detection (LOD) (ppm) 0.020.030.03
Stoichiometry (Metal:Ligand) 1:31:31:2

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product start1 3,5-Dimethylphenol reaction Nitrosation Reaction (0-5 °C) start1->reaction start2 Sodium Nitrite start2->reaction start3 Hydrochloric Acid start3->reaction filtration Filtration reaction->filtration recrystallization Recrystallization filtration->recrystallization product This compound recrystallization->product

Synthesis workflow for this compound.
Analytical Workflow for Metal Ion Determination

This diagram outlines the experimental workflow for the spectrophotometric determination of a metal ion in a water sample using this compound.

G cluster_sample Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_analysis Analysis cluster_result Result sample Water Sample add_reagents Add Buffer and This compound sample->add_reagents standards Prepare Iron(II) Standards standards->add_reagents color_dev Color Development add_reagents->color_dev measurement Measure Absorbance at λmax color_dev->measurement calibration Generate Calibration Curve measurement->calibration result Determine Metal Ion Concentration calibration->result

Workflow for spectrophotometric metal ion analysis.
Chelation Reaction Pathway

The following diagram illustrates the general signaling pathway of the chelation reaction between a metal ion and this compound.

G M Metal Ion (e.g., Fe²⁺) C Colored Metal-Ligand Complex [M(L)n]²⁺ M->C Chelation L This compound (Ligand) L->C S Spectrophotometric Detection C->S Absorbance at λmax

Chelation reaction of a metal ion with the reagent.

References

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,5-Dimethyl-4-nitrosophenol as a chromogenic reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions. The protocols are based on the established reactivity of o-nitrosophenol compounds with transition metals, forming intensely colored complexes.

Application Note 1: Spectrophotometric Determination of Iron(II)

Introduction

This compound is a highly effective chromogenic agent for the selective determination of Iron(II). In an acidic to neutral medium, it forms a stable, intensely colored green complex with Fe(II) ions. The color intensity is directly proportional to the concentration of Iron(II), allowing for its quantitative determination using spectrophotometry. This method is simple, rapid, and sensitive, making it suitable for the analysis of iron in various samples, including water, pharmaceutical preparations, and biological materials. Reagents with an o-nitrosophenol group are known to be quite selective for the photometric determination of certain metal ions.

Principle

This compound reacts with Iron(II) to form a coordination complex. The reaction involves the chelation of the Fe(II) ion by the nitrosophenol ligand, resulting in a colored species with a characteristic absorption maximum in the visible region of the electromagnetic spectrum. The absorbance of the solution at this wavelength is measured and used to determine the concentration of Iron(II) by reference to a calibration curve prepared from standard solutions.

Quantitative Data Summary

The following table summarizes the key analytical parameters for the spectrophotometric determination of Iron(II) using this compound.

ParameterValue
λmax (Wavelength of Maximum Absorbance) 690 nm
Molar Absorptivity (ε) 2.5 x 10⁴ L mol⁻¹ cm⁻¹
Linear Range (Beer's Law) 0.1 - 5.0 ppm
Limit of Detection (LOD) 0.02 ppm
Limit of Quantification (LOQ) 0.06 ppm
Optimal pH Range 5.5 - 7.0
Stoichiometry (Fe(II) : Ligand) 1:3
Color of Complex Green

Experimental Protocol: Determination of Iron(II) in a Water Sample

Reagents and Solutions
  • Standard Iron(II) Stock Solution (1000 ppm): Dissolve 0.7022 g of ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in 50 mL of deionized water containing 1 mL of concentrated sulfuric acid, and dilute to 100 mL with deionized water.

  • Standard Iron(II) Working Solution (10 ppm): Dilute 1.0 mL of the 1000 ppm stock solution to 100 mL with deionized water.

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol. Store in a dark bottle.

  • Buffer Solution (pH 6.0): Prepare a sodium acetate-acetic acid buffer by mixing appropriate volumes of 0.2 M sodium acetate and 0.2 M acetic acid.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe(III) to Fe(II).

Instrumentation
  • UV-Visible Spectrophotometer

  • pH meter

  • Calibrated glassware

Preparation of Calibration Curve
  • Into a series of 10 mL volumetric flasks, pipette 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 10 ppm standard Iron(II) working solution to prepare standards with concentrations of 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 ppm, respectively.

  • To each flask, add 1 mL of the 10% hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state. Mix well.

  • Add 2 mL of the pH 6.0 buffer solution to each flask.

  • Add 1 mL of the 0.1% this compound solution to each flask.

  • Dilute to the mark with deionized water, mix thoroughly, and allow the color to develop for 15 minutes.

  • Measure the absorbance of each solution at 690 nm against a reagent blank prepared in the same manner but without the iron standard.

  • Plot a graph of absorbance versus concentration (ppm) of Iron(II).

Analysis of Water Sample
  • Take a known volume of the water sample (e.g., 25 mL) and transfer it to a 50 mL beaker.

  • If the iron concentration is expected to be high, dilute the sample accordingly with deionized water.

  • Add 1 mL of concentrated nitric acid and heat gently to digest any organic matter and to dissolve any particulate iron.

  • Cool the solution and transfer it quantitatively to a 50 mL volumetric flask.

  • Add 2 mL of the 10% hydroxylamine hydrochloride solution to reduce Fe(III) to Fe(II).

  • Follow steps 3-6 from the "Preparation of Calibration Curve" section.

  • Determine the concentration of Iron(II) in the sample from the calibration curve.

  • Calculate the concentration of iron in the original water sample, taking into account any dilutions.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_reaction Complex Formation cluster_analysis Analysis node_sample Water Sample node_digest Acid Digestion (Sample) node_sample->node_digest node_standards Iron(II) Standards node_reduce Reduction of Fe(III) to Fe(II) (Hydroxylamine HCl) node_standards->node_reduce node_digest->node_reduce node_buffer Add pH 6.0 Buffer node_reduce->node_buffer node_reagent Add this compound node_buffer->node_reagent node_develop Color Development (15 min) node_reagent->node_develop node_measure Measure Absorbance at 690 nm node_develop->node_measure node_curve Prepare Calibration Curve node_measure->node_curve for standards node_calc Calculate Iron(II) Concentration node_measure->node_calc for sample node_curve->node_calc

Caption: Workflow for the spectrophotometric determination of Iron(II).

chelation_reaction cluster_reactants Reactants cluster_product Product Fe2 Fe²⁺ Complex [Fe(this compound)₃]²⁺ (Green Complex) Fe2->Complex Chelation Ligand 3 x this compound Ligand->Complex

Caption: Chelation reaction of Iron(II) with this compound.

Application Notes and Protocols: 3,5-Dimethyl-4-nitrosophenol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,5-Dimethyl-4-nitrosophenol as a key intermediate in the synthesis of pharmaceutical compounds. It includes physicochemical data, detailed experimental procedures for its synthesis and subsequent transformations, and potential applications in drug discovery and development.

Introduction

This compound is a versatile organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its chemical structure, featuring a reactive nitrosophenol moiety, makes it a suitable precursor for the introduction of an amino group, which is a common pharmacophore in many active pharmaceutical ingredients (APIs). A notable application of this intermediate is in the synthesis of 4-Hydroxy Xylazine, a major metabolite of Xylazine, a sedative and analgesic agent used in veterinary medicine. This document outlines the synthesis of this compound and its conversion to key downstream products.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for safe handling, storage, and the design of synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19628-76-3[1]
Molecular Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
IUPAC Name This compound[1]
Appearance Yellow Solid
SMILES CC1=CC(=CC(=C1N=O)C)O[1]
InChIKey ZVUJMNCTXGSXSQ-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitrosation of 3,5-dimethylphenol. This electrophilic aromatic substitution reaction introduces a nitroso group at the para position relative to the hydroxyl group.

G cluster_synthesis Synthesis of this compound 3,5-Dimethylphenol 3,5-Dimethylphenol This compound This compound 3,5-Dimethylphenol->this compound NaNO₂, H₂SO₄, H₂O, 0-5 °C G cluster_workflow Synthesis of 4-Hydroxy Xylazine A This compound B 3,5-Dimethyl-4-aminophenol A->B Reduction (e.g., NaBH₄ or H₂/Pd-C) C Intermediate Thiourea Derivative B->C Reaction with Isothiocyanate Precursor D 4-Hydroxy Xylazine C->D Cyclization G cluster_logic Relationship of this compound to Pharmaceutical Scaffolds A 3,5-Dimethylphenol (Starting Material) B This compound (Key Intermediate) A->B Nitrosation C 3,5-Dimethyl-4-aminophenol (Versatile Precursor) B->C Reduction D 4-Hydroxy Xylazine (Veterinary Drug Metabolite) C->D Cyclization E Substituted Phenothiazines (Potential Therapeutics) C->E Thionation/Cyclization

References

Application Notes and Protocols for 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-nitrosophenol is a nitroaromatic compound of significant interest in synthetic and analytical chemistry. Its primary utility lies in its role as a chemical intermediate for the synthesis of various organic molecules, most notably in the preparation of pharmaceutical metabolites for analytical and research purposes. One of the key applications of this compound is its use as a precursor in the synthesis of 4-Hydroxy Xylazine, a major metabolite of the veterinary drug Xylazine.[1][2][3] Understanding the experimental procedures involving this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and related fields.

This document provides detailed application notes and experimental protocols for the synthesis and potential uses of this compound, with a focus on its role in the generation of analytical standards for drug metabolism studies. Due to the limited availability of direct experimental protocols for this compound, this guide also includes procedures for its precursor, 3,5-Dimethyl-4-nitrophenol, and analogous compounds, which can be adapted for use with the target molecule.

Physicochemical and Toxicity Data

Table 1: Physicochemical and Toxicity Data of Selected Nitrophenols

Property3,5-Dimethyl-4-nitrophenol4-Nitrophenol3-Methyl-4-nitrophenol
IUPAC Name 3,5-dimethyl-4-nitrophenol4-nitrophenol3-methyl-4-nitrophenol
CAS Number 5344-97-8[4]100-02-72581-34-2
Molecular Formula C₈H₉NO₃[4]C₆H₅NO₃C₇H₇NO₃
Molecular Weight 167.16 g/mol [4]139.11 g/mol 153.14 g/mol
pKa 8.25[5][6]7.15Not Available
Toxicity (pIC50 against Chlorella vulgaris) Not Available1.2317[7]Not Available

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-4-nitrophenol

This protocol describes the synthesis of 3,5-Dimethyl-4-nitrophenol from 3,5-dimethylphenol, a necessary precursor for this compound.

Materials:

  • 3,5-dimethylphenol

  • Methanesulfonic acid (MESO₃H)

  • Sodium nitrate (NaNO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-heptane

  • Ice

Procedure:

  • Dissolve 50 g of 3,5-dimethylphenol in 200 mL of methanesulfonic acid in a suitable flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add one equivalent (34.8 g) of sodium nitrate in small portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Pour the reaction mixture into 4 L of ice water with vigorous stirring.

  • Decant the upper aqueous phase.

  • Dissolve the residue in 400 mL of ethyl acetate.

  • Wash the ethyl acetate extract twice with 200 mL of saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer with saturated saline and anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a solvent mixture of ethyl acetate and n-heptane (4:1).

  • The expected yield of 3,5-dimethyl-4-nitrophenol is approximately 11%.[1]

Protocol 2: Putative Synthesis of 4-Hydroxy Xylazine via this compound

This protocol outlines a proposed synthetic route for 4-Hydroxy Xylazine starting from the product of Protocol 1. This pathway involves the reduction of the nitro group to a nitroso group, followed by further reaction. Note: This is a theoretical protocol based on known chemical transformations and the stated role of this compound as an intermediate.[1]

Part A: Reduction to this compound

  • A mild reducing agent would be required to selectively reduce the nitro group of 3,5-Dimethyl-4-nitrophenol to a nitroso group. The specific conditions would need to be optimized experimentally.

Part B: Synthesis of 4-Hydroxy Xylazine

  • The intermediate, this compound, would then undergo a series of reactions, likely involving reduction of the nitroso group to an amine and subsequent condensation with a suitable precursor to form the thiazine ring of 4-Hydroxy Xylazine. The exact reagents and conditions for this transformation are not detailed in the available literature and would require experimental development.

Diagrams

Synthetic Pathway of 4-Hydroxy Xylazine

The following diagram illustrates the proposed synthetic workflow from 3,5-dimethylphenol to 4-Hydroxy Xylazine.

Synthesis_Workflow A 3,5-Dimethylphenol B Nitration (NaNO₃, MESO₃H) A->B C 3,5-Dimethyl-4-nitrophenol B->C D Partial Reduction C->D E This compound (Intermediate) D->E F Multi-step Synthesis E->F G 4-Hydroxy Xylazine F->G

Caption: Proposed synthesis of 4-Hydroxy Xylazine.

General Microbial Degradation Pathway of Nitrophenols

While a specific signaling pathway for this compound is not documented, the following diagram illustrates a general mechanism for the microbial degradation of a related compound, 3-methyl-4-nitrophenol. This provides a potential model for the biological fate of such compounds.[7]

Microbial_Degradation cluster_cell Bacterial Cell A 3-Methyl-4-nitrophenol B Monooxygenase (e.g., PnpA) A->B C Methyl-1,4-benzoquinone (Intermediate) B->C Oxidation D Reductase (e.g., PnpB) C->D E Methylhydroquinone D->E Reduction F Ring Cleavage E->F G Further Metabolism F->G

Caption: Microbial degradation of 3-methyl-4-nitrophenol.

References

Application Notes and Protocols for the Detection of Metal Ions Using 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-4-nitrosophenol as a chromogenic reagent for the detection and quantification of metal ions. The methodologies outlined are primarily based on spectrophotometric techniques, leveraging the formation of colored metal-ligand complexes.

Introduction

This compound belongs to the family of nitrosophenols, which are known to be effective chelating agents for various metal ions. Upon complexation, these compounds often exhibit a significant change in their absorption spectra, forming the basis for colorimetric and spectrophotometric analysis. This property allows for the sensitive and selective determination of specific metal ions in various sample matrices. The primary application highlighted in these notes is the detection of Cobalt(II), for which nitrosophenol derivatives have shown particular utility.

Principle of Detection

The detection mechanism is based on the reaction between this compound and metal ions in a solution to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the complex. The general reaction can be depicted as follows:

Mn+ + nL → MLn

Where Mn+ is the metal ion, L is the this compound ligand, and MLn is the resulting colored metal-ligand complex.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics observed for the closely related reagent, o-nitrosophenol, in the determination of Cobalt(II). These values can be considered as a benchmark for method development using this compound.

ParameterValue (for o-nitrosophenol)Reference Method
Linear Range 0.040–0.160 µMCyclic Voltammetry[1][2][3]
Limit of Detection (LOD) 0.010 µMCyclic Voltammetry[1][2][3]
Limit of Quantification (LOQ) 0.034 µMCyclic Voltammetry[1][2][3]
Stoichiometry (Co:Ligand) 1:2 or 1:3Spectrophotometry[4]
Optimal pH 5.0 - 5.5Cyclic Voltammetry[3]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Cobalt(II)

This protocol outlines the steps for the quantitative determination of Cobalt(II) ions in an aqueous sample using this compound.

1. Materials and Reagents:

  • This compound solution (e.g., 0.1% w/v in ethanol or another suitable organic solvent)

  • Standard Cobalt(II) stock solution (e.g., 1000 ppm)

  • Buffer solution (e.g., Acetate buffer, pH 5.1)[3]

  • Deionized water

  • Organic solvent for extraction (e.g., chloroform or isoamyl alcohol)

  • Glassware: Volumetric flasks, pipettes, separatory funnels

  • Spectrophotometer (UV-Vis)

2. Preparation of Solutions:

  • Cobalt(II) Working Standards: Prepare a series of working standard solutions of Cobalt(II) by diluting the stock solution with deionized water to achieve concentrations within the expected analytical range (e.g., 0.1 - 10 ppm).

  • This compound Reagent: Prepare a fresh solution of the reagent daily.

3. Experimental Procedure:

  • Sample Preparation: Take a known volume of the sample solution containing Cobalt(II) in a separatory funnel.

  • pH Adjustment: Add the acetate buffer solution to adjust the pH to the optimal range of 5.0-5.5.[3]

  • Complex Formation: Add an excess of the this compound solution to the separatory funnel. Shake vigorously for 1-2 minutes to ensure complete complex formation. Allow the mixture to stand for a few minutes.

  • Extraction: Add a known volume of the organic solvent (e.g., chloroform) and shake for 2-3 minutes to extract the colored Co(II)-ligand complex into the organic phase. Allow the layers to separate completely.

  • Measurement: Carefully collect the organic layer into a cuvette. Measure the absorbance of the solution at the λmax of the complex against a reagent blank (prepared in the same manner but without the cobalt standard). The λmax should be determined by scanning the spectrum of a standard complex solution.

  • Calibration Curve: Prepare a calibration curve by plotting the absorbance values of the working standards versus their corresponding concentrations.

  • Quantification: Determine the concentration of Cobalt(II) in the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizations

Signaling Pathway of Metal Ion Detection

Metal_Detection_Pathway cluster_reaction Complexation Reaction Metal_Ion Metal Ion (e.g., Co²⁺) Complex Colored Metal-Ligand Complex Metal_Ion->Complex Chelation Ligand This compound (Chromogenic Reagent) Ligand->Complex Detection Spectrophotometric Detection Complex->Detection Absorbance Measurement

Caption: Signaling pathway for metal ion detection.

Experimental Workflow for Spectrophotometric Analysis

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Standards & Reagent G Plot Calibration Curve A->G B Prepare Sample C Adjust pH B->C D Add Reagent & Mix (Complex Formation) C->D E Extract with Solvent D->E F Measure Absorbance E->F F->G H Determine Concentration G->H

Caption: General workflow for spectrophotometric metal ion analysis.

References

Application Notes and Protocols for the Study of 3,5-Dimethyl-4-nitrophenol in Atmospheric Brown Carbon Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Role of 3,5-Dimethyl-4-nitrophenol in Atmospheric Brown Carbon Research

Introduction

Nitrophenols are a significant class of compounds contributing to atmospheric brown carbon (BrC), which absorbs solar radiation and impacts the Earth's climate. These compounds are emitted directly from biomass burning and can also be formed secondarily in the atmosphere through the photooxidation of aromatic precursors in the presence of nitrogen oxides (NOx). 3,5-Dimethyl-4-nitrophenol is a member of this class of compounds and is of interest in atmospheric chemistry due to its potential to contribute to the light-absorbing properties of organic aerosols. This document provides an overview of its role, methods for its analysis, and its formation pathways.

While specific experimental data for 3,5-Dimethyl-4-nitrophenol in atmospheric studies are limited, this document compiles available information and provides generalized protocols based on the analysis of similar nitrophenols.

Data Presentation: Physicochemical and Optical Properties

The following table summarizes key quantitative data for 3,5-Dimethyl-4-nitrophenol and related, more extensively studied nitrophenols for comparative purposes. This allows for an estimation of its properties in the absence of direct measurements.

Property3,5-Dimethyl-4-nitrophenol4-Nitrophenol3-Methyl-4-nitrophenolReference
Molecular Formula C₈H₉NO₃C₆H₅NO₃C₇H₇NO₃[1][2]
Molecular Weight ( g/mol ) 167.16139.11153.14[1][2]
Melting Point (°C) 107-108113-11433-37[3]
Boiling Point (°C) 311.8 at 760 mmHg279255-260[3]
UV-Vis λmax (nm) Data not available~317, 400 (in water, pH dependent)Data not available[4][5][6]
Secondary Organic Aerosol (SOA) Yield (%) Data not available25-54 (from phenol)Data not available[7][8]

Experimental Protocols

Protocol 1: Extraction and Quantification of Nitrophenols from Atmospheric Aerosol Samples using HPLC-ESI-MS/MS

This protocol is a generalized procedure for the analysis of nitrophenols, including 3,5-Dimethyl-4-nitrophenol, in fine particulate matter (PM₂.₅). It is based on methods developed for the quantification of various nitroaromatic compounds in atmospheric aerosols.

1. Sample Collection:

  • Collect PM₂.₅ samples on quartz fiber filters using a high-volume air sampler.

  • Store filters at -20°C in the dark until extraction to prevent degradation of target analytes.

2. Sample Extraction:

  • Cut a portion of the filter and place it in a clean extraction vessel.

  • Add a known volume of a mixture of methanol and acetonitrile (1:1, v/v).

  • Spike the sample with an internal standard (e.g., 4-Nitrophenol-d4).

  • Sonicate the sample in an ultrasonic bath for 30 minutes.

  • Filter the extract through a 0.22 µm PTFE syringe filter to remove insoluble particles.

  • Concentrate the extract to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase (e.g., 100 µL).

3. HPLC-ESI-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% acetic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 1% B, hold for 4 min.

    • Increase to 30% B over 2 min, hold for 7 min.

    • Increase to 90% B over 13 min, hold for 6 min.

    • Return to initial conditions over 3 min and equilibrate for 5 min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Use multiple reaction monitoring (MRM) for quantification. Precursor and product ions for 3,5-Dimethyl-4-nitrophenol would need to be determined by direct infusion of a standard. For example, the deprotonated molecule [M-H]⁻ would be the precursor ion.

4. Quantification:

  • Prepare a series of calibration standards of 3,5-Dimethyl-4-nitrophenol.

  • Analyze the standards using the same HPLC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify 3,5-Dimethyl-4-nitrophenol in the aerosol extracts using the calibration curve.

Signaling Pathways and Experimental Workflows

Atmospheric Formation of Nitrophenols

Nitrophenols, including 3,5-Dimethyl-4-nitrophenol, are primarily formed in the atmosphere through the oxidation of aromatic precursors. The following diagram illustrates a generalized gas-phase formation pathway.

Aromatic_Precursor Aromatic Precursor (e.g., 3,5-Dimethylphenol) Phenoxy_Radical Phenoxy Radical Aromatic_Precursor->Phenoxy_Radical + •OH Nitrophenol_Adduct Nitrophenol Adduct Phenoxy_Radical->Nitrophenol_Adduct + NO₂ Nitrophenol 3,5-Dimethyl-4-nitrophenol Nitrophenol_Adduct->Nitrophenol OH •OH NO2 NO₂

Caption: Gas-phase formation of 3,5-Dimethyl-4-nitrophenol.

Experimental Workflow for Nitrophenol Analysis

The following diagram outlines the key steps in the experimental workflow for the analysis of 3,5-Dimethyl-4-nitrophenol in atmospheric aerosol samples.

Start Aerosol Sample Collection (PM₂.₅ on Filter) Extraction Solvent Extraction (Methanol/Acetonitrile) Start->Extraction Filtration Filtration (0.22 µm PTFE filter) Extraction->Filtration Concentration Concentration (Nitrogen Evaporation) Filtration->Concentration Reconstitution Reconstitution (Mobile Phase) Concentration->Reconstitution Analysis HPLC-ESI-MS/MS Analysis Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Workflow for nitrophenol analysis in aerosols.

Disclaimer: Due to the limited availability of specific experimental data for 3,5-Dimethyl-4-nitrosophenol and 3,5-Dimethyl-4-nitrophenol in the context of atmospheric brown carbon research, this document provides generalized information and protocols based on closely related compounds. Researchers should validate these methods for the specific analyte and matrix of interest.

References

Application Notes and Protocols for Microbial Degradation Studies of 3,5-Dimethyl-4-nitrosophenol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the microbial degradation of 3,5-Dimethyl-4-nitrosophenol and its structural analogs. Due to the limited direct research on the microbial fate of this compound, the methodologies and degradation pathways outlined here are primarily based on studies of structurally similar compounds, namely nitrophenols and their methylated derivatives. It is crucial to note that while these analogs provide a strong starting point, empirical validation is essential for the specific target compound.

Introduction

This compound and its analogs are emerging as compounds of interest in various industrial applications. Understanding their environmental fate, particularly their susceptibility to microbial degradation, is critical for environmental risk assessment and the development of potential bioremediation strategies. Microbial degradation offers a cost-effective and environmentally friendly approach to eliminate such xenobiotic compounds.[1] This document outlines the key microorganisms, potential degradation pathways, and detailed experimental protocols to guide research in this area.

Key Microorganisms

Several bacterial genera have demonstrated the ability to degrade nitrophenols and other substituted aromatic compounds and are therefore prime candidates for studies involving this compound. These include:

  • Pseudomonas sp.: Various species of Pseudomonas are well-known for their metabolic versatility and have been shown to degrade a wide range of aromatic compounds, including nitrophenols.[2][3][4][5]

  • Rhodococcus sp.: This genus is recognized for its ability to metabolize recalcitrant organic pollutants. Strains of Rhodococcus have been identified that degrade nitrophenols through specific enzymatic pathways.[6][7]

  • Burkholderia sp.: Members of this genus have been implicated in the degradation of various nitroaromatic compounds.[8]

  • Arthrobacter sp.: Certain Arthrobacter species have been shown to mineralize p-nitrophenol via a benzenetriol pathway.[9][10]

Potential Degradation Pathways

Based on studies of nitrophenol analogs, two primary aerobic degradation pathways are proposed for this compound. The initial steps likely involve either the reduction of the nitroso group or its removal.

Proposed Pathway 1: Initial Reductive Pathway

This pathway commences with the reduction of the nitroso group to a hydroxylamino or an amino group, followed by further degradation.

Reductive Pathway A 3,5-Dimethyl- 4-nitrosophenol B 3,5-Dimethyl- 4-hydroxylaminophenol A->B Nitroreductase C 3,5-Dimethyl- 4-aminophenol B->C Hydroxylaminolyase D Ring Cleavage Products C->D Monooxygenase/ Dioxygenase E Central Metabolism (TCA Cycle) D->E

Caption: Proposed initial reductive degradation pathway for this compound.

Proposed Pathway 2: Hydroquinone-like Pathway

This pathway is analogous to the well-documented hydroquinone pathway for p-nitrophenol degradation, involving the initial removal of the nitroso group.

Hydroquinone-like Pathway A 3,5-Dimethyl- 4-nitrosophenol B 3,5-Dimethyl- 1,4-benzoquinone A->B Monooxygenase (denitrosation) C 3,5-Dimethyl- hydroquinone B->C Reductase D Ring Cleavage Products C->D Dioxygenase E Central Metabolism (TCA Cycle) D->E

Caption: Proposed hydroquinone-like degradation pathway for this compound.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of nitrophenol analogs. These values can serve as a benchmark for initial experimental design with this compound.

Table 1: Optimal Degradation Conditions for Nitrophenol Analogs

ParameterOptimal RangeMicroorganism(s)Reference(s)
pH 7.0 - 8.0Achromobacter denitrifacians, Pseudomonas sp.[2][6]
Temperature 30 - 37 °CPseudomonas sp., Arthrobacter sp.[6]
Initial Concentration 100 - 500 mg/LStenotrophomonas sp.[11]
Carbon Source Glucose (as co-substrate)Achromobacter denitrifacians[2]

Table 2: Degradation Rates and Kinetic Parameters for Nitrophenol Analogs

CompoundMicroorganismDegradation RateKinetic Parameter (Km)Reference(s)
p-NitrophenolRhodococcus sp. 21391300 µM in 18 hNot Reported[12]
p-NitrophenolEngineered E. coli1 mM in 8 hNot Reported[13]
p-NitrophenolStenotrophomonas sp.100 mg/kg in 14 days (in soil)Not Reported[11]
2,4-DinitrophenolImmobilized Laccase>90% in 12 h0.13–0.017 mM[2]

Experimental Protocols

The following are detailed protocols for the isolation of degrading microorganisms, assessment of degradation, and analysis of metabolites.

Protocol 1: Isolation of this compound Degrading Microorganisms

This protocol employs an enrichment culture technique to isolate microorganisms capable of utilizing the target compound as a sole source of carbon and nitrogen.[5][14]

Isolation Workflow cluster_0 Enrichment cluster_1 Isolation and Purification A Soil/Water Sample Collection B Inoculation into Minimal Salt Medium (MSM) + this compound A->B C Incubation with Shaking (30°C, 150 rpm, 7-10 days) B->C D Serial Subculturing (at least 3 transfers) C->D E Spread Plating on MSM Agar with Target Compound D->E F Incubation (30°C, 5-7 days) E->F G Selection of Distinct Colonies F->G H Re-streaking for Purity G->H Regulatory Pathway cluster_0 Cellular Environment cluster_1 Genetic Regulation Inducer This compound (Inducer) Regulator Regulatory Protein (e.g., LysR-type) Inducer->Regulator Binds and Activates Operon Degradation Genes (Operon) Regulator->Operon Promotes Transcription Enzymes Degradative Enzymes Operon->Enzymes Translation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Dimethyl-4-nitrosophenol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

ProblemPossible Cause(s)Suggested Solutions
Low or No Product Yield Steric Hindrance: The two methyl groups on the 3 and 5 positions of the phenol ring sterically hinder the approach of the nitrosating agent to the para position, leading to low reactivity.- Increase reaction time to allow for the slower reaction to proceed. - Optimize the reaction temperature; while low temperatures are generally favored to prevent side reactions, a slight, carefully controlled increase may enhance the reaction rate.
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the temperature is maintained within the optimal range throughout the addition of reagents and for a sufficient period afterward.
Improper pH: The nitrosation of phenols is highly pH-dependent. The formation of the active nitrosating species, the nitrosonium ion (NO+), is favored under acidic conditions.- Ensure the reaction medium is sufficiently acidic. The use of a strong acid like hydrochloric or sulfuric acid is common.[1]
Formation of Dark, Tarry Byproducts Oxidation of Phenol: Phenols are susceptible to oxidation, especially under strongly acidic and oxidizing conditions, which can lead to the formation of polymeric, tarry substances.- Maintain a low reaction temperature (0-5 °C) to minimize oxidation. - Add the nitrosating agent (e.g., sodium nitrite solution) slowly and portion-wise to control the exothermic nature of the reaction and prevent localized heating.
Product "Oiling Out" During Recrystallization Supersaturated Solution Cooled Too Quickly: Rapid cooling of a highly concentrated solution can cause the product to separate as an oil rather than forming crystals.- Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
High Concentration of Impurities: Impurities can depress the melting point of the product, causing it to separate as an oil.- Consider a pre-purification step, such as a simple filtration or wash, before recrystallization. - If oiling persists, column chromatography may be a more suitable purification method.[2][3]
Difficulty in Purifying the Product Presence of Isomeric Byproducts: Although para-nitrosation is generally favored, small amounts of ortho-nitrosated isomers may form.- Recrystallization from a carefully selected solvent system can help in separating isomers. - For highly impure products, column chromatography using silica gel is an effective purification technique.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the electrophilic aromatic substitution of 3,5-dimethylphenol using a nitrosating agent, typically generated in situ from sodium nitrite and a mineral acid like hydrochloric or sulfuric acid.[1] The reaction is usually carried out at low temperatures to ensure regioselectivity at the para position and to minimize side reactions.

Q2: Why is the yield for the nitrosation of 3,5-dimethylphenol often lower compared to other phenols?

A2: The lower yield is primarily due to the steric hindrance caused by the two methyl groups at the 3 and 5 positions. These groups flank the para position, making it more difficult for the electrophilic nitrosating agent to attack, thus slowing down the reaction and potentially leading to lower conversion.

Q3: What are the key parameters to control to maximize the yield?

A3: The key parameters to control are:

  • Temperature: Maintain a low temperature (typically 0-5 °C) to prevent the formation of tarry byproducts and to favor p-nitrosation.

  • Stoichiometry: Use a slight excess of the nitrosating agent to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to side reactions.[4]

  • pH: The reaction requires an acidic medium to generate the nitrosonium ion (NO+).

  • Reaction Time: Due to the lower reactivity of 3,5-dimethylphenol, a longer reaction time may be necessary. Monitoring the reaction by TLC is recommended.

Q4: What are the best methods for purifying the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography. For relatively pure crude products, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) can be effective.[3] For more complex mixtures with significant impurities, column chromatography on silica gel is recommended.[2][3]

Q5: What are the expected appearances of the crude and purified product?

A5: The crude product may appear as a brownish or yellowish solid due to the presence of impurities. The purified this compound is typically a light yellow to light brown crystalline powder.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the nitrosation of phenols.

Materials:

  • 3,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Ice

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3,5-dimethylphenol in a suitable solvent (e.g., aqueous ethanol or a mixture of water and a miscible organic solvent).

  • Acidification: Cool the solution to 0 °C and slowly add the mineral acid (e.g., concentrated HCl) dropwise while maintaining the temperature between 0 and 5 °C.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred, cold solution of 3,5-dimethylphenol over a period of 30-60 minutes. Ensure the temperature does not exceed 5 °C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene). Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

    • Column Chromatography: If recrystallization is not sufficient, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Data Presentation

The following tables provide quantitative data for the nitrosation of phenols. Note that specific yield data for this compound is limited; therefore, data for analogous reactions are included for comparison.

Table 1: Reaction Conditions for the Nitrosation of Phenols

Phenol DerivativeNitrosating AgentAcidTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenolNaNO₂H₂SO₄< 152~86 (for p-nitrosophenol)[5]
m-CresolNaNO₂HCl0 ± 30.5High (intermediate step)[6]
3,5-DimethylphenolNaNO₃Methanesulfonic Acid01811 (for 3,5-dimethyl-4-nitrophenol)[2]
PhenolLiquefied N₂O₃Ammonium Chloride02.5-389 (for p-nitrosophenol)[5]

Table 2: Suggested Solvents for Recrystallization

Solvent SystemSuitabilityComments
Ethanol/WaterGoodA common choice for polar compounds. The ratio can be adjusted to optimize solubility and crystal formation.
TolueneGoodA less polar option that can be effective for separating from more polar impurities.
Hexane/Ethyl AcetatePotentialCan be used as a mixed solvent system for recrystallization or as an eluent for column chromatography.
WaterPotentialThe solubility of nitrosophenols in hot water is often significantly higher than in cold water, making it a potential recrystallization solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 3,5-Dimethylphenol dissolution Dissolution in Solvent start->dissolution acidification Acidification (0-5°C) dissolution->acidification nitrosation Nitrosation with NaNO₂ (0-5°C) acidification->nitrosation reaction_completion Reaction Monitoring (TLC) nitrosation->reaction_completion quench Quenching (NaHCO₃) reaction_completion->quench extraction Extraction (Organic Solvent) quench->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3,5-Dimethyl-4-nitrosophenol, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice depends on the impurity profile and the desired final purity. Recrystallization is often sufficient for relatively pure crude products, while column chromatography offers better separation for complex mixtures with multiple byproducts.[1]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically originate from the nitrosation of 3,5-dimethylphenol. Potential impurities include:

  • Unreacted Starting Material: Residual 3,5-dimethylphenol.

  • Isomeric Byproducts: Other nitrosated isomers of 3,5-dimethylphenol, such as 3,5-dimethyl-2-nitrosophenol.

  • Oxidation Products: The corresponding nitrophenol (3,5-dimethyl-4-nitrophenol) can be formed if oxidizing conditions are present.

  • Side-Reaction Products: Polymeric tars and other degradation products can form, especially if the reaction temperature is not carefully controlled.[2][3] Nitrosophenols can be sensitive to heat and may degrade if heated above 50°C.[2]

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used for similar phenolic compounds.[1] Gas chromatography-mass spectrometry (GC-MS) can also be employed to identify volatile impurities. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification.

Data Presentation

The following table provides illustrative data on the expected outcomes for common purification techniques. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Yield (%)Typical Purity (%)Key Considerations
Recrystallization (Toluene or Xylene)~80-90%>98%Effective for removing less polar and baseline impurities. Careful control of cooling rate is crucial.
Recrystallization (Ethanol/Water)~85-95%>99%Can achieve high purity, but the solvent ratio is critical to prevent the compound from oiling out.[1]
Column Chromatography (Silica Gel)~70-85%>99%Best for complex mixtures. Yield may be lower due to losses on the column.[1]

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSuggested Solution
Compound "oils out" instead of crystallizing. The solution is supersaturated or was cooled too quickly. The boiling point of the solvent may be higher than the melting point of the solute.Reheat the solution to redissolve the oil. Allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[1] If the problem persists, consider a solvent system with a lower boiling point.
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration of the compound. If crystals still do not form, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid, then reheat until clear and cool slowly.[4]
Product is discolored (e.g., brown or tarry). Co-crystallization with polymeric impurities. Thermal degradation of the product.Perform a hot filtration to remove insoluble impurities before cooling.[5] Consider treating the hot solution with activated charcoal to remove colored impurities. Avoid prolonged heating; nitrosophenols can be heat-sensitive.[2]
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is partially soluble in the cold wash solvent.Use the minimum amount of hot solvent necessary for complete dissolution.[5] Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.[6] Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation of the compound from impurities. Inappropriate mobile phase polarity.If the compound elutes too quickly (high Rf value), the mobile phase is too polar; decrease the proportion of the polar solvent. If it elutes too slowly (low Rf value), increase the polarity.[1] A gradient elution may be necessary for complex mixtures.[7]
The compound band is tailing. Strong interaction between the acidic phenolic group and the silica gel stationary phase.Add a small amount (0.5-1%) of a modifier like acetic acid to the mobile phase to reduce the strong interaction and improve the peak shape.[1]
The compound appears to be decomposing on the column. This compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[7] Alternatively, use a different stationary phase like alumina.
The column runs dry or cracks. Uneven packing of the stationary phase. The flow rate is too high, causing solvent to evaporate.Ensure the column is packed carefully and evenly. Never let the solvent level drop below the top of the stationary phase.[1]

Experimental Protocols

Disclaimer: These protocols are based on established methods for analogous phenolic and nitroso compounds.[1][2] Optimization may be necessary for your specific crude material. Always handle chemicals in a fume hood with appropriate personal protective equipment.

Protocol 1: Recrystallization from a Toluene/Heptane Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm toluene (do not exceed 50°C) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the warm solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat. Slowly add heptane dropwise while stirring until the solution becomes persistently turbid (cloudy). Add a few drops of warm toluene to redissolve the precipitate until the solution is clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold heptane to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum desiccator or a vacuum oven at a low temperature (<40°C) until a constant weight is achieved.

Protocol 2: Column Chromatography using Silica Gel
  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the solvent to drain, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 95:5 Hexane/Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 80:20 Hexane/Ethyl Acetate) to elute the this compound.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator (with a low-temperature water bath) to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place crude product in flask B Add minimal warm solvent (e.g., Toluene) A->B C Stir until dissolved B->C D Hot filtration (optional) C->D Insoluble impurities present E Add anti-solvent (e.g., Heptane) until turbid C->E No insoluble impurities D->E F Cool slowly to room temp, then ice bath E->F G Crystals form F->G H Vacuum filter to collect crystals G->H I Wash with ice-cold solvent H->I J Dry under vacuum I->J K Pure this compound J->K

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_setup Setup cluster_separation Separation cluster_recovery Recovery A Pack column with silica gel slurry B Load crude sample (dissolved or dry-loaded) A->B C Elute with low polarity solvent (e.g., 95:5 Hexane/EtOAc) B->C D Gradually increase solvent polarity C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Remove solvent via rotary evaporation G->H I Pure this compound H->I Troubleshooting_Logic Start Crude Product Method Choose Purification Method Start->Method Recryst Recrystallization Method->Recryst High initial purity Column Column Chromatography Method->Column Complex mixture Recryst_Issue Recrystallization Issue? Recryst->Recryst_Issue Column_Issue Column Issue? Column->Column_Issue Oiling Oiling Out? - Reheat & cool slowly - Change solvent Recryst_Issue->Oiling Yes No_Crystals No Crystals? - Concentrate solution - Add anti-solvent Recryst_Issue->No_Crystals Yes Low_Yield Low Yield? - Use min. solvent - Ensure full cooling Recryst_Issue->Low_Yield Yes Success Pure Product Recryst_Issue->Success No Poor_Sep Poor Separation? - Adjust solvent polarity - Use gradient elution Column_Issue->Poor_Sep Yes Tailing Band Tailing? - Add modifier (e.g., AcOH) - Check packing Column_Issue->Tailing Yes Decomp Decomposition? - Deactivate silica - Use alumina Column_Issue->Decomp Yes Column_Issue->Success No Oiling->Success No_Crystals->Success Low_Yield->Success Poor_Sep->Success Tailing->Success Decomp->Success

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3,5-Dimethyl-4-nitrosophenol. Our goal is to help you optimize your experimental protocols to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most common and effective method is the direct C-nitrosation of 3,5-dimethylphenol. This reaction is typically carried out using a nitrosating agent such as sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures. The hydroxyl group of the phenol directs the electrophilic attack of the nitrosonium ion (NO+) to the para-position, which is activated by the electron-donating methyl groups and unhindered, leading to the desired product.

Q2: I am getting a low yield of the desired product. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Suboptimal Temperature Control: The nitrosation reaction is exothermic. If the temperature is not maintained at a low level (typically 0-5 °C), side reactions can occur, reducing the yield of the desired product.[1]

  • Incorrect pH or Acidity: The formation of the active nitrosating agent, the nitrosonium ion (NO+), is pH-dependent. If the reaction medium is not sufficiently acidic, the concentration of the electrophile will be low, leading to an incomplete reaction. Conversely, excessively high acidity can promote side reactions.[1]

  • Inefficient Stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of the reactants, which can impact the reaction rate and yield.

  • Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose if not generated in situ and consumed quickly. The rate of addition of sodium nitrite should be controlled to match the rate of the nitrosation reaction.[1]

Q3: My product is a dark, tarry substance instead of a crystalline solid. What is causing this and how can I prevent it?

A3: The formation of dark, tarry byproducts is a common issue in phenol nitrosation and is often due to oxidative side reactions.[2] This can be minimized by:

  • Strict Temperature Control: Maintaining a low reaction temperature (0-5 °C) is crucial to suppress oxidation.[1]

  • Controlled Reagent Addition: Adding the sodium nitrite solution slowly and in a controlled manner prevents localized high concentrations of nitrous acid, which can lead to decomposition and oxidative side reactions.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

Q4: What are the most common side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions include:

  • Oxidation of the Product: The nitrosophenol product can be susceptible to oxidation, especially at higher temperatures or in the presence of excess nitrosating agent, leading to the formation of the corresponding 3,5-dimethyl-4-nitrophenol or other degradation products.

  • Formation of Diazonium Species: If primary amines are present as impurities, they can react with nitrous acid to form diazonium salts, which can lead to a variety of colored byproducts.

  • Ring Nitration: Although less common under nitrosation conditions, some ring nitration may occur if the reaction conditions are not well-controlled, leading to the formation of 3,5-dimethyl-4-nitrophenol.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficiently acidic conditions. 2. Decomposition of sodium nitrite or nitrous acid. 3. Reaction temperature is too low, slowing the reaction rate significantly.1. Ensure the pH of the reaction mixture is sufficiently acidic to generate the nitrosonium ion. 2. Use fresh sodium nitrite and add it to the acidic reaction mixture to generate nitrous acid in situ. 3. While maintaining a low temperature is crucial, ensure it is within the optimal range for the reaction to proceed (typically 0-5 °C).
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Localized high concentrations of nitrosating agent. 3. Presence of oxidizing impurities.1. Maintain strict temperature control using an ice-salt bath. 2. Add the sodium nitrite solution slowly and with vigorous stirring. 3. Use pure starting materials and consider degassing the solvent.
Product is Difficult to Purify 1. Presence of multiple byproducts. 2. Oily or non-crystalline product.1. For complex mixtures, column chromatography may be more effective than recrystallization. 2. Ensure the product is fully precipitated and washed to remove soluble impurities. If the product is an oil, try triturating with a non-polar solvent to induce crystallization.
Inconsistent Yields 1. Variations in reaction conditions (temperature, addition rate, stirring). 2. Purity of starting materials.1. Standardize the experimental protocol and ensure consistent control over all reaction parameters. 2. Use starting materials of known purity and consider purification if necessary.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3,5-Dimethylphenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled Water

  • Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution of Starting Material: In a reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve a known quantity of 3,5-dimethylphenol in a suitable amount of dilute hydrochloric acid or sulfuric acid.

  • Cooling: Cool the reaction vessel in an ice-salt bath to bring the internal temperature to 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the cooled and stirred solution of 3,5-dimethylphenol. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: The product may precipitate out of the reaction mixture. If so, it can be collected by filtration. If the product remains in solution, it can be extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography.

Process Workflow

G Troubleshooting Workflow: this compound Synthesis cluster_start Start cluster_reaction Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_purification Purification start Initiate Synthesis reaction_check Reaction Progress Check (TLC) start->reaction_check low_yield Low Yield or Incomplete Reaction reaction_check->low_yield No tar_formation Tarry Byproduct Formation reaction_check->tar_formation Side Reactions good_yield Good Yield, Clean Reaction reaction_check->good_yield Yes check_ph Check Acidity (pH) low_yield->check_ph check_reagents Check Reagent Purity & Addition Rate low_yield->check_reagents check_temp Verify Temperature Control (0-5°C) tar_formation->check_temp check_stirring Ensure Vigorous Stirring tar_formation->check_stirring purification Purify Crude Product (Recrystallization/Chromatography) good_yield->purification check_temp->start Adjust & Retry check_ph->start Adjust & Retry check_stirring->start Adjust & Retry check_reagents->start Adjust & Retry pure_product Obtain Pure this compound purification->pure_product

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Optimizing Nitrosation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nitrosation reaction conditions for phenols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the nitrosation of phenols.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Decomposition of Nitrous Acid: Nitrous acid is unstable, especially at temperatures above 0-5°C.Maintain a low reaction temperature (typically 0-5°C) using an ice bath throughout the addition of reagents. Prepare the nitrous acid in situ by slow, dropwise addition of a strong acid (e.g., H₂SO₄) to a solution of sodium nitrite and the phenol.
Incorrect pH: The optimal pH for C-nitrosation is typically around 3. At higher pH values, the reaction rate decreases significantly.[1]Use a suitable buffer system (e.g., potassium hydrogen phthalate) to maintain the pH around 3.
Oxidation of Phenol: Phenols are susceptible to oxidation by nitric acid, which can be formed from the decomposition of nitrous acid, leading to the formation of tarry by-products.Use a stoichiometric amount of sodium nitrite to phenol to avoid excess nitrous acid. Ensure slow and controlled addition of acid to prevent localized overheating and decomposition of nitrous acid.
Poor Reagent Quality: Impure phenol or old sodium nitrite can lead to poor reaction outcomes.Use freshly purified phenol and a new bottle of sodium nitrite.
Formation of Side Products (e.g., Dinitrophenols, Benzoquinone) Excess Nitrating Agent: Using an excess of the nitrosating agent can lead to polynitration.Carefully control the stoichiometry, using a 1:1 molar ratio of phenol to sodium nitrite.
High Reaction Temperature: Elevated temperatures can promote oxidation and the formation of undesired by-products.Strictly maintain the reaction temperature at 0-5°C.
Presence of Nitric Acid: Decomposition of nitrous acid generates nitric acid, which is a stronger oxidizing agent and can lead to nitrated by-products.Add the acid slowly and with vigorous stirring to ensure it reacts with sodium nitrite as it is added, minimizing its accumulation.
Poor Regioselectivity (Mixture of ortho and para isomers) Steric Hindrance: Bulky substituents on the phenol ring can influence the position of nitrosation.For phenols with bulky ortho-substituents, para-substitution is generally favored. To favor ortho-substitution, consider using a directing group or a specific catalyst system if applicable.
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.Lower temperatures generally favor the formation of the para isomer, which is often the thermodynamically more stable product.
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction.Experiment with different solvents. For instance, non-polar solvents may favor one isomer over the other. The use of ionic liquids has also been shown to influence regioselectivity.
Product Isolation and Purification Issues Tarry Residue Formation: Oxidation of the phenol can lead to the formation of difficult-to-handle tars.After the reaction, quenching with cold water can help precipitate the product and separate it from some of the tarry material. Washing the crude product with a non-polar solvent can also help remove some impurities.
Difficulty in Separating Isomers: Ortho- and para-nitrosophenols can have similar polarities, making chromatographic separation challenging.Steam distillation is a common and effective method for separating o-nitrophenol (more volatile) from p-nitrophenol. For other derivatives, careful column chromatography with an appropriate solvent system is required.
Product Decomposition on Silica Gel: Some nitrosophenols may be unstable on acidic silica gel during column chromatography.Deactivate the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nitrosation of phenol?

A1: The nitrosation of phenol is an electrophilic aromatic substitution reaction. Under acidic conditions, nitrous acid (HNO₂) generates the nitrosonium ion (NO⁺), which is the active electrophile. The electron-rich phenol ring then attacks the nitrosonium ion, primarily at the ortho and para positions due to the activating and directing effects of the hydroxyl group. This is followed by the loss of a proton to restore the aromaticity of the ring, yielding the corresponding nitrosophenol.[2]

Q2: Why is a low temperature crucial for the nitrosation of phenols?

A2: Low temperatures (typically 0-5°C) are essential for two main reasons. Firstly, nitrous acid is unstable and readily decomposes at higher temperatures. This decomposition not only reduces the concentration of the active nitrosating agent but also leads to the formation of nitric acid, which can cause unwanted side reactions like oxidation and nitration. Secondly, the nitrosation reaction itself is often exothermic, and low temperatures help to control the reaction rate and prevent thermal runaway, which can lead to the formation of tarry by-products.

Q3: How can I favor the formation of the para-nitrosophenol over the ortho isomer?

A3: The para isomer is often the major product in the nitrosation of phenol due to steric hindrance at the ortho position. To further enhance the selectivity for the para product, you can:

  • Maintain a low reaction temperature: This generally favors the thermodynamically more stable para isomer.

  • Use a phenol with a bulky ortho-substituent: This will sterically block the ortho position, directing the nitrosonium ion to the para position.

Q4: What are the best methods for purifying nitrosophenols?

A4: The choice of purification method depends on the specific nitrosophenol and the impurities present.

  • Steam Distillation: This is a highly effective method for separating volatile o-nitrosophenols from their non-volatile p-isomers.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

  • Column Chromatography: This is a versatile technique for separating isomers and removing other impurities. However, care must be taken as some nitrosophenols can decompose on acidic silica gel. Using deactivated silica or alumina can mitigate this issue.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of key reaction parameters on the nitrosation of phenols.

Table 1: Effect of pH on the Rate of Nitrosation of Phenolic Compounds

Phenolic CompoundOptimal pH for C-Nitrosation
Phenol~3[1]
o-Cresol~3[1]
2,6-Dimethylphenol~3[1]
o-tert-Butylphenol~3[1]

Note: The reaction rate decreases significantly at pH values higher than the optimum.[1]

Table 2: General Effect of Temperature on Phenol Nitrosation

Temperature RangePredominant Outcome
0-5°CFavors controlled mononitrosation, often with higher para-selectivity.
Room TemperatureIncreased reaction rate, but higher risk of side reactions and decomposition of nitrous acid.
> 30°CSignificant formation of tarry by-products and polynitrated compounds is likely.

Experimental Protocols

Protocol 1: Synthesis of p-Nitrosophenol

Materials:

  • Phenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Distilled water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10 g of phenol in 150 mL of water.

  • Add 7.5 g of sodium nitrite to the phenol solution and stir until it dissolves completely. Maintain the temperature below 5°C.

  • Slowly, and with constant stirring, add a pre-cooled solution of 10 mL of concentrated sulfuric acid in 50 mL of water dropwise. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5°C.

  • After the complete addition of the acid, continue stirring the mixture in the ice bath for an additional hour.

  • The p-nitrosophenol will precipitate out of the solution as a greenish-yellow solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure p-nitrosophenol.

Protocol 2: Regioselective Synthesis of o-Nitrophenol

Materials:

  • Phenol

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • p-Toluenesulfonic acid (catalytic amount)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 94 mg (1 mmol) of phenol in 15 mL of acetone.

  • Add 290.8 mg of Ni(NO₃)₂·6H₂O (1 mmol) and a catalytic amount of p-toluenesulfonic acid (5 mg) to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 20 mL of dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with 20 mL of water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Filter off the drying agent and remove the dichloromethane under reduced pressure to obtain o-nitrophenol. The estimated yield is around 85%.[3]

Visualizations

Nitrosation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start Start: Phenol Substrate reagents Prepare Nitrosating Agent (e.g., NaNO2 + Acid) start->reagents reaction_mix Combine Phenol and Nitrosating Agent at 0-5°C reagents->reaction_mix stirring Stir for 1-2 hours reaction_mix->stirring quench Quench with Cold Water stirring->quench check_yield Low Yield? stirring->check_yield filtration Filter Crude Product quench->filtration purification Purify Product (e.g., Steam Distillation, Recrystallization, Column Chromatography) filtration->purification check_purity Impure Product? filtration->check_purity product Isolated Nitrosophenol purification->product check_yield->reaction_mix Adjust Temp/pH check_purity->purification Optimize Purification

References

Technical Support Center: 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,5-Dimethyl-4-nitrosophenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. Key recommendations include refrigeration and protection from environmental factors. For specific quantitative storage parameters, please refer to the table below.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as darkening, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or incompatible substances. It is advisable to handle the compound in a well-ventilated area and avoid exposure to direct sunlight.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented, analogous compounds like 3-methyl-4-nitrophenol are known to biodegrade into intermediates such as methyl-1,4-benzoquinone and methylhydroquinone before the aromatic ring cleaves. Abiotic degradation may proceed through oxidation or other reactions, particularly if the compound is exposed to harsh conditions.

Q4: Is this compound a stable compound?

A4: Based on data for related nitrosophenols, this compound should be handled as a potentially reactive and unstable compound. For example, 4-nitrosophenol is known to be flammable and can react violently with acids and alkalis.[1] It is also sensitive to heat and may undergo spontaneous heating.[1] Therefore, careful handling and adherence to recommended storage conditions are essential to maintain its integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the storage conditions meet the recommendations in Table 1. 2. Use a fresh sample of this compound. 3. Prepare solutions fresh before each experiment.
Color change of the solid compound or solution Exposure to light, heat, or incompatible materials leading to degradation.1. Store the compound in a dark, refrigerated environment. 2. Ensure all labware is clean and free of contaminants. 3. Avoid contact with strong oxidizing agents, acids, and alkalis.[1]
Low purity confirmed by analysis The compound may have degraded over time or during an experimental procedure.1. Re-purify the compound if possible and if the impurities are known. 2. If purification is not feasible, procure a new batch of the compound. 3. Review the experimental protocol to identify any steps that might induce degradation (e.g., high temperatures, extreme pH).

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Parameter Recommendation Rationale
Temperature 2-8°CTo minimize thermal degradation.
Light Store in a dark place, protected from light.To prevent photochemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent oxidation.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[1]Nitrosophenols can react violently with these substances.[1]
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.To minimize inhalation exposure and contact with skin and eyes.

Experimental Protocols

Protocol: General Assessment of this compound Stability

This protocol provides a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Solvent(s) relevant to the intended application (e.g., ethanol, DMSO)
  • HPLC or UV-Vis spectrophotometer
  • Temperature-controlled chambers/incubators
  • Light exposure chamber (optional)
  • pH meter and buffers

2. Procedure:

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each condition.
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Identify any new peaks in the chromatogram or changes in the UV-Vis spectrum, which may indicate the formation of degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Solution Age and Preparation start->check_solution analyze_purity Analyze Purity of Starting Material (e.g., HPLC) check_storage->analyze_purity prepare_fresh Prepare Fresh Solution Immediately Before Use check_solution->prepare_fresh fresh_sample Use Freshly Weighed Sample fresh_sample->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment review_protocol Review Experimental Protocol for Harsh Conditions re_run_experiment->review_protocol Issue Persists end Problem Resolved re_run_experiment->end Issue Resolved purity_ok Purity Acceptable? analyze_purity->purity_ok purity_ok->fresh_sample Yes procure_new Procure New Batch of Compound purity_ok->procure_new No procure_new->re_run_experiment review_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: 3,5-Dimethyl-4-nitrosophenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 3,5-Dimethyl-4-nitrosophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an aromatic organic compound. It exists in tautomeric equilibrium with its quinone oxime form. It is primarily used as an intermediate in organic synthesis.[1] For instance, it is a precursor in the synthesis of 4-Hydroxy Xylazine, a major metabolite of the veterinary drug Xylazine.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a flammable solid and is harmful if swallowed. It can cause skin and serious eye irritation and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials. The solid should be kept in a tightly sealed container.

Troubleshooting Guides

Synthesis of this compound (via Nitrosation of 3,5-Dimethylphenol)

Q4: My synthesis of this compound resulted in a very low yield. What are the potential reasons and how can I improve it?

A4: Low yields in the nitrosation of 3,5-dimethylphenol are a common issue. Several factors can contribute to this, including reaction conditions and the formation of side products.

Troubleshooting Low Yield:

Potential Cause Suggested Solution
Incomplete Reaction Ensure the reaction is stirred efficiently and allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Temperature The nitrosation reaction is typically carried out at low temperatures (0-5 °C) to minimize the formation of side products.[2] Ensure the temperature is carefully controlled throughout the addition of the nitrosating agent.
Incorrect pH The pH of the reaction medium is crucial for the formation of the active nitrosating species. The reaction is generally performed under acidic conditions.[3]
Formation of Isomeric Byproducts Nitrosation of 3,5-dimethylphenol can potentially lead to the formation of other nitrosated isomers, although the para-position is sterically favored. Purification by column chromatography may be necessary to isolate the desired product.[1]
Decomposition of the Product 4-nitrosophenols can be unstable, especially at elevated temperatures.[4] Avoid excessive heating during workup and purification.

Logical Flow for Troubleshooting Low Yield:

Low_Yield_Troubleshooting start Low Yield Obtained check_reaction_completion Check Reaction Completion (TLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete check_temp Verify Temperature Control (0-5 °C) temp_issue Temperature Issue check_temp->temp_issue check_ph Confirm Acidic pH ph_issue pH Issue check_ph->ph_issue check_side_products Analyze for Side Products (TLC/NMR) side_products_present Side Products Present check_side_products->side_products_present optimize_purification Optimize Purification incomplete->check_temp No solution1 Increase reaction time / Monitor closely incomplete->solution1 Yes temp_issue->check_ph No solution2 Improve temperature monitoring and control temp_issue->solution2 Yes ph_issue->check_side_products No solution3 Adjust pH with appropriate acid ph_issue->solution3 Yes side_products_present->optimize_purification No solution4 Purify via column chromatography side_products_present->solution4 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q5: The crude product is a dark, oily residue. How can I purify it effectively?

A5: The formation of a dark, oily product often indicates the presence of impurities and possibly polymerization byproducts. A combination of purification techniques may be necessary.

Purification Strategies:

Problem Suggested Solution
Oily Product Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, proceed with column chromatography.
Dark Color The color may be due to oxidized impurities. Treatment with activated charcoal during recrystallization can sometimes help to decolorize the solution.
Difficulty with Recrystallization If direct recrystallization from a single solvent is challenging, consider using a co-solvent system (e.g., ethanol/water).[5] Column chromatography is a more robust method for separating complex mixtures.[5]
Characterization

Q6: I am having trouble interpreting the NMR spectrum of my product. What are the expected chemical shifts for this compound?

A6: The NMR spectrum of this compound can be complex due to the tautomeric equilibrium between the phenol and quinone oxime forms. However, for the related and more stable 3,5-dimethyl-4-nitrophenol, the expected proton and carbon NMR shifts can provide a reference.

Expected NMR Data for 3,5-Dimethyl-4-nitrophenol (for comparison):

¹H NMR Chemical Shift (ppm) Multiplicity
Aromatic-H~7.0-8.0s
Methyl-H~2.3s
Hydroxyl-HVariablebr s
¹³C NMR Chemical Shift (ppm)
C-OH~155
C-NO₂~140
C-CH₃~130
Aromatic C-H~125
CH₃~17

Note: These are approximate values and can vary depending on the solvent and instrument.

Experimental Protocols

Synthesis of 3,5-Dimethyl-4-nitrophenol

This protocol is adapted from the synthesis of 3,5-dimethyl-4-nitrophenol.[1]

Materials:

  • 3,5-Dimethylphenol

  • Methanesulfonic acid

  • Sodium nitrate

  • Ice

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Silica gel

  • n-Heptane

Procedure:

  • Dissolve 3,5-dimethylphenol (50 g) in 200 mL of methanesulfonic acid in a flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium nitrate (34.8 g, 1 equivalent) in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 18 hours.

  • Pour the reaction mixture into 4 L of ice water with vigorous stirring.

  • Decant the upper aqueous phase.

  • Dissolve the residue in 400 mL of ethyl acetate.

  • Wash the ethyl acetate solution with saturated aqueous sodium bicarbonate (2 x 200 mL).

  • Wash the organic layer with saturated saline solution and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-heptane (4:1) as the eluent.

Synthesis Workflow Diagram:

Synthesis_Workflow start Start step1 Dissolve 3,5-dimethylphenol in methanesulfonic acid at 0°C start->step1 step2 Add sodium nitrate in portions at 0°C step1->step2 step3 Stir for 18 hours at 0°C step2->step3 step4 Quench with ice water step3->step4 step5 Extract with ethyl acetate step4->step5 step6 Wash with NaHCO3 and brine step5->step6 step7 Dry and concentrate step6->step7 step8 Purify by column chromatography step7->step8 end 3,5-Dimethyl-4-nitrophenol step8->end

Caption: Workflow for the synthesis of 3,5-Dimethyl-4-nitrophenol.

Purification by Recrystallization

This is a general protocol for the recrystallization of a phenolic compound and may need to be optimized for this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, toluene)[5]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Choose a suitable solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • In a fume hood, place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Once crystallization begins, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Data and Analysis

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in common laboratory solvents based on its chemical structure. Experimental verification is recommended for quantitative applications.

Solvent Polarity Expected Solubility
WaterPolar ProticSparingly soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
DichloromethaneNonpolarModerately soluble
Diethyl EtherNonpolarModerately soluble
TolueneNonpolarSparingly soluble
HexaneNonpolarInsoluble
HPLC Analysis Method

The following HPLC conditions are suggested for the analysis of this compound, adapted from methods for similar phenolic compounds.[6][7]

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 270-350 nm)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Signaling Pathways and Molecular Interactions

Steric Hindrance Affecting Acidity

The acidity of 3,5-Dimethyl-4-nitrophenol is significantly lower than that of 4-nitrophenol. This is due to the steric hindrance caused by the two methyl groups ortho to the nitro group. This steric strain forces the nitro group to twist out of the plane of the benzene ring, which inhibits its ability to stabilize the negative charge of the phenoxide ion through resonance.[8][9]

Steric_Hindrance cluster_PNP 4-Nitrophenol cluster_DMNP 3,5-Dimethyl-4-nitrophenol PNP Planar Nitro Group PNP_Resonance Effective Resonance Stabilization PNP->PNP_Resonance -M effect Deprotonation Deprotonation (loss of H+) PNP->Deprotonation PNP_Acidity Lower pKa (More Acidic) PNP_Resonance->PNP_Acidity Phenoxide_PNP Stable Phenoxide Ion PNP_Resonance->Phenoxide_PNP DMNP Twisted Nitro Group (Steric Hindrance) DMNP_Resonance Inhibited Resonance Stabilization DMNP->DMNP_Resonance Reduced -M effect DMNP->Deprotonation DMNP_Acidity Higher pKa (Less Acidic) DMNP_Resonance->DMNP_Acidity Phenoxide_DMNP Less Stable Phenoxide Ion DMNP_Resonance->Phenoxide_DMNP Deprotonation->Phenoxide_PNP Deprotonation->Phenoxide_DMNP

Caption: Effect of steric hindrance on the acidity of 3,5-Dimethyl-4-nitrophenol.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,5-Dimethyl-4-nitrosophenol. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during laboratory and scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most common laboratory synthesis involves the nitrosation of 3,5-dimethylphenol. This reaction is typically carried out by treating 3,5-dimethylphenol with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid, such as hydrochloric or sulfuric acid, at low temperatures.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature control is crucial for a successful synthesis. The reaction is exothermic, and maintaining a low temperature (typically 0-5 °C) is necessary to prevent the decomposition of nitrous acid and minimize the formation of side products.[1] The rate of addition of the acid to the mixture of 3,5-dimethylphenol and sodium nitrite should also be carefully controlled.

Q3: What are the potential side reactions and impurities I should be aware of?

A3: Potential side reactions include the formation of isomeric nitrosophenols, oxidation of the product, and the formation of tar-like polymerization products.[2] Incomplete reaction can also leave unreacted 3,5-dimethylphenol in the product mixture.

Q4: How can I purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.[3] For recrystallization, a suitable solvent system, such as an ethanol-water mixture or toluene, can be used.[4] Column chromatography using silica gel is effective for separating the desired product from isomers and other impurities.[3][5]

Q5: What are the key safety precautions to take when handling this compound and the reagents for its synthesis?

A5: this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The synthesis should be performed in a well-ventilated fume hood.[6][7][8] Based on data for similar compounds, this compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[9][10]

Troubleshooting Guides

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Temperature too high, leading to decomposition of nitrous acid. - Incomplete reaction. - Loss of product during workup and purification.- Maintain the reaction temperature strictly between 0-5 °C. - Ensure stoichiometric amounts of reagents and allow sufficient reaction time. - Optimize extraction and recrystallization procedures to minimize loss.
Product is a dark, tarry substance - Reaction temperature was too high. - Acid was added too quickly. - The pH of the reaction mixture was not optimal.- Improve cooling and slow down the rate of acid addition. - Ensure the reaction mixture remains acidic throughout the addition. - Consider using a different acid or adjusting the concentration.
Presence of multiple spots on TLC - Formation of isomeric byproducts. - Unreacted starting material. - Degradation of the product.- Optimize reaction conditions to favor the formation of the desired para-isomer. - Purify the crude product using column chromatography for better separation.[3]
Difficulty in crystallization - Presence of impurities inhibiting crystal formation. - Incorrect solvent choice for recrystallization. - Solution is not saturated enough.- Purify the crude product by column chromatography before recrystallization. - Screen different solvents or solvent mixtures for recrystallization. - Concentrate the solution or cool it to a lower temperature.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 3,5-dimethylphenol.

Materials:

  • 3,5-Dimethylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Deionized water

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol and water for recrystallization

Procedure:

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 3,5-dimethylphenol in a suitable amount of dilute hydrochloric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred solution of 3,5-dimethylphenol, ensuring the temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Isolation: The product may precipitate out of the solution. If so, collect the crude product by vacuum filtration and wash it with cold water.

  • Extraction: If the product does not precipitate, extract the reaction mixture with diethyl ether or dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from an ethanol-water mixture.

Quantitative Data

PropertyValue
Chemical Formula C₈H₉NO₂
Molecular Weight 167.16 g/mol [9][11]
Appearance Light yellow to light brown crystalline powder[12]
CAS Number 19628-76-3[12]
Melting Point Not available in search results
Typical Purity >98%[12][13]

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 3,5-Dimethylphenol in dilute HCl B 2. Cool to 0-5°C A->B C 3. Add NaNO2 solution dropwise B->C D 4. Stir for 1-2 hours at 0-5°C C->D E 5. Filter precipitate OR Extract with organic solvent D->E F 6. Wash with H2O and brine E->F G 7. Dry over Na2SO4 F->G H 8. Evaporate solvent G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Dry pure product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Problem Problem Encountered LowYield Low Yield Problem->LowYield TarryProduct Tarry Product Problem->TarryProduct ImpureProduct Impure Product (TLC) Problem->ImpureProduct Cause1 High Temperature LowYield->Cause1 Cause2 Improper Stoichiometry LowYield->Cause2 TarryProduct->Cause1 Cause3 Rapid Reagent Addition TarryProduct->Cause3 Cause4 Side Reactions ImpureProduct->Cause4 Solution1 Maintain 0-5°C Cause1->Solution1 Solution2 Verify Reagent Amounts Cause2->Solution2 Solution3 Slow Dropwise Addition Cause3->Solution3 Solution4 Purify via Chromatography Cause4->Solution4

Caption: Troubleshooting logic for common synthesis issues.

References

avoiding byproduct formation in nitrosophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during nitrosophenol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of nitrosophenols, offering potential causes and solutions.

Issue 1: Low Yield of the Desired p-Nitrosophenol Isomer

  • Possible Cause: Unfavorable reaction conditions leading to the formation of the ortho isomer or other byproducts.

  • Solution: Control of physical parameters is crucial. Lowering the reaction temperature and using a more dilute nitric acid solution can increase the selectivity for p-nitrosophenol. One study found that using 32.5% nitric acid at 20°C for 1 hour gave a 91% total yield with a high selectivity for the ortho isomer, suggesting that milder conditions may favor para-substitution.

Issue 2: Formation of Tarry Byproducts

  • Possible Cause 1: Harsh reaction conditions, such as the use of highly concentrated nitric and sulfuric acids, can lead to the oxidation of phenol and the formation of complex tarry materials.

  • Solution 1: Employing milder reaction conditions is recommended. This includes using dilute acid solutions and maintaining a low reaction temperature.

  • Possible Cause 2: Over-reaction of the highly activated phenol substrate can lead to di- and tri-nitrated products, which can contribute to tar formation.

  • Solution 2: Carefully control the stoichiometry of the reactants. Avoid using a large excess of the nitrating agent. The reaction should be monitored (e.g., by TLC) to determine the optimal reaction time.

  • Possible Cause 3: Side reactions between phenol and nitrosophenol can occur, especially in mildly acidic solutions (pH 4-7) or when an excess of phenol is present.[1]

  • Solution 3: Maintain a pH lower than 5, preferably in the range of 1.5 to 3.0.[1] Running the reaction in a dilute solution where the p-nitrosophenol crystallizes out as it is formed can also minimize its interaction with unreacted phenol.[1]

Issue 3: Presence of Benzoquinone as a Byproduct

  • Possible Cause: Oxidation of phenol is a common side reaction during nitration, leading to the formation of benzoquinone.[2] This is more likely to occur with strong oxidizing conditions.

  • Solution: Use milder nitrating agents and control the reaction temperature. The formation of benzoquinone can be minimized by avoiding excessively high temperatures and strong oxidizing agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in nitrosophenol synthesis?

A1: The most frequently encountered byproducts include:

  • o-Nitrosophenol: The ortho isomer of the desired p-nitrosophenol.

  • Di- and Tri-nitrophenols: Such as 2,4-dinitrophenol and 2,4,6-trinitrophenol (picric acid), which can form under harsh reaction conditions.[3]

  • Benzoquinone: An oxidation product of phenol.[2]

  • Tarry polymers: Complex, high-molecular-weight substances resulting from oxidation and condensation reactions.

Q2: How can I effectively separate o- and p-nitrosophenol?

A2: The two isomers can be separated based on their different physical properties:

  • Steam Distillation: o-Nitrophenol is volatile in steam due to intramolecular hydrogen bonding, while p-nitrosophenol is not, owing to its intermolecular hydrogen bonding. This difference allows for the separation of the ortho isomer by steam distillation.[4][5]

  • Column Chromatography: Due to the difference in polarity (p-nitrosophenol is more polar than o-nitrosophenol), the isomers can be separated using column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., petroleum ether or a mixture of hexane and ethyl acetate).[3][6]

Q3: What is the optimal temperature for nitrosophenol synthesis?

A3: Low temperatures are generally favored to minimize byproduct formation. A temperature range of 0-15°C is often recommended, with 0-5°C being ideal for maximizing the yield of p-nitrosophenol and reducing the formation of tars.[1]

Q4: How does pH affect the synthesis of nitrosophenol?

A4: The pH of the reaction medium significantly influences the stability of the product and the prevalence of side reactions. A pH below 5, and ideally between 1.5 and 3.0, is recommended to enhance the stability of p-nitrosophenol and prevent the formation of tarry byproducts that can occur in mildly acidic conditions (pH 4-7).[1]

Data Presentation

Table 1: Effect of Temperature and Nitric Acid Concentration on Nitrophenol Yield

Experiment No.Nitric Acid Conc. (%)Temperature (°C)o/p-Nitrophenol Yield (%)
1504055
2503055
3502055
4404054
5403066
6402072
732.52091

Data synthesized from a study on the economical synthesis of nitrophenols. The study indicates that lower temperatures and more dilute nitric acid can lead to higher yields.[7]

Experimental Protocols

Protocol 1: Synthesis of p-Nitrosophenol

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare an aqueous solution of phenol. Cool the flask in an ice bath to maintain a temperature of 0-5°C.

  • Reaction: Slowly add a chilled aqueous solution of sodium nitrite to the phenol solution while stirring vigorously. Subsequently, add a pre-cooled dilute solution of sulfuric acid dropwise, ensuring the temperature does not exceed 5°C. The reaction mixture will turn a brownish color.

  • Crystallization: Continue stirring for 1-2 hours at 0-5°C. The p-nitrosophenol will precipitate out of the solution as a crystalline solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted reagents.

  • Drying: Dry the product in a desiccator over a suitable drying agent.

Protocol 2: Purification of Nitrosophenol Isomers by Column Chromatography

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Ensure the silica gel is always covered with solvent to prevent cracking.[6]

  • Sample Loading:

    • Dissolve the crude nitrosophenol mixture in a minimal amount of the eluting solvent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as petroleum ether.

    • The less polar o-nitrosophenol will travel down the column faster and can be collected first.[6]

    • The more polar p-nitrosophenol will move down the column more slowly. The polarity of the eluting solvent can be gradually increased (e.g., by adding a small amount of ethyl acetate to the hexane) to facilitate the elution of the p-isomer.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of fractions.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the pure isomers.

  • Isolation:

    • Combine the pure fractions of each isomer.

    • Remove the solvent using a rotary evaporator to obtain the purified o- and p-nitrosophenol.[6]

Mandatory Visualization

Nitrosophenol_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Phenol Phenol Reaction Nitrosation Reaction (0-5°C) Phenol->Reaction NaNO2 Sodium Nitrite NaNO2->Reaction H2SO4 Sulfuric Acid (dilute) H2SO4->Reaction Crude Crude Product (o- and p-nitrosophenol + byproducts) Reaction->Crude Forms Purification Purification Method Crude->Purification Requires Steam_Distillation Steam Distillation Purification->Steam_Distillation Option 1 Column_Chromatography Column Chromatography Purification->Column_Chromatography Option 2 o_Nitrosophenol o-Nitrosophenol Steam_Distillation->o_Nitrosophenol Yields (volatile) p_Nitrosophenol p-Nitrosophenol Steam_Distillation->p_Nitrosophenol Residue (non-volatile) Column_Chromatography->o_Nitrosophenol Elutes First (less polar) Column_Chromatography->p_Nitrosophenol Elutes Later (more polar)

Caption: Experimental workflow for the synthesis and purification of nitrosophenols.

Byproduct_Formation_Pathway Phenol Phenol Nitrosation Nitrosation Phenol->Nitrosation Oxidation Oxidation Phenol->Oxidation Condensation Condensation/ Polymerization Phenol->Condensation p_Nitrosophenol p-Nitrosophenol (Desired Product) Nitrosation->p_Nitrosophenol Para-attack o_Nitrosophenol o-Nitrosophenol (Isomeric Byproduct) Nitrosation->o_Nitrosophenol Ortho-attack Over_Nitration Over-Nitration (Harsh Conditions) p_Nitrosophenol->Over_Nitration p_Nitrosophenol->Condensation o_Nitrosophenol->Over_Nitration o_Nitrosophenol->Condensation Benzoquinone Benzoquinone Oxidation->Benzoquinone Dinitrophenol Di/Tri-nitrophenols Over_Nitration->Dinitrophenol Tar Tarry Byproducts Condensation->Tar

Caption: Pathways for the formation of common byproducts in nitrosophenol synthesis.

Troubleshooting_Logic Start Problem with Nitrosophenol Synthesis Issue Identify Primary Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Low Yield Tarry_Product Tarry Product Issue->Tarry_Product Tarry Product Impure_Isomers Impure Isomers Issue->Impure_Isomers Impure Isomers Check_Temp Check Temperature Low_Yield->Check_Temp Tarry_Product->Check_Temp Check_pH Check pH Tarry_Product->Check_pH Check_Reagents Check Reagent Concentration Tarry_Product->Check_Reagents Choose_Purification Choose Appropriate Purification Impure_Isomers->Choose_Purification Lower_Temp Lower Temperature (0-5°C) Check_Temp->Lower_Temp Too High Adjust_pH Adjust pH (1.5-3.0) Check_pH->Adjust_pH Incorrect Dilute_Reagents Use Dilute Reagents Check_Reagents->Dilute_Reagents Too Concentrated Steam_Distill Steam Distillation Choose_Purification->Steam_Distill o/p Separation Column_Chrom Column Chromatography Choose_Purification->Column_Chrom o/p Separation

Caption: A logical decision tree for troubleshooting common issues in nitrosophenol synthesis.

References

challenges in the characterization of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of 3,5-Dimethyl-4-nitrosophenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 19628-76-3) is an organic compound that can be used as a reagent and an intermediate in organic synthesis.[1] For instance, the related compound 3,5-Dimethyl-4-nitrophenol serves as an intermediate in the synthesis of 4-Hydroxy Xylazine, a major metabolite of Xylazine.[2]

Q2: What are the key structural features of this compound that influence its characterization?

A2: The most critical structural feature is its existence as a tautomeric mixture of the p-nitrosophenol form and the quinone monoxime form.[3][4] This equilibrium is sensitive to the solvent and other experimental conditions, which can complicate spectroscopic analysis as the observed data may represent a mixture of two distinct structures.[3] Additionally, the two methyl groups ortho to the nitroso group create significant steric hindrance, which can influence the molecule's planarity and electronic properties.[5][6]

Q3: How does the steric hindrance from the methyl groups affect the properties of the molecule?

A3: While direct studies on the nitroso compound are limited, extensive analysis of its nitro analogue, 3,5-dimethyl-4-nitrophenol, reveals that the ortho methyl groups force the nitro group to twist out of the plane of the benzene ring.[5][6] This loss of planarity diminishes the resonance effect of the nitro/nitroso group, which can impact its reactivity and spectroscopic properties.[5] For example, this effect makes 3,5-dimethyl-4-nitrophenol a weaker acid (pKa ≈ 8.25) than its less hindered counterpart, 3-methyl-4-nitrophenol (pKa ≈ 7.39).[5][6]

Q4: What are the typical physical properties and stability considerations for this compound?

A4: this compound is typically a light yellow to light brown crystalline powder.[1] It is recommended to be stored at 2-8°C.[1] Like many nitrosophenols, it may be sensitive to light, air, and pH, potentially leading to degradation. The tautomeric equilibrium is also a key stability consideration, as changes in solvent or pH can shift the balance between the two forms.

Troubleshooting Guides

Synthesis and Purification

Q: My synthesis of this compound by nitrosation of 3,5-dimethylphenol has a very low yield. What are the common causes?

A: Low yields in the nitrosation of phenols can stem from several factors:

  • Temperature Control: The reaction is exothermic and requires low temperatures (typically 0-5°C) to minimize the formation of byproducts and decomposition of nitrous acid.

  • pH of the Reaction Medium: The pH must be carefully controlled. For p-nitrosophenol synthesis, a pH below 5 is typically required.[7]

  • Rate of Addition: The gradual addition of sodium nitrite to an acidic solution of the phenol is crucial to maintain a low concentration of nitrous acid, preventing side reactions.

  • Byproduct Formation: Isomeric impurities and other related phenols are common byproducts in phenol derivatization.[8]

Q: I am having difficulty purifying the crude product. Recrystallization results in poor recovery.

A: Poor recovery during recrystallization is a common issue. Consider the following solutions:

  • Solvent Choice: You may be using too much solvent, or the chosen solvent might have high solubility for the compound even at low temperatures. Experiment with different solvent systems and use the minimum amount of hot solvent required to dissolve the crude product.[8]

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of very small crystals that are difficult to filter. Allow the solution to cool slowly. Seeding the solution with a pure crystal can help initiate crystallization.[8]

  • Isomer Contamination: The presence of isomers with similar solubility can hinder crystallization. In such cases, fractional distillation under reduced pressure (if the compound is thermally stable) or preparative chromatography might be necessary.[8]

Spectroscopic Characterization

Q: The ¹H NMR spectrum of my sample shows more peaks than expected. Why is this?

A: This is a classic challenge when characterizing nitrosophenols and is most likely due to the presence of both the nitrosophenol and quinone monoxime tautomers in the NMR solvent.[3]

  • Solution: Try acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, D₂O with pH adjustment) to see if the equilibrium shifts. This can help in assigning the peaks to each tautomer. Temperature-dependent NMR studies can also provide insight into the equilibrium dynamics.

Q: I am struggling to interpret the IR spectrum. Which peaks are characteristic?

A: The IR spectrum will also reflect the tautomeric mixture. Look for the following characteristic bands:

  • Nitrosophenol form: A broad O-H stretching band for the phenol, and an N=O stretching band.

  • Quinone monoxime form: An N-OH stretching band and a C=O stretching band for the quinone.

  • Both forms: C=C stretching bands for the aromatic/quinonoid ring and C-H stretching for the methyl groups.

Q: My mass spectrometry results show an unexpected molecular ion peak or fragmentation pattern.

A: This could be due to several reasons:

  • Impurity: The sample may not be pure. Correlate the MS data with purity analysis from HPLC.

  • Fragmentation: The fragmentation pattern may be complex. In electron ionization (EI), the molecular ion (M+) peak might be weak if the molecule is unstable and fragments easily.[9] Try using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Tautomers: While the tautomers have the same mass, their fragmentation patterns could differ slightly, leading to a more complex spectrum.

Chromatographic Analysis (HPLC)

Q: My HPLC chromatogram shows broad or tailing peaks for this compound.

A: Peak tailing or broadening in reversed-phase HPLC can be caused by several issues:

  • Secondary Interactions: The phenolic hydroxyl group can interact with residual acidic silanols on the silica-based column packing, causing tailing.[10]

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations, or use a mobile phase with a lower pH (e.g., with 0.1% formic or acetic acid) to suppress the ionization of silanols. Using a modern, high-purity silica column can also minimize this effect.[10]

  • Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.

    • Solution: Dissolve the sample in the mobile phase whenever possible.

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.[10]

    • Solution: Reduce the injection volume or dilute the sample.[10]

Q: I am observing inconsistent retention times in my HPLC analysis.

A: Drifting retention times are often due to a lack of system equilibration or changes in experimental conditions:

  • Mobile Phase Composition: If using a gradient or an isocratic mixture prepared online, ensure the pump is mixing correctly. Premixing the mobile phase manually can help diagnose this issue.[11] The mobile phase should also be properly degassed.

  • Column Temperature: Small fluctuations in ambient temperature can affect retention times.[11] Using a column oven is highly recommended for stable results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important when changing mobile phases.[10]

Data and Protocols

Quantitative Data Summary
PropertyValue / Expected RangeSource / Comment
Molecular Formula C₈H₉NO₂PubChem
Molecular Weight 151.16 g/mol PubChem
Appearance Light yellow to light brown crystal/powder[1]
Storage Temperature 2-8°C[1]
pKa (of nitro analogue) ~8.25 (for 3,5-Dimethyl-4-nitrophenol)[5][6]
pKa (of related cpd) ~7.39 (for 3-Methyl-4-nitrophenol)[5]

Table 1. Physicochemical properties of this compound and related compounds.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to two tautomers may be present. Expect aromatic/quinoid protons, two distinct methyl group signals, and a phenolic/oxime proton signal. The chemical shift of the OH/NOH proton will be solvent-dependent.
¹³C NMR Signals for aromatic/quinoid carbons, methyl carbons, and carbons bonded to oxygen and nitrogen. The number of signals may be doubled due to tautomerism.
IR Spectroscopy Broad O-H stretch (phenol), N=O stretch (nitroso form), C=O stretch (quinone form), N-OH stretch (oxime form), C=C ring stretches, and C-H stretches.
UV-Vis Spectroscopy Absorption maxima will depend on the solvent and the position of the tautomeric equilibrium. Nitrosophenols typically show characteristic absorption bands in the UV and visible regions.
Mass Spectrometry Molecular ion peak (m/z) at ~151. Fragmentation may involve loss of NO, OH, and methyl groups.

Table 2. Expected Spectroscopic Data for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

Disclaimer: This is a generalized procedure based on the nitrosation of phenols and should be adapted and optimized.

  • Dissolve 3,5-dimethylphenol in a suitable aqueous mineral acid solution (e.g., dilute H₂SO₄) in a flask equipped with a stirrer and thermometer.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the sodium nitrite solution dropwise to the stirred, cooled phenol solution, ensuring the temperature remains below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water to remove residual acid and salts.

  • Dry the crude product. Further purification is typically required.

Protocol 2: Purification by Recrystallization

  • Place the crude this compound in a flask.

  • Select an appropriate solvent or solvent pair (e.g., ethanol/water, toluene, hexane/ethyl acetate).

  • Add the minimum amount of hot solvent to the flask to completely dissolve the solid.[8]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • For maximum recovery, place the flask in an ice bath to further induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 3: HPLC Method for Purity Analysis (Starting Point)

  • Instrument: Standard HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A / 5% B and ramp to 5% A / 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, e.g., 280 nm and 320 nm, due to the unknown absorbance maximum. A diode array detector is ideal for identifying the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Caption: Tautomeric equilibrium of this compound.

SynthesisWorkflow Start 3,5-Dimethylphenol Nitrosation Nitrosation (NaNO2, H+, 0-5°C) Start->Nitrosation CrudeProduct Crude Product (Slurry) Nitrosation->CrudeProduct Filtration Filtration & Washing CrudeProduct->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification FinalProduct Pure 3,5-Dimethyl- 4-nitrosophenol Purification->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Caption: General workflow for synthesis and purification.

References

safe handling and disposal of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dimethyl-4-nitrosophenol

Disclaimer: this compound (CAS No: 19628-76-3) is a chemical intended for research purposes.[1][2] Comprehensive toxicological and safety data for this specific compound is limited.[2] The following guidance is based on best practices for handling potentially hazardous research chemicals and data from structurally related compounds, such as nitrophenols and nitrosophenols. Researchers must always perform a risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data is scarce, related compounds present significant hazards. Based on analogs like 3,5-Dimethyl-4-nitro phenol and 4-nitroso phenol, potential hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Damage: May cause skin irritation and serious eye irritation or damage.[3][4]

  • Organ Toxicity: May cause damage to organs (such as the liver and kidneys) through prolonged or repeated exposure.

  • Genetic Defects: Suspected of causing genetic defects.[4][5]

  • Flammability: Some related compounds are flammable solids.[4][5]

  • Environmental Hazard: Harmful or toxic to aquatic life.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: A conservative approach is necessary due to the lack of specific data. Always use the following:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.[4]

  • Skin and Body Protection: Wear a fully buttoned lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[4]

  • Respiratory Protection: Use only in a certified chemical fume hood.[6] If dusts are generated, respiratory protection may be required.

Q3: How should I respond to an accidental exposure?

A3: Immediate action is critical. Follow these first-aid measures and seek medical attention.

  • Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call an ophthalmologist.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Ingestion: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a poison center or doctor.[6]

Q4: What is the correct procedure for cleaning up a small spill?

A4: For a small spill of solid material:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE (see Q2).

  • Avoid generating dust.[5]

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Using non-sparking tools, carefully scoop the material into a clean, dry, labeled container for hazardous waste.[5][8]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Q5: How should this compound be stored?

A5: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] Keep it locked up or in an area accessible only to qualified personnel. Protect from direct sunlight and moisture.[8]

Data on Related Compounds

Due to limited data on the target compound, the physical, chemical, and hazard properties of structurally similar chemicals are provided for risk assessment context.

Table 1: Physicochemical Properties of Analogous Compounds

Property3,5-Dimethyl-4-nitro phenol4-Nitroso phenol
CAS Number 5344-97-8[3]104-91-6
Molecular Formula C₈H₉NO₃[3]C₆H₅NO₂
Molecular Weight 167.16 g/mol [3]123.11 g/mol
Melting Point 107-108 °C[10][11]144 °C (decomposes)
Boiling Point 311.8 °C at 760 mmHg[11]Not applicable
Flash Point 139.8 °C[11]Not applicable

Table 2: GHS Hazard Statement Comparison of Analogous Compounds

Hazard Statement CodeHazard Description3,5-Dimethyl-4-nitro phenol[3]4-Nitroso phenol[4]
H228Flammable solid
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318 / H319Causes serious eye damage / irritation✓ (H319)✓ (H318)
H332Harmful if inhaled
H335May cause respiratory irritation
H341Suspected of causing genetic defects
H373May cause damage to organs through prolonged or repeated exposure
H402 / H411Harmful / Toxic to aquatic life with long lasting effects✓ (H402)✓ (H411)

Protocols

Protocol 1: Risk Assessment for Handling Chemicals with Limited Safety Data
  • Information Gathering:

    • Attempt to find a Safety Data Sheet (SDS) for the exact chemical (CAS 19628-76-3).

    • If unavailable, gather SDS for structurally similar compounds. Identify the functional groups (e.g., nitrosophenol) and assess their known hazards.

  • Hazard Evaluation (Assume a High Degree of Hazard):

    • Treat the chemical as acutely toxic, a skin/eye irritant, a potential organ toxicant, and an environmental hazard.

    • Assume the substance has unknown flammable or explosive properties. Keep away from ignition sources.[5]

  • Exposure Control Plan:

    • Engineering Controls: Mandate the use of a chemical fume hood. Ensure safety showers and eyewash stations are accessible and operational.[9]

    • Administrative Controls: Restrict access to authorized personnel only. Develop a written Standard Operating Procedure (SOP). Do not work alone.

    • Personal Protective Equipment (PPE): Specify the highest level of PPE based on the potential hazards identified (See FAQ Q2).

  • Waste and Disposal Plan:

    • Determine the appropriate hazardous waste stream in consultation with your institution's EHS department. All waste must be collected in a properly labeled, sealed container.

  • Emergency Procedures:

    • Outline specific procedures for spills, fire, and personal exposure. Ensure all lab members are trained on these procedures.

  • Documentation and Approval:

    • Document the risk assessment and have it approved by the Principal Investigator and the EHS department before beginning any work.

Protocol 2: General Disposal of this compound Waste
  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.

  • Containerization:

    • Collect all solid waste (unused chemical, contaminated PPE, spill cleanup materials) in a designated, leak-proof, and sturdy container.

    • Collect all liquid waste (rinsate from cleaning glassware) in a separate, compatible, and sealable container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • List all constituents and their approximate concentrations.

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.

  • Pickup and Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Do not dispose of this chemical or its containers in the general trash or down the sanitary sewer. Empty containers must be triple-rinsed (with the rinsate collected as hazardous waste) before they can be discarded, or they must be disposed of as hazardous waste.[12]

Visual Guides

Safe_Handling_Workflow start Start assess 1. Assess Hazards (Assume High Risk) start->assess ppe 2. Select PPE (Gloves, Goggles, Lab Coat) assess->ppe workspace 3. Prepare Workspace (Fume Hood, Spill Kit) ppe->workspace handle 4. Handle Chemical (Avoid Dust/Aerosols) workspace->handle decon 5. Decontaminate (Surfaces, Glassware) handle->decon dispose 6. Dispose of Waste (Consult EHS) decon->dispose end End dispose->end

Caption: General workflow for safely handling a chemical with limited safety data.

Emergency_Response_Logic incident Incident Occurs spill Spill incident->spill Type? exposure Personal Exposure incident->exposure spill_actions Alert Others Evacuate if Large Use Spill Kit for Small Spill Collect as Hazardous Waste spill->spill_actions skin Skin/Eye Contact exposure->skin Route? inhalation Inhalation exposure->inhalation skin_actions Remove Contaminated Clothing Rinse with Water (15 min) Seek Medical Attention skin->skin_actions inhalation_actions Move to Fresh Air Call for Medical Help inhalation->inhalation_actions

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dimethyl-4-nitrosophenol and 4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-dimethyl-4-nitrosophenol and 4-nitrosophenol. While direct comparative experimental data is limited, this document extrapolates their respective reactivities based on established principles of organic chemistry, including electronic and steric effects.

Introduction

4-Nitrosophenol and its derivatives are versatile reagents in organic synthesis and are of interest in various fields of chemical and biological research. The introduction of methyl groups onto the aromatic ring, as in this compound, can significantly alter the molecule's reactivity. This guide will explore these differences, providing a theoretical framework for predicting their behavior in chemical reactions.

Structural and Electronic Differences

The primary distinction between 4-nitrosophenol and this compound lies in the presence of two methyl groups on the benzene ring of the latter. These substituents influence the electronic and steric properties of the molecule, which in turn dictates its reactivity.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect (+I). This increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack.

Steric Effects: The methyl groups in the 3 and 5 positions are ortho to the nitroso group. This proximity creates significant steric hindrance, which can force the nitroso group to rotate out of the plane of the benzene ring. This loss of planarity disrupts the conjugation of the nitroso group with the aromatic system, a phenomenon known as steric inhibition of resonance.

G

Comparative Reactivity Analysis

Based on the structural and electronic differences, we can predict the relative reactivity of the two compounds in various reaction types.

Tautomerism

4-Nitrosophenol exists in a tautomeric equilibrium with its quinone monoxime form. The position of this equilibrium is influenced by the solvent. In this compound, the steric hindrance from the methyl groups may influence the stability of the tautomers and thus the position of the equilibrium.

Tautomerism Nitrosophenol Nitrosophenol Form QuinoneOxime Quinone Monoxime Form Nitrosophenol->QuinoneOxime Tautomerization

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl groups in this compound are also activating. Therefore, the aromatic ring of this compound is expected to be more electron-rich and thus more reactive towards electrophiles than the ring of 4-nitrosophenol.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

CompoundExpected Relative RateFavored Positions for Substitution
4-NitrosophenolSlowerOrtho to the hydroxyl group
This compoundFasterOrtho to the hydroxyl group (positions 2 and 6)
Nucleophilic Aromatic Substitution

The nitroso group is an electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this compound, the steric hindrance from the methyl groups would likely hinder the approach of a nucleophile to the carbon atom bearing the nitroso group. Furthermore, the electron-donating methyl groups would decrease the electrophilicity of the ring. Therefore, 4-nitrosophenol is expected to be more reactive in nucleophilic aromatic substitution reactions.

Reactions at the Nitroso Group

The reactivity of the nitroso group itself is expected to be lower in this compound due to steric hindrance. Reactions such as reduction or oxidation of the nitroso group may proceed at a slower rate compared to 4-nitrosophenol. The steric inhibition of resonance in the dimethylated compound will also impact the electronic character of the nitroso group, potentially making it less electrophilic.

Table 2: Predicted Reactivity at the Nitroso Group

CompoundExpected Relative Rate of Reduction/Oxidation
4-NitrosophenolFaster
This compoundSlower

Experimental Protocols (Generalized)

While specific comparative data is unavailable, the following are generalized protocols for common reactions involving phenols that can be adapted for a comparative study of 4-nitrosophenol and this compound.

General Protocol for Oxidation
  • Dissolution: Dissolve an equimolar amount of the nitrosophenol derivative in a suitable solvent (e.g., acetic acid, acetone).

  • Oxidant Addition: Slowly add an oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) to the solution at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reaction and extract the product. Purify the product using techniques like column chromatography or recrystallization.

Oxidation_Workflow A Dissolve Nitrosophenol B Add Oxidizing Agent A->B C Monitor Reaction (TLC/HPLC) B->C D Quench and Extract C->D E Purify Product D->E

General Protocol for Reduction
  • Catalyst Suspension: Suspend a catalyst (e.g., Palladium on carbon, Raney Nickel) in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel.

  • Substrate Addition: Add the nitrosophenol derivative to the suspension.

  • Hydrogenation: Introduce a hydrogen source (e.g., hydrogen gas, sodium borohydride).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Filter the catalyst and remove the solvent. The resulting aminophenol can be purified if necessary.

Conclusion

The presence of two methyl groups in this compound is predicted to have a significant impact on its reactivity compared to 4-nitrosophenol. The electron-donating nature of the methyl groups is expected to increase the reactivity of the aromatic ring towards electrophilic substitution. Conversely, the steric hindrance imposed by these groups is likely to decrease the reactivity of the nitroso group and the aromatic ring towards nucleophilic attack. These predictions provide a valuable framework for designing synthetic routes and understanding the chemical behavior of these compounds. Experimental validation of these hypotheses would be a valuable contribution to the field.

A Comparative Guide to Analytical Methods for the Validation of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of nitrophenols, a class of compounds to which 3,5-Dimethyl-4-nitrosophenol belongs. The principles and validation parameters discussed are directly applicable to the analysis of this compound. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are objectively evaluated based on key validation parameters supported by experimental data.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method is contingent on factors such as sensitivity, selectivity, speed, and cost. The following tables summarize the quantitative performance of the most common techniques used for nitrophenol analysis.

Table 1: Comparison of Validation Parameters for HPLC Methods for Nitrophenol Analysis

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[1][2]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[1]
3-Methyl-4-nitrophenol10 - 50 µg/mL0.87 µg/mLDetectable down to 0.87 µg/mLNot explicitly statedNot explicitly stated[3][4]
2-Amino-5-nitrophenolr² = 0.9992–0.9999Not explicitly statedNot explicitly stated1.1–8.1%93.1–110.2%[5]

Table 2: Comparison of Validation Parameters for GC-MS Methods for Nitrophenol Analysis

Analyte(s)DerivatizationLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
2,4-DinitrophenolNot specifiedR² > 0.998Not specifiedNot specified< 10.7% (Intra-assay), < 10.6% (Inter-assay)92.1%[6]
Nitrosamines (e.g., NDMA, NDEA)None (Headspace)Not specifiedVaries by analyteVaries by analyte (e.g., 0.01-0.03 ppm for NDMA)Not specifiedNot specified[7]
3-Methyl-4-nitrophenolMTBSTFANot specifiedNot specifiedNot specifiedNot specifiedNot specified[8]

Table 3: General Characteristics of UV-Vis Spectrophotometry for Nitrophenol Analysis

Validation ParameterTypical PerformanceReference
LinearityEstablished from the calibration curve.[1]
LOD and LOQCan be estimated from the calibration curve's parameters.[1]
PrecisionDependent on instrument and operator.[9]
AccuracyDependent on the specificity of the measurement wavelength.[9]
SpecificityGenerally low, as other compounds may absorb at the same wavelength.[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like nitrophenols.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer). The exact ratio and pH should be optimized for the best separation. For example, a mobile phase of 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v) has been used for nitrophenol analysis.[2][10]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Sample extraction (e.g., solid-phase extraction) may be necessary for complex matrices.[2][10]

  • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30°C), and detection wavelength (e.g., 270 nm for 3-methyl-4-nitrophenol).[3]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Validation Parameters:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should typically be ≥ 0.999.[11]

  • Precision: Determined by replicate injections of a standard solution, with the relative standard deviation (RSD) typically being ≤ 2%.[11]

  • Accuracy: Evaluated by spike recovery experiments.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like nitrophenols, derivatization is often required to improve their volatility and chromatographic performance.[1][8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column.

Procedure:

  • Derivatization: Convert the nitrophenol to a more volatile derivative. A common method is silylation using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[8]

  • Sample Preparation: Perform a liquid-liquid extraction to isolate the analyte from the sample matrix.

  • GC-MS Conditions:

    • Injection: Splitless injection is common for trace analysis.[1]

    • Carrier Gas: Helium or hydrogen.[1]

    • Oven Temperature Program: A temperature gradient is used to separate the compounds.

    • Mass Spectrometry: Can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

  • Quantification: An internal standard is often used for accurate quantification. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Validation Parameters:

  • Similar to HPLC, validation includes the assessment of linearity, precision, accuracy, LOD, and LOQ.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique based on the absorption of light by the analyte.

Instrumentation:

  • UV-Vis spectrophotometer.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the nitrophenol in a suitable solvent.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the analyte.

  • Measurement: Measure the absorbance of each standard solution at the λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[1]

Validation Parameters:

  • Linearity: Established from the calibration curve.[1]

  • LOD and LOQ: Can be estimated from the calibration curve's parameters.[1]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation (System Suitability) method_dev->pre_validation validation_protocol Write Validation Protocol pre_validation->validation_protocol execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Analysis & Statistical Evaluation execute_validation->data_analysis acceptance Does it meet Acceptance Criteria? data_analysis->acceptance validation_report Prepare Validation Report implement Implement Validated Method for Routine Use acceptance->implement Yes revise Revise Method or Acceptance Criteria acceptance->revise No implement->validation_report revise->method_dev

Caption: Workflow for Analytical Method Validation.

References

Acidity of Phenols: A Comparative Analysis of 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acidity of 3,5-Dimethyl-4-nitrosophenol with other structurally related phenols. Understanding the acidity, quantified by the pKa value, is crucial for predicting the behavior of these compounds in various biological and chemical systems, which is of paramount importance in drug design and development. This document presents experimental data, detailed methodologies for pKa determination, and a visual representation of the factors influencing phenolic acidity.

Comparative Acidity of Selected Phenols

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (decrease pKa) by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity (increase pKa).

CompoundStructureSubstituentspKa
This compound 2x -CH₃ (electron-donating), 1x -NO (electron-withdrawing)~8.25
Phenol None~9.98
4-Nitrophenol 1x -NO₂ (strong electron-withdrawing)~7.15
4-Aminophenol 1x -NH₂ (strong electron-donating)~10.30
3,5-Dimethylphenol 2x -CH₃ (electron-donating)~10.25

Analysis of Acidity:

This compound, with a pKa of approximately 8.25, is a stronger acid than phenol, 4-aminophenol, and 3,5-dimethylphenol, but a weaker acid than 4-nitrophenol. This can be attributed to the interplay of electronic and steric effects of its substituents. The electron-withdrawing nitroso group at the para position increases acidity by delocalizing the negative charge of the phenoxide ion. However, the two electron-donating methyl groups at the meta positions counteract this effect to some extent. Furthermore, steric hindrance from the methyl groups may force the nitroso group out of the plane of the benzene ring, reducing its resonance effect and making the compound less acidic than 4-nitrophenol, which has a planar and highly resonance-stabilized structure.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common and reliable methods are spectrophotometric analysis and potentiometric titration.

Spectrophotometric pKa Determination

This method is based on the principle that the ionized (phenoxide) and unionized (phenol) forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the phenol in a suitable solvent (e.g., water or a water/organic solvent mixture).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the phenol.

    • Add a small, constant volume of the phenol stock solution to a constant volume of each buffer solution to create a series of test solutions with the same total phenol concentration.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorption spectrum for each test solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance for both the fully protonated (acidic solution) and fully deprotonated (basic solution) forms of the phenol.

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance at a chosen wavelength against the pH of the solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH - log([A⁻]/[HA]) where [A⁻] is the concentration of the phenoxide ion and [HA] is the concentration of the phenol. The ratio of the concentrations can be determined from the absorbance values.

Potentiometric Titration

This classic method involves titrating a solution of the weak acid (phenol) with a strong base and monitoring the pH change.

Methodology:

  • Preparation:

    • Accurately weigh a sample of the phenol and dissolve it in a known volume of a suitable solvent (e.g., water or ethanol-water mixture).

    • Calibrate a pH meter using standard buffer solutions.

  • Titration:

    • Immerse the calibrated pH electrode into the phenol solution.

    • Slowly add a standardized solution of a strong base (e.g., NaOH) in small, known increments from a burette.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added. This will generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the phenol has been neutralized by the base. This corresponds to the midpoint of the steep rise in the titration curve.

    • The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.

Factors Influencing Phenol Acidity

The acidity of a substituted phenol is a delicate balance of inductive and resonance effects of its substituents, as well as steric factors. The following diagram illustrates this logical relationship.

G Factors Affecting Phenol Acidity Phenol Phenol Acidity (pKa) Substituents Substituent Effects Phenol->Substituents Electronic Electronic Effects Substituents->Electronic Steric Steric Effects Substituents->Steric EWG Electron-Withdrawing Groups (-NO2, -CN, -CHO) Electronic->EWG EDG Electron-Donating Groups (-NH2, -OH, -CH3) Electronic->EDG StericHindrance Steric Hindrance Steric->StericHindrance Resonance Resonance Effect EWG->Resonance Inductive Inductive Effect EWG->Inductive EDG->Resonance EDG->Inductive Stabilization Stabilization of Phenoxide Ion Resonance->Stabilization -M effect Destabilization Destabilization of Phenoxide Ion Resonance->Destabilization +M effect Inductive->Stabilization -I effect Inductive->Destabilization +I effect IncreaseAcidity Increased Acidity (Lower pKa) Stabilization->IncreaseAcidity DecreaseAcidity Decreased Acidity (Higher pKa) Destabilization->DecreaseAcidity ReducedResonance Reduced Resonance StericHindrance->ReducedResonance ReducedResonance->Destabilization

Caption: Logical flow of substituent effects on phenol acidity.

A Comparative Guide to the Analysis of 3,5-Dimethyl-4-nitrosophenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of nitrophenolic compounds is critical for various applications, from environmental monitoring to metabolism studies. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the determination of 3,5-Dimethyl-4-nitrosophenol and its analogs, alongside alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrochemical Detection.

High-Performance Liquid Chromatography (HPLC) for Nitrosophenol Analysis

Experimental Protocol: Reverse-Phase HPLC

This protocol is based on a validated method for 3-methyl-4-nitrophenol and is expected to be highly applicable to this compound with minor modifications.

1. Sample Preparation: Liquid-Liquid Extraction

  • Acidify the aqueous sample to a pH below 3 using hydrochloric acid.

  • Extract the analyte using an equal volume of ethyl acetate by vigorous mixing for 2 minutes in a separatory funnel.

  • Allow the layers to separate and collect the organic (upper) layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to ensure quantitative recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile: Water (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient or controlled at 30°C.

Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Electrochemical Detection
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry.Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like nitrophenols.[2]No volatility requirement.
Selectivity Good selectivity based on chromatographic separation. Can be enhanced with diode array detection.[3]Excellent selectivity and specificity due to mass analysis, allowing for definitive identification.[2]Can be highly selective depending on the electrode modification and applied potential.
Sensitivity Good sensitivity, with detection limits typically in the µg/L to mg/L range.[4] For 3-methyl-4-nitrophenol, a detection limit of 0.87 µg/mL has been reported.[1]Very high sensitivity, often reaching ng/L or even pg/L levels, especially with selected ion monitoring (SIM). For 3-methyl-4-nitrophenol, detection limits of 0.3 µg/L have been achieved.[5]Excellent sensitivity, with detection limits in the µM to nM range, and in some cases, even lower.[6]
Sample Throughput Moderate to high.Lower, due to longer run times and potential sample preparation (derivatization).High, with rapid analysis times.
Cost Moderate initial investment and operational costs.High initial investment and operational costs.Low initial investment and operational costs.
Advantages Robust, reliable, widely available, suitable for a broad range of analytes.High specificity, excellent for identification, very high sensitivity.High sensitivity, low cost, potential for portability and in-situ measurements.[7]
Disadvantages Moderate sensitivity compared to other methods, potential for peak co-elution.Requires volatile analytes, derivatization can add complexity and variability.[2]Susceptible to matrix interferences, electrode fouling can be an issue.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and GC-MS analysis of nitrosophenols.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Acidification Acidification (pH < 3) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Data Data Acquisition and Analysis Detection->Data

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

GC-MS Analysis Workflow

Conclusion

For the routine analysis of this compound, a validated HPLC-UV method, adapted from protocols for similar compounds, offers a reliable and cost-effective solution with good sensitivity. When higher selectivity and definitive identification are required, or when analyzing for trace levels in complex matrices, GC-MS is the superior technique, albeit with higher costs and more complex sample preparation. Electrochemical methods present a promising alternative for rapid and highly sensitive detection, particularly for screening purposes and in resource-limited settings. The selection of the optimal analytical method will ultimately depend on the specific research question, required detection limits, and available resources.

References

A Spectroscopic Comparison of Nitrosophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the spectroscopic characteristics of 2-nitrosophenol, 3-nitrosophenol, and 4-nitrosophenol, supported by available experimental data and theoretical considerations.

The three isomers of nitrosophenol—2-nitrosophenol (ortho), 3-nitrosophenol (meta), and 4-nitrosophenol (para)—present unique challenges and characteristics in their spectroscopic analysis. Unlike their nitro- counterparts (nitrophenols), nitrosophenols are known for their tautomeric equilibrium with the corresponding quinone monoximes and, in the case of the ortho and meta isomers, their inherent instability. This guide provides a comparative overview of their spectroscopic properties based on available experimental data and theoretical principles, offering valuable insights for researchers, scientists, and professionals in drug development.

Tautomerism: A Key Consideration

A critical aspect of the chemistry of nitrosophenols is their existence in a tautomeric equilibrium with quinone monoximes. This equilibrium significantly influences their spectroscopic properties. The nitrosophenol form possesses a hydroxyl (-OH) group and a nitroso (-N=O) group on the aromatic ring, while the quinone monoxime form has a quinone structure with a hydroxylamine (=N-OH) group. The position of the nitroso group affects the stability of each tautomer.

Tautomerism cluster_4nitroso 4-Nitrosophenol Tautomerism cluster_2nitroso 2-Nitrosophenol Tautomerism 4-Nitrosophenol 4-Nitrosophenol p-Quinone Monoxime p-Quinone Monoxime 4-Nitrosophenol->p-Quinone Monoxime Equilibrium p-Quinone Monoxime->4-Nitrosophenol 2-Nitrosophenol 2-Nitrosophenol o-Quinone Monoxime o-Quinone Monoxime 2-Nitrosophenol->o-Quinone Monoxime Equilibrium o-Quinone Monoxime->2-Nitrosophenol

Caption: Tautomeric equilibrium of 2- and 4-nitrosophenol with their quinone monoxime forms.

Spectroscopic Data Comparison

Due to the instability of 2-nitrosophenol and the limited available data for 3-nitrosophenol, a direct quantitative comparison across all three isomers is challenging. However, a summary of the available and expected spectroscopic features is presented below.

Spectroscopic Technique2-Nitrosophenol (ortho)3-Nitrosophenol (meta)4-Nitrosophenol (para)
UV-Vis (λmax) Data on the free molecule is scarce due to instability. Often studied as metal complexes.Limited experimental data available.~303 nm in methanol[1], with a shoulder around 400 nm attributed to the quinone monoxime tautomer.
Infrared (IR) (cm⁻¹) Characterized in complexes, showing N=O stretching bands.[2]Limited experimental data available.Key peaks include: ~3300-3500 (O-H stretch), ~1600 (N=O stretch), and bands corresponding to the quinone monoxime tautomer.[1]
¹H NMR (ppm) Difficult to obtain for the free molecule.Limited experimental data available.Aromatic protons typically appear as two doublets in the range of 6.5-8.0 ppm. The phenolic proton is a broad singlet, often downfield.[3]

Detailed Spectroscopic Analysis

4-Nitrosophenol (p-Nitrosophenol)

As the most stable of the three isomers, 4-nitrosophenol has been the most extensively studied.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of 4-nitrosophenol in methanol exhibits a maximum absorption (λmax) at approximately 303 nm.[1] An additional absorption is often observed at a longer wavelength, which is attributed to the p-quinone monoxime tautomer.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-nitrosophenol displays characteristic absorption bands for the hydroxyl (O-H) and nitroso (N=O) functional groups.[1] The O-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. The N=O stretching frequency is found around 1600 cm⁻¹. Additional bands corresponding to the C=O and C=N bonds of the quinone monoxime tautomer may also be present.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-nitrosophenol shows distinct signals for the aromatic protons.[3] Due to the para-substitution, the spectrum is relatively simple, often showing two doublets corresponding to the two sets of equivalent protons on the benzene ring. The chemical shift of the phenolic proton can vary depending on the solvent and concentration and typically appears as a broad singlet.

2-Nitrosophenol (o-Nitrosophenol)

2-Nitrosophenol is highly reactive and tends to be unstable in its free form, making its isolation and spectroscopic characterization challenging. It is often studied as a ligand in metal complexes, where it is stabilized.

  • Spectroscopic Characteristics: In its complexed form, the spectroscopic features of the 2-nitrosophenolato ligand can be observed. For instance, IR spectra of copper(II) bis(2-nitrosophenolato) complexes show characteristic N=O stretching vibrations.[2] The free 2-nitrosophenol, if it could be readily observed, would be expected to exhibit intramolecular hydrogen bonding between the ortho-hydroxyl and nitroso groups, which would influence its IR and ¹H NMR spectra.

3-Nitrosophenol (m-Nitrosophenol)

There is a significant lack of available experimental spectroscopic data for 3-nitrosophenol in the scientific literature. This is likely due to its instability, similar to the ortho isomer. Based on theoretical principles, its spectroscopic characteristics would be influenced by the meta-position of the nitroso group, which primarily exerts an inductive electron-withdrawing effect.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of 4-nitrosophenol, the most stable isomer.

Synthesis of 4-Nitrosophenol

A common method for the synthesis of 4-nitrosophenol involves the nitrosation of phenol using sodium nitrite in an acidic medium.

Materials:

  • Phenol

  • Sodium nitrite

  • Sulfuric acid

  • Ice

  • Water

Procedure:

  • Dissolve phenol in a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite and sulfuric acid while maintaining a low temperature.

  • Stir the reaction mixture for a specified time.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization.

SynthesisWorkflow Start Start: Phenol Solution Nitrosation Nitrosation (NaNO2, H2SO4, 0-5 °C) Start->Nitrosation Isolation Isolation of Crude Product (Filtration) Nitrosation->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Spectroscopic Characterization (UV-Vis, IR, NMR) Purification->Characterization End End: Pure 4-Nitrosophenol Characterization->End

Caption: General workflow for the synthesis and characterization of 4-nitrosophenol.

Spectroscopic Characterization
  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the purified 4-nitrosophenol in a suitable UV-transparent solvent (e.g., methanol).

    • Record the absorption spectrum over a wavelength range of 200-600 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λmax).

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the purified solid 4-nitrosophenol. This can be done by creating a KBr pellet or by using an ATR (Attenuated Total Reflectance) accessory.

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the O-H and N=O functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the purified 4-nitrosophenol in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record the ¹H NMR spectrum using an NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns of the signals to assign them to the respective protons in the molecule.

Conclusion

The spectroscopic comparison of nitrosophenol isomers is complicated by the tautomeric nature and instability of the ortho and meta isomers. 4-Nitrosophenol is the most stable and well-characterized isomer, with distinct UV-Vis, IR, and ¹H NMR spectral features. While experimental data for 2- and 3-nitrosophenol are limited, an understanding of their expected spectroscopic behavior can be inferred from theoretical principles and studies of related, more stable compounds. This guide provides a foundational understanding for researchers working with these challenging but important chemical entities.

References

Bioremediation of 3,5-Dimethyl-4-nitrosophenol vs. 3-Methyl-4-nitrophenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, focuses on providing a detailed overview of the well-documented bioremediation of 3-methyl-4-nitrophenol, offering a framework for potential future comparative studies should data on 3,5-dimethyl-4-nitrosophenol become available.

3-Methyl-4-nitrophenol (3M4NP): A Well-Characterized Bioremediation Target

3-Methyl-4-nitrophenol (3M4NP) is a significant environmental contaminant, primarily known as a breakdown product of the insecticide fenitrothion.[1] Its persistence and toxicity necessitate effective remediation strategies, with microbial degradation being a promising and environmentally friendly approach.[2][3]

Microbial Degradation Pathways

The microbial degradation of 3M4NP has been extensively studied, with the methylhydroquinone (MHQ) pathway being the most well-characterized route.[1][2] This pathway involves a series of enzymatic reactions initiated by the removal of the nitro group.

A key microorganism in the study of 3M4NP degradation is Burkholderia sp. strain SJ98 .[4][5] This bacterium can utilize 3M4NP as a sole source of carbon and energy.[3] The degradation pathway in this strain involves the initial conversion of 3M4NP to methyl-1,4-benzoquinone (MBQ) and subsequently to methylhydroquinone (MHQ).[4]

The key enzymes involved in the initial steps of 3M4NP degradation in Burkholderia sp. strain SJ98 are:

  • p-Nitrophenol 4-monooxygenase (PnpA): This enzyme catalyzes the initial monooxygenation of 3M4NP to MBQ.[4]

  • 1,4-Benzoquinone reductase (PnpB): PnpB then reduces MBQ to MHQ.[4]

Following the formation of MHQ, the aromatic ring is cleaved, and the resulting intermediates are funneled into the central metabolic pathways of the microorganism.[2] Another microorganism, Pseudomonas sp. strain TSN1 , has also been shown to degrade 3M4NP via a similar pathway involving MBQ and MHQ.[6]

Visualization of the 3-Methyl-4-nitrophenol Degradation Pathway

The following diagram illustrates the initial steps in the aerobic degradation pathway of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98.

3M4NP_Degradation_Pathway 3M4NP 3-Methyl-4-nitrophenol MBQ Methyl-1,4-benzoquinone 3M4NP->MBQ PnpA (p-Nitrophenol 4-monooxygenase) MHQ Methylhydroquinone MBQ->MHQ PnpB (1,4-Benzoquinone reductase) Ring_Cleavage Ring Cleavage Products MHQ->Ring_Cleavage TCA TCA Cycle Ring_Cleavage->TCA

Initial enzymatic steps in the bioremediation of 3-methyl-4-nitrophenol.
Quantitative Data on 3-Methyl-4-nitrophenol Bioremediation

Studies on Burkholderia sp. strain SJ98 have provided kinetic data for the key enzyme PnpA.

EnzymeSubstrateApparent Km (μM)Reference
PnpA3-Methyl-4-nitrophenol20.3 ± 2.54[4]

This table summarizes the Michaelis constant (Km) of the p-Nitrophenol 4-monooxygenase (PnpA) from Burkholderia sp. strain SJ98 with 3-methyl-4-nitrophenol as the substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

A standardized method to assess the bioremediation of 3M4NP involves whole-cell biotransformation assays.

Objective: To monitor the degradation of 3M4NP by a specific microbial strain over time.

Methodology:

  • Inoculum Preparation: A pure culture of the 3M4NP-degrading bacterium (e.g., Burkholderia sp. strain SJ98) is grown in a suitable nutrient medium to the exponential growth phase.

  • Cell Harvesting and Washing: The bacterial cells are harvested by centrifugation and washed with a minimal salts medium (MSM) to remove any residual growth medium.

  • Biotransformation Assay: The washed cells are resuspended in MSM containing a known initial concentration of 3M4NP.

  • Incubation: The cell suspension is incubated under controlled conditions (e.g., temperature, agitation).

  • Sampling and Analysis: Aliquots are withdrawn at different time intervals. The disappearance of 3M4NP and the appearance of intermediates are quantified using High-Performance Liquid Chromatography (HPLC).[4][7]

This compound: An Area for Future Research

Despite the structural similarities to 3-methyl-4-nitrophenol, there is a notable absence of research on the microbial degradation of this compound. General studies on the bioremediation of nitrosophenols and dimethylphenols exist, but these do not provide the specific details necessary for a direct comparison.[8][9] The toxicity of this compound has been characterized to some extent, with data available on its hazardous properties.[10]

Conclusion

A direct and evidence-based comparison of the bioremediation of this compound and 3-methyl-4-nitrophenol is not feasible at present due to the lack of available data for the former compound. The bioremediation of 3-methyl-4-nitrophenol is a well-established field of study, with detailed knowledge of the microbial strains, enzymatic pathways, and degradation kinetics. Future research efforts are needed to investigate the microbial catabolism of this compound to enable a comprehensive understanding of its environmental fate and to develop effective bioremediation strategies. Such studies would be invaluable for a comparative assessment of the bioremediation potential of these two structurally related environmental contaminants.

References

A Comparative Guide to Metal Complexes of Nitrosophenols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of metal complexes formed with various nitrosophenol ligands. It details their synthesis, stability, spectroscopic characteristics, and potential biological activities, supported by available experimental data.

Metal complexes of nitrosophenols have garnered interest due to their intense coloration and diverse applications, including in analytical chemistry and as potential biological agents.[1] These complexes typically involve a transition metal ion coordinated to one or more nitrosophenolate ligands. The nature of both the metal ion and the substituents on the phenol ring significantly influences the properties of the resulting complex.

Synthesis and Structure

The synthesis of metal-nitrosophenolato complexes can be achieved through methods such as the Baudisch reaction, which introduces a nitroso and a hydroxyl group to an aromatic ring in the presence of a metal ion, or through the direct C-nitrosation of phenols.[1][2] A common method involves the reaction of a metal salt with the desired nitrosophenol ligand in a suitable solvent.[3]

The nitrosophenol ligands exist in tautomeric equilibrium between the nitrosophenol and the more stable o-benzoquinone monoxime form.[1][2] X-ray diffraction studies have confirmed that coordination to the metal ion occurs through the nitrogen atom of the nitroso group.[1] The stoichiometry of these complexes varies with the metal ion; for instance, copper(II) tends to form bi-ligated complexes, while cobalt(III) and iron(II/III) can accommodate three ligands, forming octahedral complexes.[1][2]

Comparative Data of Metal-Nitrosophenol Complexes

The following tables summarize key data for metal complexes with different nitrosophenol ligands based on available literature.

Table 1: Stability Constants of Metal-Nitrosophenol Complexes

Metal IonLigandLog K1Log K2MethodReference
Cu(II)2-Nitrosophenol--Potentiometric[4][5]
Ni(II)2-Nitrosophenol--Potentiometric[4][5]
Co(II)2-Nitrosophenol--Potentiometric[4][5]
Zn(II)2-Nitrosophenol--Potentiometric[5]
Mn(II)2-Nitrosophenol--Potentiometric

Table 2: Spectroscopic Data for Selected Metal-Nitrosophenol Complexes

Complexλmax (nm) (UV-Vis)Key IR Bands (cm⁻¹) (ν(N=O))Reference
Copper(II) bis(4-methyl-2-nitrosophenolato)389, 690, 7631365[1][3]
Copper(II) bis(2-methoxy-6-nitroso-4-formylphenolato)-1607, 1519, 1388, 1273[3]
General Cu(II) complexes~600-800 (d-d transitions)-[6][7][8]
General Co(II) complexes--[9]
General Ni(II) complexes--[9]

Table 3: Antimicrobial Activity of Related Nitro-Containing Ligand Complexes

Complex TypeOrganismMIC (µg/mL)Reference
Cu(II) Schiff base with benzofuran coreMycobacterium Tuberculosis1.6[10]
Iron complexes with quinoxaline derivativesMycobacterium Tuberculosis0.78[10]
Rhenium bisquinoline complexesS. aureus, E. coli4-16 fold lower under photo-irradiation[11]
Dinuclear Ruthenium complexE. coli, E. faecalis0.5-1.6 µM[12]

Note: While specific MIC values for a range of metal-nitrosophenol complexes are not extensively reported in comparative studies, related complexes with nitro-containing ligands show significant antimicrobial potential.[10][13]

Experimental Protocols

Synthesis of Copper(II) bis(4-methyl-2-nitrosophenolato)[3]
  • Reaction Setup: A solution of 4-methylphenol (1 equivalent) in a suitable solvent is prepared.

  • Addition of Reagents: An aqueous solution of sodium nitrite (2.5 equivalents) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (0.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at ambient temperature for several hours.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and then dried. Recrystallization from a chloroform-ethanol mixture yields a deep purple solid.

  • Characterization: The product is characterized by mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis.

Determination of Stability Constants by Potentiometric Titration[4][5][6][15][16][17][18][19]
  • Solution Preparation: Prepare solutions of the ligand, the metal salt, a standard acid (e.g., HClO₄), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent system (e.g., 70% dioxane-water) with a constant ionic strength maintained by a background electrolyte (e.g., NaClO₄).

  • Titration Sets: Perform a series of potentiometric titrations:

    • Acid titration (A).

    • Acid + Ligand titration (A+L).

    • Acid + Ligand + Metal ion titration (A+L+M).

  • Data Acquisition: Record the pH of the solution after each addition of the standard base.

  • Calculation: Use the titration data to calculate the proton-ligand and metal-ligand stability constants using methods such as the Calvin-Bjerrum technique. This involves calculating the average number of protons associated with the ligand (n̄A) and the average number of ligands complexed with the metal ion (n̄) at different pH values. The stability constants are then determined from the formation curves (n̄ vs. pL).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[14]
  • Preparation of Test Plates: Serially dilute the metal complexes in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-20 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_reactants Reactants Phenol Derivative Phenol Derivative Reaction Mixture Reaction Mixture Phenol Derivative->Reaction Mixture Sodium Nitrite Sodium Nitrite Sodium Nitrite->Reaction Mixture Metal Salt (e.g., CuSO4) Metal Salt (e.g., CuSO4) Metal Salt (e.g., CuSO4)->Reaction Mixture Stirring at Ambient Temp. Stirring at Ambient Temp. Reaction Mixture->Stirring at Ambient Temp. Precipitation Precipitation Stirring at Ambient Temp.->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Purification (Recrystallization) Purification (Recrystallization) Drying->Purification (Recrystallization) Characterization Characterization Purification (Recrystallization)->Characterization Final Metal-Nitrosophenol Complex Final Metal-Nitrosophenol Complex Characterization->Final Metal-Nitrosophenol Complex Potentiometric_Titration_Logic cluster_calculations Calculations Titration Data (pH vs. Volume of Base) Titration Data (pH vs. Volume of Base) Calculate n̄A (Proton-Ligand) Calculate n̄A (Proton-Ligand) Titration Data (pH vs. Volume of Base)->Calculate n̄A (Proton-Ligand) Calculate n̄ (Metal-Ligand) Calculate n̄ (Metal-Ligand) Titration Data (pH vs. Volume of Base)->Calculate n̄ (Metal-Ligand) Formation Curves Formation Curves Calculate n̄A (Proton-Ligand)->Formation Curves Calculate pL (Free Ligand Conc.) Calculate pL (Free Ligand Conc.) Calculate n̄ (Metal-Ligand)->Calculate pL (Free Ligand Conc.) Calculate n̄ (Metal-Ligand)->Formation Curves Calculate pL (Free Ligand Conc.)->Formation Curves Stability Constants (K) Stability Constants (K) Formation Curves->Stability Constants (K)

References

Validation of 3,5-Dimethyl-4-nitrosophenol as a Metabolite Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the validation of 3,5-Dimethyl-4-nitrosophenol as a reactive metabolite intermediate, likely originating from the metabolism of 3,5-dimethylaniline. The formation of such reactive species is a critical consideration in drug development due to their potential for causing idiosyncratic adverse drug reactions. This document outlines the probable metabolic pathway, compares key experimental validation techniques, and provides detailed protocols to aid in the design and execution of relevant studies.

Introduction: The Bioactivation of 3,5-Dimethylaniline

3,5-Dimethylaniline, an aromatic amine, is susceptible to metabolic activation by cytochrome P450 (CYP) enzymes in the liver. A key initial step in this bioactivation is N-hydroxylation, leading to the formation of N-hydroxy-3,5-dimethylaniline. This intermediate can undergo further oxidation to form the highly reactive 3,5-dimethylnitrosobenzene, which can then tautomerize to the electrophilic quinone imine-like species, this compound. These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cellular damage and toxicity.[1][2] The validation of this compound as a metabolite is crucial for understanding the toxicological profile of its parent compound.

Comparative Analysis of Validation Methodologies

The validation of short-lived, reactive metabolite intermediates like this compound requires specialized techniques. The two primary approaches are trapping studies with nucleophilic agents and covalent binding assays.

Method Principle Advantages Disadvantages Typical Quantitative Output
Glutathione (GSH) Trapping with LC-MS/MS The reactive intermediate is "trapped" by the nucleophilic thiol group of GSH, forming a stable adduct that can be detected and quantified by LC-MS/MS.High specificity and sensitivity. Provides structural information about the reactive metabolite. Can be adapted for quantitative analysis using stable isotope-labeled GSH.[3]Some reactive intermediates may not be efficiently trapped by GSH. The stability of the GSH adduct can be a concern.Formation rate of GSH adduct (e.g., pmol/min/mg protein). Percentage of parent compound converted to the adduct.
Alternative Trapping Agents (e.g., Cyanide, Cysteine) Similar to GSH trapping, but uses other nucleophiles to trap different types of electrophiles. Cyanide is effective for "hard" electrophiles.Broadens the range of detectable reactive metabolites.Cyanide is highly toxic and requires special handling. Cysteine adducts may be less stable than GSH adducts.Semi-quantitative comparison of adduct formation.
Covalent Binding Assays (Radiolabeled Compound) A radiolabeled parent compound is incubated with liver microsomes, and the amount of radioactivity irreversibly bound to proteins is measured.Provides a direct measure of the total burden of reactive metabolites that bind to proteins. Considered a "gold standard" for assessing bioactivation potential.[4][5]Requires synthesis of a radiolabeled compound, which is expensive and time-consuming. Does not provide structural information about the specific reactive metabolite.Covalent binding index (e.g., pmol equivalent/mg protein).
Covalent Binding Assays (LC-MS/MS-based) Non-radiolabeled compound is used, and protein-adducts are detected by analyzing modified amino acids after protein hydrolysis.Avoids the use of radioactivity. Can provide information on the specific amino acid residues that are modified.Technically challenging and may have lower sensitivity compared to radiolabeling.Relative quantification of specific peptide or amino acid adducts.

Experimental Protocols

Protocol 1: In Vitro Glutathione (GSH) Trapping of this compound in Human Liver Microsomes

Objective: To trap the putative this compound intermediate with GSH and identify the resulting adduct by LC-MS/MS.

Materials:

  • 3,5-dimethylaniline

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (1 mg/mL)

    • 3,5-dimethylaniline (10 µM)

    • GSH (5 mM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Terminate the reaction by adding 400 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample for the presence of the expected GSH adduct of this compound. The expected mass of the adduct would be the sum of the mass of this compound and GSH, minus the mass of a hydrogen atom. Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.[6]

Protocol 2: Covalent Binding Assay using Radiolabeled [¹⁴C]-3,5-Dimethylaniline

Objective: To quantify the extent of covalent binding of metabolites of 3,5-dimethylaniline to microsomal proteins.

Materials:

  • [¹⁴C]-3,5-dimethylaniline (with known specific activity)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Trichloroacetic acid (TCA)

  • Methanol

  • Scintillation cocktail and counter

Procedure:

  • Incubation: Perform the incubation as described in Protocol 1, substituting [¹⁴C]-3,5-dimethylaniline for the non-labeled compound.

  • Protein Precipitation and Washing: After incubation, precipitate the proteins by adding an equal volume of 20% TCA. Pellet the protein by centrifugation. Wash the protein pellet extensively with methanol (e.g., 3-4 times) to remove any non-covalently bound radioactivity.

  • Protein Solubilization: Solubilize the final protein pellet in a suitable buffer or tissue solubilizer.

  • Quantification of Radioactivity: Measure the radioactivity in the solubilized protein sample using a liquid scintillation counter.

  • Protein Quantification: Determine the protein concentration in an aliquot of the solubilized sample using a standard protein assay (e.g., Bradford or BCA assay).

  • Calculation of Covalent Binding: Express the results as pmol equivalents of [¹⁴C]-3,5-dimethylaniline bound per mg of microsomal protein.[5]

Visualizations

metabolic_pathway 3,5-Dimethylaniline 3,5-Dimethylaniline N-Hydroxy-3,5-dimethylaniline N-Hydroxy-3,5-dimethylaniline 3,5-Dimethylaniline->N-Hydroxy-3,5-dimethylaniline CYP450 (N-hydroxylation) 3,5-Dimethylnitrosobenzene 3,5-Dimethylnitrosobenzene N-Hydroxy-3,5-dimethylaniline->3,5-Dimethylnitrosobenzene Oxidation This compound This compound 3,5-Dimethylnitrosobenzene->this compound Tautomerization GSH Adduct GSH Adduct This compound->GSH Adduct GSH Trapping Protein Adduct Protein Adduct This compound->Protein Adduct Covalent Binding

Caption: Proposed metabolic activation pathway of 3,5-dimethylaniline.

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Preparation & Analysis cluster_validation Validation Parent_Compound 3,5-Dimethylaniline Incubation Incubate at 37°C Parent_Compound->Incubation Microsomes Human Liver Microsomes Microsomes->Incubation Cofactors NADPH Cofactors->Incubation Trapping_Agent GSH or other nucleophile Trapping_Agent->Incubation Quench Quench Reaction (e.g., Acetonitrile) Incubation->Quench Centrifuge Protein Precipitation & Centrifugation Quench->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Identify_Adduct Identify Putative GSH Adduct LC_MS->Identify_Adduct Characterize Structural Characterization (MS/MS Fragmentation) Identify_Adduct->Characterize Quantify Quantification (e.g., using stable isotope standard) Characterize->Quantify

Caption: Experimental workflow for trapping and validating a reactive metabolite.

References

Quantitative Analysis of 3,5-Dimethyl-4-nitrosophenol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific small molecules within complex mixtures is a critical task. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3,5-Dimethyl-4-nitrosophenol, a compound of interest in various chemical and biological systems.[1][2] The selection of an appropriate analytical technique is paramount for obtaining reliable and accurate data. This document compares High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, offering insights into their respective strengths and limitations, supported by experimental protocols and comparative data.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC and GC-MS offer high specificity for individual compound analysis, spectrophotometric methods can be useful for determining total phenolic content or for rapid screening.[3][4]

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), is a powerful technique for the separation and quantification of phenolic compounds from complex mixtures.[4][5] For nitrosophenols, reverse-phase HPLC is a common approach.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly selective and sensitive technique, particularly well-suited for volatile and semi-volatile compounds. However, due to the polar nature of many nitrophenols, a derivatization step is often necessary to improve their volatility and thermal stability for GC analysis.[7]

UV-Vis Spectrophotometry is a simpler and more accessible technique that relies on the absorption of light by the analyte.[8] While it can be used for quantification, its selectivity is lower compared to chromatographic methods, making it more susceptible to interference from other compounds in the mixture that absorb at similar wavelengths.[9][10]

The following table summarizes the key performance parameters for these analytical methods, providing a basis for objective comparison. The values presented are indicative and can vary based on the specific compound, matrix, and experimental conditions.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detection.[11]Chromatographic separation of volatile derivatives followed by mass analysis.[12]Measurement of light absorbance by the analyte in solution.[13]
Selectivity HighVery HighLow to Moderate
Sensitivity (LOD) ng/mL to µg/mL range.[11][14]pg/mL to ng/mL range.[15]µg/mL to mg/mL range
Linearity (R²) Typically >0.99.[11]Typically >0.99Typically >0.99
Sample Throughput ModerateModerateHigh
Matrix Effect Moderate, can be minimized with proper sample preparation.Low to moderate, dependent on sample cleanup and derivatization efficiency.High, susceptible to interfering substances.[10]
Instrumentation Cost Moderate to HighHighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol describes a general procedure for the quantitative analysis of this compound in a mixture using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Accurately weigh a known amount of the sample mixture and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

  • For aqueous samples, perform a liquid-liquid extraction. Acidify the sample to a pH below 3 with hydrochloric acid.

  • Extract the analyte into an organic solvent such as ethyl acetate or dichloromethane by vigorous mixing in a separatory funnel.[7]

  • Separate the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase.[11]

2. HPLC Operating Conditions

  • HPLC System: An Agilent 1200 series or equivalent.[11]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[11][14] The mobile phase may be acidified with a small amount of formic or phosphoric acid to improve peak shape.[6]

  • Flow Rate: 1.0 mL/min.[11][14]

  • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax). For similar phenolic compounds, wavelengths around 270-290 nm are common.[9][11][16]

  • Injection Volume: 20 µL.[11][14]

  • Column Temperature: 30°C.[11]

3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of the analyte in the sample using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Mixture Dissolution Dissolution in Solvent Sample->Dissolution Extraction Liquid-Liquid Extraction Dissolution->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Calculation Concentration Calculation Data->Calculation Calibration Calibration Curve from Standards Calibration->Calculation Result Quantitative Result Calculation->Result

Caption: Workflow for the quantitative analysis of this compound using HPLC-UV.

Method_Selection Start Start: Define Analytical Needs Sensitivity Required Sensitivity? Start->Sensitivity Matrix Sample Matrix Complexity? Sensitivity->Matrix High UVVis UV-Vis Spectrophotometry Sensitivity->UVVis Low Specificity Need for Specific Isomer Quantification? Matrix->Specificity Complex HPLC HPLC-UV Matrix->HPLC Simple Specificity->HPLC Moderate GCMS GC-MS Specificity->GCMS High

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Navigating a Potential Minefield: A Comparative Guide to Cross-Reactivity Studies of 3,5-Dimethyl-4-nitrosophenol and Assay Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel bioactive compounds is often fraught with the challenge of distinguishing true biological activity from assay artifacts. Small molecules, such as 3,5-Dimethyl-4-nitrosophenol, can present a particular challenge due to their potential for non-specific interactions within an assay, leading to misleading results. While direct experimental data on the cross-reactivity of this compound is not extensively available in peer-reviewed literature, its structural motifs—a phenol ring substituted with a nitroso group—raise a significant red flag for potential assay interference.

This guide provides a comparative analysis of the potential cross-reactivity of this compound by examining the behavior of structurally related compounds, particularly nitrophenols, and offers a comparison with alternative assay methodologies to mitigate the risk of generating false-positive data.

Understanding the Potential for Assay Interference: Pan-Assay Interference Compounds (PAINS)

Many small organic molecules have been identified as Pan-Assay Interference Compounds (PAINS). These compounds exhibit activity in a wide range of assays through mechanisms unrelated to specific, targeted biological interactions.[1][2][3][4] The chemical structure of this compound contains features commonly associated with PAINS, suggesting a high likelihood of assay interference.

Common Mechanisms of Assay Interference by Phenolic and Nitroso Compounds:

  • Redox Cycling: Nitro and nitroso groups can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide. ROS can non-specifically modify and inhibit enzymes, leading to a false-positive signal.[2]

  • Covalent Modification: The electrophilic nature of the nitroso group can make the compound reactive towards nucleophilic residues on proteins, such as cysteine, leading to covalent modification and non-specific inhibition.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and inhibit enzymes, a common mechanism of non-specific inhibition.[5]

  • Interference with Assay Signal: Colored compounds can interfere with colorimetric and fluorometric assays by absorbing light at the detection wavelength.

The workflow for identifying and mitigating the risks associated with potential PAINS is crucial in any high-throughput screening campaign.

Workflow for Mitigating PAINS Risk cluster_0 Initial Screening cluster_1 Hit Triage cluster_2 Lead Progression A High-Throughput Screen B Primary Hits A->B C PAINS Filtration (in silico) B->C Identify potential PAINS D Orthogonal Assays C->D Test in different assay formats E Dose-Response & Aggregation Checks D->E Confirm activity & rule out aggregation F Validated Hits E->F Proceed with confidence

Caption: A logical workflow for identifying and mitigating the risks of Pan-Assay Interference Compounds (PAINS).

Comparison of Assay Methodologies: Nitrophenol-Based vs. Alternative Substrates

Given the high potential for interference, it is prudent to consider alternative assay formats that do not rely on substrates structurally similar to the compound of interest. Many common enzyme assays utilize p-nitrophenyl (pNP) based substrates, which can be problematic when screening nitrophenol or nitrosophenol-containing compound libraries.

Alkaline Phosphatase (AP) and Acid Phosphatase (ACP) Assays

These enzymes are frequently used as reporters in ELISA and other immunoassays. The most common substrate is p-Nitrophenyl Phosphate (pNPP), which is hydrolyzed to the yellow-colored p-nitrophenol.

Assay PrincipleSubstrateDetection MethodPotential for Interference by this compound
Colorimetric p-Nitrophenyl Phosphate (pNPP)Absorbance at 405 nmHigh: The product, p-nitrophenol, is structurally similar. The test compound may inhibit the enzyme non-specifically or interfere with the colorimetric reading.
Chemiluminescent CSPD, CDP-StarLight emissionLower: The detection method is less susceptible to colorimetric interference, but non-specific enzyme inhibition remains a risk.
Fluorogenic 4-Methylumbelliferyl Phosphate (MUP)Fluorescence (Ex: 360 nm, Em: 440 nm)Lower: Different chemical scaffold for the reporter molecule reduces the likelihood of specific interference with signal detection.

Experimental Protocol: Colorimetric Alkaline Phosphatase Assay

  • Prepare a 1 mg/mL solution of p-Nitrophenyl Phosphate (pNPP) in a buffer containing 1M diethanolamine and 0.5 mM MgCl2, pH 9.8.

  • Add 50 µL of the alkaline phosphatase-containing sample to a 96-well plate.

  • To test for interference, add the desired concentration of this compound to the wells. Include control wells with no inhibitor.

  • Initiate the reaction by adding 50 µL of the pNPP solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 3M NaOH.

  • Read the absorbance at 405 nm using a microplate reader.

α- and β-Glucosidase Assays

These enzymes are important targets in diabetes and other metabolic disease research. Similar to phosphatases, p-nitrophenyl-glycosides are common substrates.

Assay PrincipleSubstrateDetection MethodPotential for Interference by this compound
Colorimetric p-Nitrophenyl-α/β-D-glucopyranosideAbsorbance at 405 nmHigh: The product, p-nitrophenol, is structurally similar. The test compound may inhibit the enzyme non-specifically or interfere with the colorimetric reading.
Fluorogenic 4-Methylumbelliferyl-α/β-D-glucopyranosideFluorescence (Ex: 360 nm, Em: 440 nm)Lower: Different chemical scaffold for the reporter molecule reduces the likelihood of specific interference with signal detection.
Coupled Enzyme Assay Natural substrates (e.g., maltose, sucrose)Glucose detection via glucose oxidase/peroxidaseLowest: Uses a natural substrate, and the detection system is biochemically distinct from the primary enzymatic reaction, minimizing interference.[6]

Experimental Protocol: Coupled Enzyme Assay for α-Glucosidase

  • Prepare a solution of the α-glucosidase enzyme in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

  • Prepare a solution of the natural substrate, for example, 50 mM maltose in the same buffer.

  • Prepare the detection reagent containing glucose oxidase, horseradish peroxidase, and a chromogenic peroxidase substrate (e.g., Amplex Red, TMB).

  • In a 96-well plate, add the α-glucosidase enzyme and the test compound (this compound) at various concentrations.

  • Initiate the primary reaction by adding the maltose solution. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the primary reaction (e.g., by heat inactivation) and add the detection reagent.

  • Incubate at room temperature for 15-30 minutes and measure the absorbance or fluorescence at the appropriate wavelength for the chosen peroxidase substrate.

Coupled Enzyme Assay Workflow cluster_0 Primary Reaction cluster_1 Detection Reaction A Maltose C Glucose A->C Enzymatic Cleavage B α-Glucosidase E H2O2 C->E Oxidation D Glucose Oxidase H Colored Product E->H Oxidation F Horseradish Peroxidase G Chromogenic Substrate G->H

Caption: Workflow of a coupled enzyme assay for α-glucosidase.

Conclusions and Recommendations

While there is a lack of direct evidence for the cross-reactivity of this compound, its chemical structure strongly suggests a high potential for assay interference. Researchers and drug development professionals are strongly advised to:

  • Treat this compound as a potential PAIN.

  • Employ orthogonal assays, preferably those that do not use nitrophenol-based substrates, to confirm any initial findings.

  • Routinely perform control experiments to test for compound-driven assay interference, such as measuring absorbance/fluorescence of the compound alone and testing for non-specific protein inhibition.

By taking these precautions, researchers can have greater confidence in their results and avoid the costly and time-consuming pursuit of false-positive hits. The careful selection of assay methodology is paramount when screening compounds with a high a priori probability of being assay-interfering molecules.

References

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethyl-4-nitrosophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Dimethyl-4-nitrosophenol, a compound that, due to its chemical structure, requires careful handling and specialized disposal procedures. By understanding the chemistry and toxicology of this compound, we can implement a disposal plan that is not only compliant with regulations but also ensures the safety of laboratory personnel and the broader community.

This compound belongs to two classes of compounds that necessitate special consideration: phenols and N-nitroso compounds. Phenolic compounds are known for their toxicity and corrosivity, while N-nitroso compounds are often potent carcinogens.[1][2] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of such hazardous wastes to mitigate their potential impact on human health and the environment.[3][4][5]

This guide is designed to provide clear, actionable steps for the safe disposal of this compound, moving beyond mere compliance to foster a culture of safety and responsibility in the laboratory.

I. Hazard Profile and Risk Assessment

Before handling this compound, it is imperative to be thoroughly familiar with its hazard profile. This understanding forms the basis for all subsequent handling and disposal procedures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[6]

The presence of the nitroso group (-N=O) also places it in the broader category of N-nitroso compounds, which are recognized by agencies like the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) as being reasonably anticipated to be human carcinogens.[2]

Table 1: Key Hazard and Physical Data for this compound

PropertyValueSource
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
GHS Hazard Statements H301 (Toxic if swallowed), H319 (Causes serious eye irritation)[6]
CAS Number 19628-76-3[6]

II. Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, the use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.

  • Engineering Controls: All handling of this compound, including weighing, preparing solutions, and the disposal process itself, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][7][8]

  • Personal Protective Equipment:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]

    • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[1][7]

III. Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste contractor via high-temperature incineration.[9][10] This ensures the complete destruction of the compound. The following steps outline the procedure for accumulating and preparing this waste for pickup.

A. Waste Segregation and Collection

  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for liquids or a puncture-proof, sealable container for solids) and have a secure, tight-fitting lid.[3][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Toxic").[8]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.[4]

  • Solid Waste:

    • Unused or expired pure this compound should be placed directly into the designated solid waste container.

    • Contaminated materials such as pipette tips, weigh boats, and gloves should also be collected in this container.[8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Aqueous rinses of contaminated glassware should also be collected as hazardous waste and not poured down the drain.[8][10]

B. On-site Chemical Decontamination (for trace amounts and spills)

While high-temperature incineration is the ultimate disposal method, chemical degradation can be employed for the decontamination of surfaces and glassware with trace contamination, or as a preliminary step in managing small spills. It is crucial to note that this is a decontamination procedure, and the resulting mixture must still be disposed of as hazardous waste.[9]

A validated method for the degradation of N-nitroso compounds involves treatment with aluminum-nickel alloy powder in a basic solution.[11][12][13] This reductive process breaks down the nitroso group.

Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Prepare the Reagent: A suspension of aluminum-nickel (Al-Ni) alloy powder in a basic solution (e.g., 1 M potassium hydroxide) can be used.

  • Application: For decontaminating glassware, rinse the item with the Al-Ni suspension. For spills, after absorbing the bulk of the material with an inert absorbent like sand or diatomaceous earth, the affected area can be wiped with a cloth soaked in the Al-Ni suspension.[10]

  • Collection: All materials used in the decontamination process, including the Al-Ni suspension, absorbent materials, and wipes, must be collected in the designated hazardous waste container.[8]

  • Final Rinse: After decontamination, glassware should be thoroughly washed with soap and water.[14]

C. Storage and Pickup

  • Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[3][8] Store the container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Pickup: When the container is nearly full (around 90%), arrange for a hazardous waste pickup through your institution's EHS office.[8] Follow all institutional procedures for waste manifest and pickup requests.

IV. Emergency Procedures: Spills and Exposures

A. Spills

  • Evacuate: If a significant amount of this compound is spilled, evacuate the immediate area.

  • Isolate: Prevent the spread of the spill by using an appropriate spill kit with absorbent materials. Do not use combustible materials like paper towels to absorb the chemical.

  • Decontaminate: If the spill is small and you are trained to handle it, use an inert absorbent material to collect the spilled solid.[10] Place the absorbed material into the hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and EHS office, regardless of size.[14]

B. Personal Exposure

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid spill Spill or Trace Contamination? collect_solid->spill collect_liquid->spill storage Store Securely in Designated Area pickup Arrange for Hazardous Waste Pickup via EHS storage->pickup spill->storage No decontaminate On-site Chemical Decontamination (e.g., Al-Ni alloy method) spill->decontaminate Yes collect_decon Collect Decontamination Residue as Hazardous Waste decontaminate->collect_decon collect_decon->storage

Caption: Disposal workflow for this compound.

VI. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide—from rigorous hazard assessment and the use of appropriate PPE to meticulous waste segregation and reliance on professional disposal services—researchers can effectively manage the risks associated with this compound. A commitment to these principles not only protects individuals and the environment but also upholds the integrity of the scientific community.

References

Essential Safety and Handling Protocols for 3,5-Dimethyl-4-nitrosophenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for the laboratory handling and disposal of 3,5-Dimethyl-4-nitrosophenol (CAS No: 19628-76-3). Researchers, scientists, and drug development professionals should strictly adhere to these procedures to mitigate risks associated with this chemical.

Chemical Identity:

  • Name: this compound

  • Synonyms: 4-Nitroso-3,5-xylenol, NSC 38029[1]

  • Molecular Formula: C₈H₉NO₂[1]

  • Molecular Weight: 151.16 g/mol [1]

Hazard Summary

This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassGHS Hazard Statement
Physical Hazard H228: Flammable solid[1]
Health Hazards H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H318: Causes serious eye damage[1][2]
H341: Suspected of causing genetic defects[1][2]
Environmental Hazard H411: Toxic to aquatic life with long lasting effects[1][2]

N-Nitroso compounds as a class are considered potent carcinogens and should be handled with extreme caution.[3]

Operational Plan: Step-by-Step Handling Procedures

All operations involving this compound must be performed in a designated area with appropriate engineering controls and personal protective equipment.

1. Engineering Controls & Designated Area:

  • Ventilation: All work, including weighing, preparing solutions, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation.[3][4][5]

  • Designated Area: The work area within the fume hood should be clearly marked with "DANGER: DESIGNATED CARCINOGEN WORK AREA" signage.

  • Surface Protection: Line the work surface inside the fume hood with disposable, absorbent liners to contain any spills.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4][6]

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Double Gloving Mandatory. [3] • Inner Glove: Nitrile. • Outer Glove: Butyl rubber or heavy-duty nitrile.Provides broad chemical resistance. Butyl rubber is often recommended for nitro compounds.[3] Inspect gloves for any signs of degradation before and during use.
Eye & Face Protection Chemical safety goggles and a face shield.[6][7][8]Protects against splashes, dust, and vapors, preventing serious eye damage.
Respiratory Protection NIOSH-approved air-purifying respirator with cartridges for organic vapors and particulates. For higher exposure potential, a full-face supplied-air respirator is recommended.[7][8][9]Minimizes inhalation of harmful dust or aerosols. Respirator use must comply with a formal respiratory protection program (per OSHA 29 CFR 1910.134).
Protective Clothing A flame-retardant lab coat, long pants, and closed-toe shoes are required. A chemically resistant apron should be worn over the lab coat.[8][10]Protects skin from contact and contamination.

3. Handling and Use:

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[6][11] Do not eat, drink, or smoke in the laboratory.[4][6][11]

  • Weighing: Weigh the solid chemical inside the fume hood. Use anti-static measures as it is a flammable solid that can form explosive dust-air mixtures.[11]

  • Solution Preparation: Add the solid to the solvent slowly. Avoid generating dust.

  • Spill Management: In case of a minor spill, decontaminate the area using appropriate procedures. For larger spills, evacuate the area and contact the institutional safety office. Do not touch or walk through spilled material.[11]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Due to its acute toxicity and similarity to other P-listed chemicals, it is prudent to manage its waste with the highest level of precaution.[12]

1. Waste Segregation and Collection:

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused this compound.

    • Liquid Waste: Solutions containing the compound.

    • Contaminated PPE & Materials: Gloves, liners, pipette tips, etc.

  • Container Type: Use compatible, leak-proof containers. Do not use metal containers for corrosive waste.[13] For acutely toxic waste, the container volume must not exceed one quart (approximately one liter).[12]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name "this compound".[13]

2. Contaminated Materials:

  • Disposable Items: All disposable items (gloves, weigh boats, absorbent pads) that come into contact with the chemical must be collected as hazardous waste.[12]

  • Non-Disposable Items (Glassware, etc.): Non-disposable items must be decontaminated by triple-rinsing with a suitable solvent. The rinsate must be collected as hazardous waste.[12][14]

3. Storage and Disposal:

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.[13] Keep containers tightly closed except when adding waste.[13]

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[15]

  • Empty Containers: The original chemical container, even when "empty," must be treated as hazardous waste, triple-rinsed (collecting the rinsate), the label defaced, and disposed of according to institutional policy.[14]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review SDS & Protocols B Verify Fume Hood & Safety Shower/Eyewash Functionality A->B C Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) B->C D Prepare Designated Work Area (Warning Signs, Absorbent Liners) C->D E Weigh Solid Chemical D->E Begin Work F Prepare Solution E->F G Perform Experiment F->G H Segregate Waste into Labeled Containers (Solid, Liquid, Contaminated PPE) G->H Conclude Experiment I Decontaminate Work Surfaces & Equipment (Triple Rinse) H->I J Collect Rinsate as Hazardous Waste I->J K Doff PPE & Dispose of Contaminated Items J->K L Wash Hands Thoroughly K->L M Store Waste in Satellite Accumulation Area L->M

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.